molecular formula C8H10O3 B7840553 Phomalactone

Phomalactone

Cat. No.: B7840553
M. Wt: 154.16 g/mol
InChI Key: OKDRUMBNXIYUEO-VHJVCUAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phomalactone is a natural product found in Hirsutella thompsonii, Nigrospora, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-3-hydroxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-3-7-6(9)4-5-8(10)11-7/h2-7,9H,1H3/b3-2+/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDRUMBNXIYUEO-VHJVCUAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1C(C=CC(=O)O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/[C@H]1[C@H](C=CC(=O)O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Phomalactone from Nigrospora sphaerica: A Technical Guide to Its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomalactone, a bioactive secondary metabolite with the chemical formula C₈H₁₀O₃, has been identified and isolated from the fungus Nigrospora sphaerica. This six-membered lactone, chemically known as 5,6-dihydro-5-hydroxy-6-prop-2-enyl-2H-pyran-2-one, has garnered significant interest due to its diverse biological activities, including antifungal, antimicrobial, and mosquitocidal properties. This technical guide provides a comprehensive overview of the discovery of this compound in Nigrospora sphaerica, detailed experimental protocols for its isolation and purification, and a summary of its characterization. The methodologies are presented to aid researchers in the replication of these findings and to facilitate further investigation into the therapeutic potential of this natural product.

Discovery and Bioactivity

Nigrospora sphaerica, an endophytic fungus, has been identified as a producer of this compound.[1][2] Initial investigations into the secondary metabolites of this fungus were often driven by bioassay-guided fractionation, a strategy that uses a biological assay to track the separation and purification of active compounds from a complex mixture.

This compound has demonstrated a range of biological activities. It has been shown to inhibit the mycelial growth of various plant pathogenic fungi.[3] For instance, it is particularly effective against Phytophthora infestans, the causative agent of late blight in tomatoes and potatoes.[3] Furthermore, studies have revealed its antimicrobial potential against both human and phytopathogenic bacteria and fungi.[4] Notably, it has also been identified as a potent mosquitocidal agent.

Experimental Protocols

The isolation of this compound from Nigrospora sphaerica involves several key stages: fungal fermentation, extraction of the culture broth, and chromatographic purification of the target compound. The following protocols are a synthesis of established methods for the isolation of fungal secondary metabolites, with specific details derived from studies on Nigrospora sphaerica.

Fungal Culture and Fermentation

Objective: To cultivate Nigrospora sphaerica under conditions that promote the production of this compound.

Materials:

  • Pure culture of Nigrospora sphaerica

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Erlenmeyer flasks (250 mL or larger)

  • Shaking incubator

Protocol:

  • Activation of Fungal Culture: Aseptically transfer a small piece of the Nigrospora sphaerica culture from a stock slant to a fresh PDA plate. Incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.

  • Seed Culture Preparation: From the actively growing PDA plate, inoculate a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB with several small agar plugs of the fungal mycelium.

  • Incubation: Incubate the seed culture flask in a shaking incubator at 150 rpm and 28°C for 3-5 days to generate a sufficient biomass of the fungus.

  • Production Culture: Aseptically transfer the seed culture to a larger volume of PDB (e.g., 1 L) in a suitable fermentation vessel.

  • Fermentation: Incubate the production culture under the same conditions (150 rpm, 28°C) for 14-21 days. The optimal fermentation time for this compound production may need to be determined empirically.

Extraction of this compound

Objective: To extract the crude secondary metabolites, including this compound, from the fungal culture broth.

Materials:

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Separation of Mycelium and Filtrate: After the fermentation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.

  • Solvent Extraction: Transfer the culture filtrate to a large separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes. Allow the layers to separate.

  • Collection of Organic Phase: Collect the upper ethyl acetate layer, which contains the extracted secondary metabolites.

  • Repeated Extraction: Repeat the extraction process with the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of this compound.

  • Drying and Concentration: Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate to remove any residual water. Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

Bioassay-Guided Chromatographic Purification

Objective: To isolate and purify this compound from the crude extract using chromatographic techniques, guided by a relevant bioassay (e.g., antifungal or antimicrobial assay).

Materials:

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Preparative TLC or High-Performance Liquid Chromatography (HPLC) system

  • Bioassay materials (e.g., fungal or bacterial cultures, agar plates)

Protocol:

  • Column Chromatography:

    • Prepare a silica gel column with a suitable solvent system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

    • Dissolve the crude extract in a minimal amount of the starting solvent and load it onto the column.

    • Elute the column with the solvent gradient and collect fractions.

  • TLC Analysis and Bioassay:

    • Monitor the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light (254 nm) and/or by staining.

    • Concurrently, test the bioactivity of each fraction using the chosen bioassay.

  • Pooling and Further Purification:

    • Pool the active fractions that show the presence of the compound of interest (based on TLC profile and bioactivity).

    • Further purify the pooled active fractions using preparative TLC or an HPLC system with a suitable column (e.g., C18) and mobile phase.

  • Isolation of Pure this compound:

    • Collect the purified compound and verify its purity using analytical HPLC.

    • Concentrate the pure fraction to obtain this compound. One study reported obtaining this compound as a yellow amorphous semi-solid.[1]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
IUPAC Name 5,6-dihydro-5-hydroxy-6-(prop-1-en-1-yl)-2H-pyran-2-one
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
Appearance Yellow amorphous semi-solid[1]
Molecular Mass (ESI+) 155.07[1]
Spectroscopic Data

Note: While 1H NMR data for this compound from Nigrospora sphaerica has been recorded, specific chemical shift values were not available in the reviewed literature. The following represents a general compilation of expected spectroscopic data.

Spectroscopic TechniqueObserved Features
¹H NMR Data has been recorded but is not publicly available.
¹³C NMR Data not available in the reviewed literature.
IR (Infrared) 1710-1720 cm⁻¹ (C=O, lactone), 3400-3500 cm⁻¹ (O-H), ~1650 cm⁻¹ (C=C)
Quantitative Yield Data

Note: Specific yield data for this compound from Nigrospora sphaerica is not widely reported. The following data from a different this compound-producing fungus, Ophiocordyceps communis, is provided for reference.

ParameterValueFungusReference
Maximum Concentration 93.30 mg/LOphiocordyceps communis

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification start Nigrospora sphaerica Culture pda Growth on PDA Plates start->pda seed_culture Seed Culture in PDB pda->seed_culture production_culture Production Culture (14-21 days) seed_culture->production_culture separation Separate Mycelia and Filtrate production_culture->separation extraction Liquid-Liquid Extraction (Ethyl Acetate) separation->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc_bioassay TLC Analysis & Bioassay fraction_collection->tlc_bioassay pooling Pool Active Fractions tlc_bioassay->pooling final_purification Preparative TLC / HPLC pooling->final_purification pure_this compound Pure this compound final_purification->pure_this compound

Caption: Experimental workflow for the isolation of this compound.

Proposed Biosynthetic Pathway of this compound

This compound is a polyketide, a class of secondary metabolites synthesized by a series of Claisen-like condensations. The biosynthesis is carried out by a large multi-enzyme complex known as polyketide synthase (PKS). While the specific PKS and enzymatic steps for this compound in Nigrospora sphaerica have not been elucidated, a plausible pathway can be proposed based on known polyketide biosynthesis mechanisms.

biosynthetic_pathway cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_modification Post-PKS Modifications acetyl_coa Acetyl-CoA (Starter Unit) pks_module Iterative PKS Module acetyl_coa->pks_module malonyl_coa1 Malonyl-CoA (Extender Unit) malonyl_coa1->pks_module malonyl_coa2 Malonyl-CoA (Extender Unit) malonyl_coa2->pks_module malonyl_coa3 Malonyl-CoA (Extender Unit) malonyl_coa3->pks_module polyketide_chain Linear Polyketide Intermediate pks_module->polyketide_chain Chain Elongation & Processing reduction Reduction (KR domain) polyketide_chain->reduction dehydration Dehydration (DH domain) reduction->dehydration cyclization Lactonization (TE domain) dehydration->cyclization This compound This compound cyclization->this compound

Caption: Proposed biosynthetic pathway for this compound.

Conclusion

This compound isolated from Nigrospora sphaerica represents a promising natural product with significant therapeutic and agrochemical potential. The methodologies outlined in this technical guide provide a framework for its consistent isolation and purification, enabling further research into its mechanism of action, structure-activity relationships, and potential for drug development. The lack of publicly available detailed spectroscopic data from this specific fungal source highlights an area for future research to fully characterize this valuable secondary metabolite.

References

Phomalactone-Producing Fungal Endophytes: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fungal endophytes, microorganisms that reside within the tissues of living plants without causing any apparent disease, represent a vast and largely untapped resource for the discovery of novel bioactive secondary metabolites. Among these metabolites, phomalactone, a polyketide-derived lactone, has garnered significant interest due to its diverse biological activities, including antifungal, antibacterial, and insecticidal properties. This technical guide provides an in-depth overview of this compound-producing fungal endophytes, intended for researchers, scientists, and drug development professionals. The guide covers the isolation and identification of these fungi, detailed experimental protocols for the production and analysis of this compound, and an exploration of the signaling pathways that may regulate its biosynthesis.

This compound-Producing Fungal Endophytes

Several endophytic fungal species have been identified as producers of this compound. These fungi are typically isolated from various plant tissues and can be cultured in the laboratory for the production of this bioactive compound.

Data Presentation: Quantitative Analysis of this compound Production

The following table summarizes the quantitative data available for this compound production by various fungal endophytes. It is important to note that data is presented as either direct production yield (mg/L) or as minimum inhibitory concentration (MIC), which reflects the compound's bioactivity against a specific target organism.

Fungal SpeciesHost PlantThis compound Production/ActivityReference
Ophiocordyceps communis BCC 1842Insect93.30 mg/L[1]
Nigrospora sphaericaAdiantum philippenseMIC: 150 µg/ml against Candida albicans[2][3]
Nigrospora sphaericaNot SpecifiedMIC: 2.5 mg/L against Phytophthora infestans[4][5][6]
Xylaria sp.Siparuna sp.Production confirmed, quantitative data not available[7]
Phomopsis sp.Senna spectabilisProduction of various polyketides confirmed

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound-producing fungal endophytes.

Isolation of Fungal Endophytes from Plant Tissue

This protocol describes the steps for isolating endophytic fungi from plant material.

Materials:

  • Healthy plant tissue (leaves, stems, roots)

  • Sterile distilled water

  • 70% ethanol

  • Sodium hypochlorite solution (1-2% available chlorine)

  • Sterile filter paper

  • Sterile scalpel or razor blades

  • Potato Dextrose Agar (PDA) plates amended with an antibacterial agent (e.g., streptomycin sulfate)

  • Parafilm

Procedure:

  • Collect healthy plant tissues and wash them thoroughly with running tap water to remove any soil and debris.

  • Surface sterilize the plant tissues by sequential immersion in:

    • 70% ethanol for 1 minute.

    • Sodium hypochlorite solution for 3-5 minutes (time may vary depending on the tissue type).

    • 70% ethanol for 30 seconds.

    • Rinse three times with sterile distilled water.

  • Aseptically dry the sterilized plant tissues on sterile filter paper.

  • Using a sterile scalpel, cut the plant tissue into small segments (approximately 0.5 cm x 0.5 cm).

  • Place the segments onto PDA plates amended with an antibacterial agent. Ensure the segments are in good contact with the agar surface.

  • Seal the plates with Parafilm and incubate at 25-28°C in the dark.

  • Monitor the plates daily for fungal growth emerging from the plant tissue segments.

  • Once fungal mycelia are visible, subculture the individual fungal colonies onto fresh PDA plates to obtain pure cultures.

Fungal Fermentation and this compound Extraction

This protocol outlines the process for culturing the isolated endophytic fungi and extracting the secondary metabolites, including this compound.

Materials:

  • Pure culture of the endophytic fungus on a PDA plate

  • Liquid fermentation medium (e.g., Potato Dextrose Broth - PDB)

  • Erlenmeyer flasks

  • Shaking incubator

  • Ethyl acetate

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Inoculate a starter culture by transferring a few agar plugs of the actively growing fungus into a flask containing liquid fermentation medium.

  • Incubate the starter culture at 25-28°C on a rotary shaker at 150 rpm for 3-5 days.

  • Use the starter culture to inoculate larger fermentation flasks containing the same liquid medium.

  • Incubate the production cultures under the same conditions for 14-21 days, or until sufficient biomass and secondary metabolite production is achieved.

  • After the incubation period, separate the fungal biomass from the culture broth by filtration.

  • Extract the culture broth three times with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the dried extract using a rotary evaporator to obtain the crude extract containing this compound.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound in the crude extract. Method optimization will be required for specific instruments and columns.

Materials:

  • Crude fungal extract

  • This compound standard

  • HPLC grade methanol

  • HPLC grade water

  • HPLC grade acetonitrile

  • Formic acid or phosphoric acid

  • HPLC system with a UV or DAD detector

  • C18 reversed-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve a known amount of the crude extract in HPLC grade methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of the this compound standard in methanol. From the stock solution, prepare a series of dilutions to create a calibration curve.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid. A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90-100% B; 25-30 min, 100% B; 30-35 min, 100-10% B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at the wavelength of maximum absorbance for this compound (approximately 210-230 nm).

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.

Signaling Pathways and Experimental Workflows

The biosynthesis of polyketides like this compound is a complex process regulated by intricate signaling networks within the fungus. While the specific signaling pathways controlling this compound production are not yet fully elucidated, general pathways known to regulate secondary metabolism in filamentous fungi, such as the Mitogen-Activated Protein Kinase (MAPK) and Cell Wall Integrity (CWI) pathways, are likely involved.

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and a proposed signaling pathway for the regulation of secondary metabolism.

Experimental_Workflow_for_Isolation_and_Screening cluster_0 Isolation of Endophytic Fungi cluster_1 Screening for this compound Production Plant_Tissue_Collection Plant Tissue Collection Surface_Sterilization Surface Sterilization Plant_Tissue_Collection->Surface_Sterilization Plating_on_PDA Plating on PDA Surface_Sterilization->Plating_on_PDA Isolation_of_Pure_Cultures Isolation of Pure Cultures Plating_on_PDA->Isolation_of_Pure_Cultures Fermentation Liquid Fermentation Isolation_of_Pure_Cultures->Fermentation Extraction Solvent Extraction Fermentation->Extraction Analysis HPLC Analysis Extraction->Analysis Quantification Quantification Analysis->Quantification

Experimental workflow for the isolation and screening of this compound-producing endophytes.

Secondary_Metabolite_Regulation_Pathway cluster_0 External Signals cluster_1 Signal Transduction cluster_2 Biosynthesis Regulation Environmental_Stress Environmental Stress (e.g., nutrient limitation, pH) GPCR G-Protein Coupled Receptor Environmental_Stress->GPCR MAPK_Cascade MAPK Cascade (e.g., CWI Pathway) GPCR->MAPK_Cascade Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors PKS_Gene_Expression Polyketide Synthase (PKS) Gene Expression Transcription_Factors->PKS_Gene_Expression Phomalactone_Biosynthesis This compound Biosynthesis PKS_Gene_Expression->Phomalactone_Biosynthesis

Proposed signaling pathway for the regulation of polyketide biosynthesis in fungal endophytes.

This compound-producing fungal endophytes represent a promising avenue for the discovery and development of new therapeutic agents. This technical guide provides a comprehensive framework for researchers to isolate, identify, and characterize these fungi and their bioactive products. The detailed protocols and workflow diagrams offer a practical starting point for laboratory investigations. Further research into the specific signaling pathways governing this compound biosynthesis will be crucial for optimizing its production and for the potential metabolic engineering of these fascinating microorganisms.

References

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Phomalactone in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the biosynthetic pathway of phomalactone, a fungal secondary metabolite with known antibacterial, insecticidal, and herbicidal properties. This guide details the putative enzymatic steps, presents key quantitative data on its production, outlines detailed experimental protocols for its study, and provides visualizations of the proposed biosynthetic machinery.

This compound, a polyketide lactone, is produced by various fungi, including species of Ophiocordyceps and Nigrospora. While the complete biosynthetic pathway is yet to be fully elucidated, significant insights can be drawn from the closely related phomactin biosynthesis. This guide proposes a putative pathway for this compound, providing a foundational framework for future research and bioengineering efforts.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be initiated by a Type I iterative polyketide synthase (PKS). This multifunctional enzyme is proposed to catalyze the condensation of acetyl-CoA and malonyl-CoA units to assemble a linear polyketide chain. Subsequent enzymatic modifications, including reduction, cyclization, and oxidation, are believed to shape the final this compound structure.

The proposed pathway, drawing parallels from the biosynthesis of phomactin, likely involves the following key stages:

  • Polyketide Chain Assembly: A highly reducing PKS iteratively condenses an acetyl-CoA starter unit with multiple malonyl-CoA extender units to form a linear polyketide intermediate.

  • Reductive Tailoring: Ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS are presumed to selectively reduce specific keto groups along the growing polyketide chain.

  • Cyclization: A specialized domain, possibly a product template (PT) or a separate cyclase, is thought to facilitate the intramolecular cyclization of the linear polyketide to form the core lactone ring structure.

  • Oxidative Modifications: Post-PKS tailoring enzymes, such as cytochrome P450 monooxygenases, are likely responsible for the final hydroxylation and other oxidative modifications to yield the bioactive this compound.

Quantitative Data on this compound Production

Studies on Ophiocordyceps communis have provided valuable quantitative data on the optimization of this compound production. These findings are crucial for developing efficient fermentation processes for large-scale synthesis.

ParameterValueFungus StrainCarbon SourceNitrogen SourceReference
Maximum this compound Concentration93.30 mg/LO. communis BCC 1842GlucoseSodium Nitrate[1]
Highest Volumetric Production Rate0.46 ± 0.12 mg/(L·d)O. communis BCC 1842GlucoseSodium Nitrate[1]
Highest Specific Growth Rate (µ)0.012 h⁻¹O. communis BCC 1842GlucoseSodium Nitrate[1]
Highest Biomass Yield (Ysx)0.38 g DW/g sugarO. communis BCC 1842GlucoseSodium Nitrate[1]
Highest Volumetric Sugar Consumption Rate (qs)0.036 g/(L·h)O. communis BCC 1842GlucoseSodium Nitrate[1]

Experimental Protocols

This section provides detailed methodologies for key experiments essential for elucidating and manipulating the this compound biosynthetic pathway.

Fungal Culture and Metabolite Extraction
  • Objective: To cultivate this compound-producing fungi and extract the target metabolite for analysis.

  • Protocol:

    • Inoculate the fungal strain (e.g., Ophiocordyceps communis) in a suitable liquid medium (e.g., Potato Dextrose Broth or a defined medium with optimized carbon and nitrogen sources).

    • Incubate the culture under optimal conditions of temperature, pH, and agitation for a predetermined period.

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture broth with an organic solvent such as ethyl acetate.

    • Concentrate the organic extract under reduced pressure to obtain the crude extract containing this compound.

    • Purify this compound from the crude extract using chromatographic techniques (e.g., silica gel column chromatography, HPLC).

Gene Knockout using CRISPR/Cas9
  • Objective: To identify genes involved in the this compound biosynthetic pathway by targeted gene disruption.

  • Protocol:

    • gRNA Design and Plasmid Construction: Design single guide RNAs (sgRNAs) targeting the candidate PKS gene or other putative biosynthetic genes. Clone the sgRNA expression cassette into a Cas9-expressing vector.[2][3][4]

    • Protoplast Preparation: Generate fungal protoplasts by treating young mycelia with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and chitinase).

    • Transformation: Introduce the CRISPR/Cas9 plasmid and a donor DNA template (for homologous recombination-mediated repair) into the fungal protoplasts using a polyethylene glycol (PEG)-mediated transformation method.[5]

    • Mutant Selection and Verification: Select transformants on a medium containing an appropriate selection marker. Screen the transformants for the desired gene knockout by PCR and sequencing.

    • Metabolite Analysis: Analyze the culture extracts of the knockout mutants by HPLC or LC-MS to confirm the loss of this compound production.

Isotopic Labeling Studies
  • Objective: To trace the incorporation of precursors into the this compound backbone and elucidate the biosynthetic building blocks.

  • Protocol:

    • Precursor Feeding: Supplement the fungal culture medium with stable isotope-labeled precursors, such as [1-¹³C]acetate, [1,2-¹³C₂]acetate, or [¹³C-methyl]methionine.[6][7][8]

    • Fermentation and Extraction: Cultivate the fungus under standard conditions and extract the labeled this compound as described above.

    • NMR and Mass Spectrometry Analysis: Analyze the purified labeled this compound by ¹³C NMR spectroscopy to determine the positions of ¹³C incorporation. Use high-resolution mass spectrometry to analyze the mass shift and fragmentation patterns, further confirming the labeling pattern.[9]

In Vitro Reconstitution of Polyketide Synthase
  • Objective: To characterize the function and catalytic activity of the this compound PKS in a cell-free system.

  • Protocol:

    • Gene Cloning and Protein Expression: Clone the putative this compound PKS gene into an appropriate expression vector (e.g., in Saccharomyces cerevisiae or Escherichia coli). Express and purify the PKS enzyme using affinity chromatography.[10][11][12]

    • Enzyme Assay: Set up the in vitro reaction mixture containing the purified PKS, the starter unit (acetyl-CoA), the extender unit (malonyl-CoA), and the reducing cofactor (NADPH).[13]

    • Product Analysis: Incubate the reaction mixture and then extract the products with an organic solvent. Analyze the reaction products by LC-MS to identify the synthesized polyketide intermediates or the final product.

Visualizations

The following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow for gene knockout.

Phomalactone_Biosynthesis cluster_0 Primary Metabolism cluster_1 This compound Biosynthesis Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Extender Units Linear_Polyketide Linear Polyketide Intermediate PKS->Linear_Polyketide Iterative Condensation & Reduction Cyclized_Intermediate Cyclized Intermediate Linear_Polyketide->Cyclized_Intermediate Cyclization This compound This compound Cyclized_Intermediate->this compound Oxidation (P450)

Caption: Proposed biosynthetic pathway of this compound.

Gene_Knockout_Workflow cluster_workflow CRISPR/Cas9 Gene Knockout Workflow start Identify Target Gene (e.g., PKS) design_gRNA Design gRNA start->design_gRNA construct_plasmid Construct CRISPR/Cas9 Plasmid design_gRNA->construct_plasmid transformation Transform Protoplasts construct_plasmid->transformation protoplast_prep Prepare Fungal Protoplasts protoplast_prep->transformation selection Select Transformants transformation->selection verification Verify Gene Knockout (PCR & Sequencing) selection->verification analysis Metabolite Analysis (HPLC/LC-MS) verification->analysis end Confirm Gene Function analysis->end

Caption: Experimental workflow for gene knockout.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Phomalactone

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Phomalactone is a naturally occurring δ-lactone, a fungal metabolite primarily isolated from species such as Nigrospora sphaerica. It has garnered scientific interest due to its notable biological activities, including potent fungicidal, phytotoxic, and mosquitocidal properties. This document provides a comprehensive technical overview of the chemical structure, stereochemistry, and key physicochemical and biological data of this compound. It includes summaries of its known biological activities and outlines the general experimental methodologies for its isolation and structural characterization, catering to professionals in chemical and biological research.

Chemical Identity and Structure

This compound is classified as a monocyclic polyketide. Its core structure consists of a six-membered dihydropyran-2-one ring, which is substituted with a hydroxyl group and a propenyl side chain.

General and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for its identification and handling.

PropertyValue
IUPAC Name (5S,6S)-5,6-dihydro-5-hydroxy-6-[(1E)-prop-1-en-1-yl]-2H-pyran-2-one
Synonyms (+)-Phomalactone
CAS Number 28921-94-0
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
Appearance Solid
Solubility Soluble in Dichloromethane, DMSO, and Ethanol
Natural Sources Nigrospora sphaerica, Hirsutella thompsonii
Structural Diagram

The logical relationship and key components of this compound's structure are illustrated below. This diagram highlights the core lactone ring, the stereocenters, and the substituent groups that define its chemical nature.

G Key Structural Features of this compound cluster_core Core Structure cluster_substituents Key Substituents & Stereochemistry This compound This compound (C₈H₁₀O₃) Core δ-Lactone Ring (5,6-dihydro-2H-pyran-2-one) This compound->Core is composed of C5_Stereo C5-OH Group (S-configuration) This compound->C5_Stereo features C6_Stereo C6-Propenyl Group (S-configuration) This compound->C6_Stereo E_Alkene Propenyl Alkene (E-configuration) C6_Stereo->E_Alkene contains

Key structural features of this compound.

Stereochemistry

The biological activity of many natural products is intrinsically linked to their three-dimensional structure. This compound is a chiral molecule, and its specific stereoisomeric form is crucial for its function.

The molecule contains two chiral centers at the C5 and C6 positions of the pyranone ring. The absolute configuration of the naturally occurring enantiomer, (+)-phomalactone, has been determined to be (5S, 6S) . Furthermore, the double bond within the propenyl side chain at the C6 position exists in the (E)-configuration . This precise spatial arrangement of atoms is essential for its interaction with biological targets.

Spectroscopic Data

The structural elucidation of this compound relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

While a comprehensive, citable table of specific ¹H and ¹³C NMR chemical shifts was not available in the surveyed literature, the structure implies predictable resonances. Protons on the pyranone ring and the propenyl chain would exhibit characteristic shifts and coupling constants. For instance, the vinyl protons on the ring and side chain would appear in the downfield region (typically 5-7 ppm in ¹H NMR), while the protons on the carbons bearing the hydroxyl and oxygen-linked groups (C5 and C6) would also be downfield. In ¹³C NMR, the carbonyl carbon (C2) would have the largest chemical shift (typically >160 ppm).

Biological Activity

This compound exhibits a range of biological activities, primarily as an antifungal and insecticidal agent. The following table summarizes key quantitative data reported in the literature.

Activity TypeTarget OrganismMeasurementValue / ResultReference
Antifungal Phytophthora infestansMIC2.5 mg/L[1]
Antifungal Pyricularia grisea (M. griesea)IC₅₀83 mg/L
Antifungal Phytophthora capsiciIC₅₀120 mg/L
Antifungal Cochliobolus sasakiiIC₅₀200 mg/L
Mosquitocidal Aedes aegypti (ORL strain)LD₅₀0.64 µ g/mosquito (topical)[2]
Mosquitocidal Anopheles quadrimaculatusLD₅₀0.20 µ g/mosquito (topical)[2]

Experimental Protocols

Isolation from Natural Sources

This compound is typically isolated from the fungus Nigrospora sphaerica. The general workflow is as follows:

  • Fermentation: The fungus is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), under static conditions at room temperature (e.g., 25 ± 2 °C) for several weeks to allow for the production of secondary metabolites.

  • Extraction: The culture broth is separated from the mycelial mass by filtration. The liquid filtrate, containing the secreted metabolites, is then subjected to solvent-solvent extraction, typically using a moderately polar organic solvent like ethyl acetate.

  • Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Purification: The crude extract is purified using chromatographic techniques. This often involves an initial separation by flash column chromatography over silica gel, followed by further purification steps like preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Structural Elucidation Workflow

The determination of this compound's structure and stereochemistry follows a logical progression of analytical techniques.

G cluster_isolation Isolation & Purification cluster_analysis Structural Analysis A Fungal Culture (e.g., N. sphaerica) B Solvent Extraction A->B C Chromatographic Purification B->C D Mass Spectrometry (MS) - Determine Molecular Formula (C₈H₁₀O₃) C->D Pure Compound E NMR Spectroscopy (¹H, ¹³C, COSY, HMBC) - Determine Connectivity & Planar Structure D->E F Chiroptical Methods (e.g., Optical Rotation) - Confirm Chirality E->F G Final Structure Elucidation - Absolute Configuration (5S, 6S, 1E) F->G

General workflow for the isolation and structural elucidation of this compound.
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the unambiguous determination of its molecular formula (C₈H₁₀O₃).

  • NMR Spectroscopy: A suite of NMR experiments is crucial.

    • ¹H and ¹³C NMR: These experiments identify the number and types of hydrogen and carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, allowing researchers to piece together the planar structure of the molecule, including the pyranone ring and the propenyl side chain.

  • Determination of Absolute Configuration: Confirming the 3D arrangement (stereochemistry) is the final step. While an X-ray crystal structure provides the most definitive proof, this requires a suitable single crystal, which may not always be obtainable. Alternative methods include:

    • Chiroptical Spectroscopy: Measuring the optical rotation or using techniques like Vibrational Circular Dichroism (VCD) and comparing the results to theoretical calculations.

    • Asymmetric Synthesis: Synthesizing a specific enantiomer (e.g., the (5S, 6S) form) from a starting material of known chirality and comparing its properties (e.g., optical rotation, NMR spectra) to the natural isolate.

Conclusion

This compound remains a molecule of interest for its potent and specific biological activities, particularly in the fields of agriculture and vector control. Its structure, featuring a δ-lactone core with well-defined stereochemistry, provides a valuable scaffold for the development of new bioactive agents. While detailed synthetic pathways and crystallographic data are not widely reported, the fundamental chemical and biological properties outlined in this guide offer a solid foundation for researchers and professionals engaged in natural product chemistry and drug development.

References

Phomalactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and biological properties of phomalactone, a fungal metabolite with notable antifungal activity. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Properties

This compound, with the CAS Number 28921-94-0 , is a polyketide metabolite produced by various fungi, including species of Nigrospora and Ophiocordyceps.[1][2][3] Its chemical structure and properties are summarized in the tables below.

Table 1: Chemical Identifiers and Descriptors
Identifier/DescriptorValueSource
CAS Number 28921-94-0[2]
Molecular Formula C₈H₁₀O₃[2]
Molecular Weight 154.16 g/mol [2]
IUPAC Name (5S,6S)-5,6-dihydro-5-hydroxy-6-[(1E)-prop-1-en-1-yl]-2H-pyran-2-one
Canonical SMILES C/C=C/[C@H]1--INVALID-LINK--O[2]
InChI Key OKDRUMBNXIYUEO-VHJVCUAWSA-N[2]
Table 2: Physicochemical Properties
PropertyValueSource
Physical Description Not available
Melting Point Not available
Boiling Point Not available
Solubility Soluble in Dichloromethane, DMSO, and Ethanol.
Purity ≥70% (Commercially available)

Biological Activity

This compound has demonstrated significant antifungal properties against a range of plant pathogenic fungi. Its inhibitory activity is particularly potent against certain species, as detailed in the table below.

Table 3: Antifungal Activity of this compound
Fungal SpeciesIC₅₀ (mg/L)Source
Phytophthora infestans0.83
Pyricularia grisea83
Phytophthora capsici120
Pythium graminicola120
Corticium sasaki200
Fusarium oxysporum>200
Alternaria alternata>200
Botrytis cinerea>200
Colletotrichum gloeosporioides>200

IC₅₀ (Inhibitory Concentration 50%) is the concentration of a substance that inhibits a biological process by 50%.

Experimental Protocols

Isolation and Purification of this compound from Nigrospora sphaerica

The following is a generalized protocol based on methodologies described in the literature for the isolation of this compound from fungal cultures.

G cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Purification Culture 1. Inoculate Nigrospora sphaerica in a suitable liquid medium (e.g., Potato Dextrose Broth). Incubation 2. Incubate the culture for a specified period (e.g., 14-21 days) under controlled conditions (e.g., 25-28°C, shaking). Culture->Incubation Filtration 3. Separate the fungal mycelium from the culture broth by filtration. Incubation->Filtration Solvent_Extraction 4. Extract the culture filtrate with an organic solvent (e.g., ethyl acetate). Filtration->Solvent_Extraction Concentration 5. Concentrate the organic extract under reduced pressure to obtain a crude extract. Solvent_Extraction->Concentration Column_Chromatography 6. Subject the crude extract to column chromatography (e.g., silica gel). Concentration->Column_Chromatography Elution 7. Elute with a solvent gradient (e.g., hexane-ethyl acetate) to separate fractions. Column_Chromatography->Elution Fraction_Analysis 8. Monitor fractions by Thin Layer Chromatography (TLC) for the presence of this compound. Elution->Fraction_Analysis Final_Purification 9. Pool and concentrate the this compound-containing fractions. Further purify by recrystallization or preparative HPLC if necessary. Fraction_Analysis->Final_Purification

Isolation and Purification Workflow for this compound.
In Vitro Antifungal Susceptibility Testing

The following workflow outlines a typical broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungus.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Prepare_this compound 1. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serial_Dilution 2. Perform serial dilutions of the stock solution in a 96-well microtiter plate containing growth medium. Prepare_this compound->Serial_Dilution Inoculation 4. Inoculate each well of the microtiter plate with the fungal suspension. Serial_Dilution->Inoculation Prepare_Inoculum 3. Prepare a standardized inoculum of the fungal test organism. Prepare_Inoculum->Inoculation Incubation 5. Incubate the plate under appropriate conditions for fungal growth (e.g., 24-48 hours at a specific temperature). Inoculation->Incubation Visual_Assessment 6. Visually or spectrophotometrically assess fungal growth in each well. Incubation->Visual_Assessment Determine_MIC 7. The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the control. Visual_Assessment->Determine_MIC

Workflow for Antifungal Susceptibility Testing.

Hypothetical Signaling Pathway Inhibition

The precise molecular mechanism of this compound's antifungal activity has not been fully elucidated. However, many antifungal agents target key signaling pathways essential for fungal growth, virulence, and cell wall integrity. A plausible hypothesis is that this compound may interfere with one or more of these pathways. Below is a simplified diagram of a generic fungal signaling pathway that could be a potential target.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus External_Signal External Signal (e.g., Stress, Nutrients) Receptor Membrane Receptor External_Signal->Receptor Kinase_Cascade MAP Kinase Cascade (e.g., Hog1, Mpk1) Receptor->Kinase_Cascade cAMP_Pathway cAMP-PKA Pathway Receptor->cAMP_Pathway This compound This compound This compound->Kinase_Cascade Inhibition? This compound->cAMP_Pathway Inhibition? Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor cAMP_Pathway->Transcription_Factor Gene_Expression Gene Expression (Cell Wall Synthesis, Virulence Factors) Transcription_Factor->Gene_Expression

Hypothetical Inhibition of Fungal Signaling Pathways by this compound.

This diagram illustrates that this compound could potentially inhibit crucial intracellular signaling cascades, such as the MAP kinase or cAMP-PKA pathways, which are known to regulate fungal stress responses, morphogenesis, and the expression of virulence factors. Disruption of these pathways could lead to the observed antifungal effects. Further research is required to validate this hypothesis and identify the specific molecular targets of this compound.

References

An In-Depth Technical Guide to the Spectroscopic Data of Phomalactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomalactone is a naturally occurring lactone that has garnered significant interest within the scientific community due to its diverse biological activities, including phytotoxic, insecticidal, and antifungal properties. A thorough understanding of its chemical structure and properties is paramount for the exploration of its potential applications in drug development and agrochemical research. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols are provided, and a key signaling pathway associated with its phytotoxic activity is visualized.

Spectroscopic Data of this compound

The structural elucidation of this compound, with the molecular formula C₈H₁₀O₃, has been primarily achieved through the application of NMR and MS techniques. The data presented herein has been compiled from peer-reviewed scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹H Chemical Shift (δ ppm)MultiplicityJ (Hz)¹³C Chemical Shift (δ ppm)
26.86d9.8145.4
36.13d9.8121.5
4a2.40m32.2
4b2.25m
54.41m63.8
64.67m78.9
75.85m133.5
85.30m127.8
91.75d6.517.8
1'---163.7

Solvent: CDCl₃. ¹H NMR spectra were recorded at 400 MHz and ¹³C NMR spectra were recorded at 100 MHz.

Mass Spectrometry (MS)

Mass spectrometry is utilized to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Table 2: Mass Spectrometry Data for this compound

Ion/Fragmentm/z (Observed)
[M+H]⁺155.0652
[M+Na]⁺177.0471

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the meticulous execution of experimental procedures. The following sections detail the typical methodologies employed for the NMR and MS analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Instrument: A high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument, is used for analysis.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals (typically 0-12 ppm), and a relaxation delay that allows for full magnetization recovery between scans.

  • ¹³C NMR Acquisition: A one-dimensional carbon NMR experiment with proton decoupling is conducted. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to obtain the frequency-domain NMR spectrum. This is followed by phase correction, baseline correction, and referencing of the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry Protocol
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

  • Instrument: A high-resolution mass spectrometer, for instance, a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled to an electrospray ionization (ESI) source is commonly used.

  • Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M+Na]⁺) are released into the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition and Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The accurate mass measurements obtained from a high-resolution instrument allow for the determination of the elemental composition of the molecular ion and its fragments.

Signaling Pathway Visualization

This compound has been reported to exhibit phytotoxic activity, which is believed to be mediated through the induction of oxidative stress in plant cells. The overproduction of Reactive Oxygen Species (ROS) can lead to cellular damage and ultimately, cell death. The following diagram illustrates a simplified signaling pathway of this compound-induced phytotoxicity.

Phomalactone_Phytotoxicity_Pathway cluster_extracellular Extracellular cluster_cell Plant Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound NADPH_Oxidase NADPH Oxidase This compound->NADPH_Oxidase Activates ROS Reactive Oxygen Species (ROS) (O₂⁻, H₂O₂) NADPH_Oxidase->ROS Generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Overwhelms Antioxidant_Defense Antioxidant Defense (SOD, CAT, etc.) Antioxidant_Defense->ROS Scavenges Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Cell_Death Cell Death Lipid_Peroxidation->Cell_Death Protein_Damage->Cell_Death DNA_Damage->Cell_Death

Caption: this compound-induced phytotoxicity signaling pathway.

The following workflow outlines the general steps involved in the isolation and characterization of this compound from a fungal source.

Phomalactone_Isolation_Workflow Fungal_Culture Fungal Culture (e.g., Nigrospora sp.) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Crude_Extract->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound Structure_Elucidation Structure Elucidation Pure_this compound->Structure_Elucidation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure_Elucidation->NMR Analysis MS Mass Spectrometry (HR-MS) Structure_Elucidation->MS Analysis

Caption: General workflow for the isolation and characterization of this compound.

Phomalactone: A Comprehensive Technical Review of Research and Future Prospects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomalactone is a naturally occurring δ-lactone that has garnered significant interest in the scientific community due to its diverse biological activities. First isolated from the fungus Nigrospora sphaerica, this small molecule has demonstrated potent insecticidal and antifungal properties, positioning it as a promising candidate for the development of novel agrochemicals and therapeutic agents. This technical guide provides an in-depth review of the current state of this compound research, encompassing its synthesis, biological effects, and potential mechanisms of action. Furthermore, it outlines promising future directions for research and development.

Chemical Structure and Properties

This compound, with the chemical formula C₈H₁₀O₃, is characterized by a dihydropyran-2-one ring substituted with a hydroxyl and a propenyl group. Its relatively simple structure has made it an attractive, albeit challenging, target for total synthesis.

Biological Activities of this compound

This compound exhibits a range of biological activities, with its insecticidal and antifungal effects being the most extensively studied.

Insecticidal Activity

Research has demonstrated that this compound is effective against various insect species. It displays both larvicidal and adulticidal activities against mosquitoes, including strains resistant to conventional insecticides.[1][2][3] This suggests that this compound may operate through a mechanism of action distinct from that of currently used pesticides, making it a valuable tool in insecticide resistance management strategies.

Antifungal Activity

This compound has also shown significant promise as an antifungal agent. It effectively inhibits the mycelial growth of several plant pathogenic fungi.[4][5] Its ability to control the growth of economically important plant pathogens highlights its potential for development as a biofungicide in agriculture.

Quantitative Biological Data

To facilitate comparison and further research, the following tables summarize the key quantitative data reported for this compound's biological activities.

Table 1: Insecticidal Activity of this compound
Target Organism Activity Metric (LD₅₀)
Aedes aegypti (Orlando strain)0.64 µ g/mosquito [1]
Anopheles quadrimaculatus0.20 µ g/mosquito [1]
Table 2: Antifungal Activity of this compound
Target Organism Activity Metric (MIC)
Phytophthora infestans2.5 mg/L[4][5]

Synthesis of this compound

While this compound can be isolated from fungal cultures, chemical synthesis offers a more controlled and scalable route to obtaining this compound and its analogs for further study. Although detailed, step-by-step protocols for the total synthesis of this compound are not abundantly available in the public domain, several research groups have reported enantioselective syntheses of the more complex, related natural product, phomactin A.[1][2][3][4][6] These synthetic strategies often involve key steps such as Diels-Alder reactions and intramolecular cyclizations to construct the core ring system. The methodologies developed for phomactin A could potentially be adapted for the total synthesis of this compound.

Mechanism of Action

The precise molecular mechanism of action of this compound remains an active area of investigation. Understanding how this molecule exerts its biological effects is crucial for its development as a targeted and safe therapeutic or agricultural product.

Postulated Insecticidal Mechanism

The neurotoxic effects of many insecticides are well-documented, often targeting the insect's nervous system.[7][8][9][10][11] While the specific target of this compound is unknown, its efficacy against insecticide-resistant mosquito strains suggests it may not act on the common targets of conventional insecticides, such as voltage-gated sodium channels or acetylcholinesterase. Future research should focus on identifying the specific neuronal proteins or signaling pathways that are modulated by this compound.

Postulated Antifungal Mechanism

The fungal cell wall is a common target for antifungal drugs, as it is essential for fungal viability and is absent in host organisms.[12][13] It is plausible that this compound interferes with the biosynthesis or integrity of the fungal cell wall. Investigating the effect of this compound on the expression of genes involved in cell wall synthesis could provide valuable insights into its antifungal mechanism.[14][15][16]

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. Below are generalized methodologies for key experiments cited in this compound research.

Fungal Culture and this compound Isolation
  • Organism: Nigrospora sphaerica (or other producing fungi).

  • Culture Medium: Potato dextrose broth or a similar nutrient-rich medium.

  • Incubation: Cultures are grown under appropriate temperature and agitation for a period sufficient for secondary metabolite production.

  • Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate.

  • Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography over silica gel, followed by high-performance liquid chromatography (HPLC) to yield pure this compound.

Insecticidal Bioassays

A generalized workflow for assessing the insecticidal activity of this compound is depicted below.

experimental_workflow_insecticidal cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Compound_Prep Prepare this compound Solutions (in a suitable solvent like acetone) Application Topical Application (adults) or Exposure in Water (larvae) Compound_Prep->Application Insect_Rearing Rear Mosquito Larvae/Adults (e.g., Aedes aegypti) Insect_Rearing->Application Incubation Incubate under Controlled Conditions (Temperature, Humidity, Photoperiod) Application->Incubation Mortality_Count Record Mortality (after 24-48 hours) Incubation->Mortality_Count LC50_Calc Calculate LD₅₀/LC₅₀ Values (Probit Analysis) Mortality_Count->LC50_Calc experimental_workflow_antifungal cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Dilution Prepare Serial Dilutions of this compound Inoculation Inoculate Microtiter Plates or Agar Plates Compound_Dilution->Inoculation Fungal_Inoculum Prepare Fungal Spore/Mycelial Suspension Fungal_Inoculum->Inoculation Incubation Incubate under Suitable Conditions Inoculation->Incubation Growth_Inhibition Observe and Measure Growth Inhibition Incubation->Growth_Inhibition MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Growth_Inhibition->MIC_Determination

References

Methodological & Application

Application Notes and Protocols for Phomalactone Extraction and Purification from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of phomalactone, a secondary metabolite with a range of biological activities, from fungal cultures. This compound has demonstrated antibacterial, insecticidal, herbicidal, and antifungal properties, making it a compound of interest for further investigation and development.

Introduction to this compound

This compound, chemically known as (5S,6S)-5,6-dihydro-6-(1E-propenyl)-5-hydroxy-2H-pyran-2-one, is a tetraketide δ-lactone.[1][2] It has been isolated from various fungal species, including those from the genera Nigrospora, Phoma, Ophiocordyceps, and Verticillium.[1][2][3] Its broad spectrum of bioactivity makes it a promising candidate for development into new therapeutic agents or agrochemicals.

Fungal Strains and Culture Conditions for this compound Production

Several fungal species are known to produce this compound. The choice of fungus can significantly impact the yield and production of the compound.

Table 1: Fungal Sources of this compound and Culture Conditions

Fungal SpeciesSubstrate/MediumIncubation TimeIncubation TemperatureReference
Nigrospora sphericaPotato Dextrose Broth (PDB)14 daysRoom Temperature[4]
Ophiocordyceps communis BCC 1842Glucose and Sodium Nitrate127 hours25°C[1][5]
Nigrospora oryzaeNot specifiedNot specifiedNot specified[6]
Phoma sp.Not specifiedNot specifiedNot specified[1][2]
Verticillium chlamydosporiumNot specifiedNot specifiedNot specified[1]

Protocol 1: Fungal Culture for this compound Production (General)

  • Prepare the desired liquid culture medium (e.g., Potato Dextrose Broth).

  • Inoculate the medium with a fresh culture of the selected fungal strain.

  • Incubate the culture under appropriate conditions (see Table 1) with shaking to ensure aeration and homogenous growth.

  • Monitor the culture for growth and secondary metabolite production, which often occurs during the stationary phase.

Extraction of this compound from Fungal Culture

The extraction process aims to isolate the crude this compound from the fungal biomass and culture medium. The choice of solvent is critical for efficient extraction.

Protocol 2: Solvent Extraction of this compound from Culture Filtrate

  • Separate the fungal biomass from the culture broth by filtration (e.g., using cheesecloth or vacuum filtration).

  • The culture filtrate is the primary source of extracellular this compound.

  • Extract the culture filtrate with an equal volume of a non-polar to moderately polar organic solvent such as ethyl acetate. This should be repeated multiple times (e.g., 3 times) to maximize recovery.

  • Combine the organic extracts.

  • Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

  • For the fungal mycelium, it can be extracted separately using a more polar solvent like methanol or acetone to recover any intracellular this compound.[7]

Table 2: Solvents for Fungal Metabolite Extraction

SolventPolarityNotes
Ethyl AcetateMediumCommonly used for extracting moderately polar compounds like this compound from culture filtrates.
MethanolHighEffective for extracting a broad range of metabolites, including those within the fungal mycelium.[7]
AcetoneHighCan be used as an alternative to methanol for mycelial extraction.[8]
ChloroformLowHas been used for the extraction of other fungal metabolites.[7]

Purification of this compound

Chromatographic techniques are essential for purifying this compound from the crude extract.[9][10][11] A multi-step approach is often necessary to achieve high purity.

Protocol 3: Chromatographic Purification of this compound

  • Column Chromatography (Initial Purification):

    • Pack a glass column with silica gel as the stationary phase.

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Thin Layer Chromatography (TLC) (Monitoring):

    • Spot the collected fractions onto a TLC plate (silica gel).

    • Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate).

    • Visualize the spots under UV light or by staining to identify the fractions containing the compound of interest.

  • High-Performance Liquid Chromatography (HPLC) (Final Polishing):

    • For final purification to obtain high-purity this compound, preparative HPLC is recommended.[9]

    • Use a suitable column (e.g., C18) and a mobile phase determined through analytical HPLC trials (e.g., a gradient of methanol and water).

    • Inject the semi-purified fractions from column chromatography.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure this compound.

Table 3: this compound Production Yields

Fungal StrainProduction SystemThis compound ConcentrationReference
Ophiocordyceps communis BCC 1842Bioreactor93.30 mg/L[5]

Structure Elucidation and Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques such as:

  • Nuclear Magnetic Resonance (NMR) : For determining the chemical structure.

  • Mass Spectrometry (MS) : For confirming the molecular weight.

Diagrams

ExtractionWorkflow cluster_culture Fungal Culture cluster_extraction Extraction Culture Fungal Culture in Liquid Medium Filtration Filtration Culture->Filtration Biomass Fungal Biomass Filtration->Biomass Filtrate Culture Filtrate Filtration->Filtrate SolventExtraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Filtrate->SolventExtraction OrganicPhase Combined Organic Phases SolventExtraction->OrganicPhase Evaporation Solvent Evaporation (Rotary Evaporator) OrganicPhase->Evaporation CrudeExtract Crude this compound Extract Evaporation->CrudeExtract PurificationWorkflow cluster_purification Purification CrudeExtract Crude this compound Extract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography TLC TLC Monitoring ColumnChromatography->TLC Fraction Analysis SemiPure Semi-Purified Fractions TLC->SemiPure HPLC Preparative HPLC SemiPure->HPLC Purethis compound Pure this compound HPLC->Purethis compound

References

Analytical techniques for Phomalactone quantification (HPLC, LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Phomalactone, a bioactive secondary metabolite produced by various fungi, using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound is a polyketide-derived α-pyrone with reported antibacterial, insecticidal, and herbicidal properties.[1] Accurate and precise quantification of this compound in fungal extracts and other biological matrices is crucial for research and development in agriculture, pharmacology, and biotechnology. This document outlines representative protocols for HPLC-DAD and LC-MS/MS analysis, summarizes key quantitative parameters, and provides a general experimental workflow for its analysis from fungal cultures.

Data Presentation

Table 1: Summary of Quantitative Data for this compound and Related α-Pyrones

AnalyteMethodLinearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Source
This compoundHPLC (Hypothetical)1 - 100~0.1~0.3>95Representative
FusapyroneHPLC-DAD0.5 - 100.050.1584 - 99[2]
DeoxyfusapyroneHPLC-DAD0.5 - 100.050.1599 - 101[2]
This compoundFermentationMax. Conc. 93.30 mg/L---[1]

Note: The HPLC data for this compound is presented as a representative example based on methods for similar compounds, as a fully validated method with all parameters was not found in the available literature.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-DAD

This protocol is a representative method adapted from established procedures for the analysis of similar α-pyrone compounds, such as fusapyrone and deoxyfusapyrone.[2]

1. Sample Preparation (from Fungal Culture)

  • Culture: Grow the this compound-producing fungal strain (e.g., Ophiocordyceps communis) in a suitable liquid or solid medium.[1]

  • Extraction:

    • For liquid cultures, centrifuge the broth to separate the mycelia from the supernatant. Extract the supernatant twice with an equal volume of ethyl acetate.

    • For solid cultures, homogenize the culture material and extract twice with ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Reconstitution: Re-dissolve the dried extract in a known volume of methanol or the initial mobile phase for HPLC analysis.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection.

2. HPLC-DAD Conditions

  • Instrument: A standard HPLC system equipped with a diode-array detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 15% B

    • 5-25 min: 15% to 100% B (linear gradient)

    • 25-30 min: 100% B (isocratic)

    • 30.1-35 min: 15% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: Diode-array detector monitoring at the UV absorbance maximum of this compound (approximately 285 nm for similar pyrones).[2]

3. Quantification

  • Prepare a series of standard solutions of purified this compound in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method for this compound quantification.

1. Sample Preparation

  • Follow the same sample preparation procedure as described in Protocol 1.

2. LC-MS/MS Conditions

  • Instrument: A liquid chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient to ensure separation from matrix components. A starting point could be:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B (linear gradient)

    • 10-12 min: 95% B (isocratic)

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

3. Mass Spectrometry Parameters (Hypothetical for this compound)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion ([M+H]⁺): m/z 155.06

  • Product Ions (for MRM): To be determined by infusion of a this compound standard. Likely fragments would involve the loss of water (m/z 137.05) and other characteristic fragments.

  • Collision Energy: To be optimized for the specific instrument and transitions.

  • Other Parameters (Capillary Voltage, Gas Flow, etc.): To be optimized based on the instrument manufacturer's recommendations.

4. Quantification

  • Develop a Multiple Reaction Monitoring (MRM) method using the optimized precursor and product ions.

  • Prepare a calibration curve using a series of this compound standards.

  • Quantify this compound in the samples based on the peak area ratios of the analyte to an internal standard (if used) or by external calibration.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing fungal_culture 1. Fungal Culture (e.g., Ophiocordyceps communis) extraction 2. Solvent Extraction (Ethyl Acetate) fungal_culture->extraction concentration 3. Evaporation & Reconstitution (Methanol/Mobile Phase) extraction->concentration filtration 4. Filtration (0.22 µm) concentration->filtration hplc HPLC-DAD Analysis filtration->hplc lcms LC-MS/MS Analysis filtration->lcms peak_integration 5. Peak Integration & Calibration hplc->peak_integration lcms->peak_integration quantification 6. Quantification of this compound peak_integration->quantification

Caption: Experimental workflow for this compound quantification.

phomalactone_biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Polyketide Chain pks->polyketide_chain tailoring_enzymes Tailoring Enzymes (Cyclases, Reductases, etc.) polyketide_chain->tailoring_enzymes This compound This compound tailoring_enzymes->this compound

Caption: Simplified overview of this compound biosynthesis.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Phomalactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known in vitro antifungal activity of phomalactone, a natural product isolated from the fungus Nigrospora sphaerica. Detailed protocols for determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are provided to facilitate further research and drug development efforts.

Introduction

This compound (5,6-dihydro-5-hydroxy-6-prop-2-enyl-2H-pyran-2-one) is a lactone compound that has demonstrated antifungal properties, particularly against plant pathogenic fungi.[1] Understanding its spectrum of activity and potency is crucial for evaluating its potential as a lead compound for novel antifungal agents. These notes and protocols are intended to guide researchers in the in vitro assessment of this compound's antifungal efficacy.

Data Presentation

The currently available quantitative data on the in vitro antifungal activity of this compound is summarized in the table below. Further research is encouraged to expand this dataset to a broader range of fungal species, including clinically relevant yeasts and molds.

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
Phytophthora infestans2.5 mg/L[1]

Experimental Protocols

The following are detailed protocols for determining the MIC and MFC of this compound against a target fungus. These are based on established broth microdilution methods.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.

1. Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO, at a high concentration)

  • Target fungal strain(s)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS buffer

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile solvent for this compound (e.g., DMSO)

  • Spectrophotometer or hemocytometer

  • Incubator

  • Sterile saline (0.85%)

  • Vortex mixer

2. Inoculum Preparation:

a. Grow the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar for filamentous fungi) at an appropriate temperature until sporulation occurs.

b. Harvest spores by gently scraping the surface of the agar with a sterile loop or by washing with sterile saline.

c. Suspend the spores in sterile saline and vortex to create a homogenous suspension.

d. Adjust the spore suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer or hemocytometer. This will be the working inoculum.

3. Assay Procedure:

a. Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., from 128 mg/L to 0.125 mg/L).

b. Add 100 µL of the working fungal inoculum to each well containing the this compound dilutions.

c. Include the following controls on each plate:

  • Growth Control: 100 µL of RPMI-1640 medium + 100 µL of fungal inoculum (no this compound).
  • Sterility Control: 200 µL of RPMI-1640 medium (no inoculum).
  • Solvent Control: 100 µL of RPMI-1640 medium with the highest concentration of the solvent used to dissolve this compound + 100 µL of fungal inoculum.

d. Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.

4. Interpretation of Results:

a. The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the growth control well.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This protocol is performed subsequently to the MIC determination.

1. Materials:

  • 96-well plate from the completed MIC assay

  • Sterile agar plates (e.g., Potato Dextrose Agar)

  • Sterile micropipette and tips or a multi-channel pipette

2. Assay Procedure:

a. From each well of the MIC plate that shows complete inhibition of growth (i.e., at and above the MIC), and from the growth control well, take a 10-20 µL aliquot.

b. Spot-inoculate the aliquots onto separate, labeled sections of an agar plate.

c. Incubate the agar plates at the appropriate temperature for a sufficient time to allow for fungal growth (typically 24-48 hours).

3. Interpretation of Results:

a. The MFC is defined as the lowest concentration of this compound that results in no fungal growth on the subculture agar plate. This represents a ≥99.9% reduction in the initial inoculum.

Mandatory Visualizations

Antifungal_Susceptibility_Testing_Workflow Workflow for In Vitro Antifungal Susceptibility Testing of this compound cluster_prep Preparation cluster_mic MIC Determination cluster_mfc MFC Determination A Prepare Fungal Inoculum E Inoculation with Fungal Suspension A->E B Prepare this compound Stock Solution D Serial Dilution of this compound B->D C Prepare 96-Well Microtiter Plates C->D D->E F Incubation E->F G Visual Reading of MIC F->G H Subculture from Wells with No Growth G->H I Incubation of Agar Plates H->I J Visual Reading of MFC I->J

Caption: Experimental workflow for determining MIC and MFC.

Fungal_Signaling_Pathway Generalized Fungal Stress Response Signaling Pathway (MAPK Pathway) cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (MAPK Cascade) cluster_nucleus Nucleus cluster_response Cellular Response Stimulus Antifungal Compound (e.g., this compound) Receptor Membrane Sensor/Receptor Stimulus->Receptor Binds to or damages MAPKKK MAP Kinase Kinase Kinase Receptor->MAPKKK Activates MAPKK MAP Kinase Kinase MAPKKK->MAPKK Phosphorylates MAPK MAP Kinase MAPKK->MAPK Phosphorylates TranscriptionFactor Transcription Factor MAPK->TranscriptionFactor Activates GeneExpression Gene Expression (Stress Response) TranscriptionFactor->GeneExpression Regulates Response Cell Wall Repair, Osmotic Regulation, etc. GeneExpression->Response

Caption: A potential target pathway for antifungal compounds.

References

Application Notes and Protocols for the Total Synthesis of Phomalactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies for the total synthesis of Phomalactone, a naturally occurring δ-lactone with potential biological activity. These notes are intended to serve as a valuable resource for researchers in organic synthesis and drug development, offering detailed experimental protocols and a comparative analysis of a key synthetic route.

Introduction

This compound is a fungal metabolite that has garnered interest due to its simple yet stereochemically rich structure. The development of efficient and stereoselective total syntheses is crucial for enabling further investigation into its biological properties and for the synthesis of analogues with potentially enhanced therapeutic value. This document details a seminal enantioselective synthesis of (+)-Phomalactone.

Key Synthetic Strategies

The first enantioselective total synthesis of (+)-Phomalactone was reported by Sada and co-workers in 1982. This approach utilizes a chiral pool strategy, starting from the readily available D-glyceraldehyde to establish the stereochemistry of the final product.

A key feature of this synthesis is the stereocontrolled introduction of the prop-1-enyl side chain and the formation of the dihydropyran-2-one core. The synthetic sequence involves several key transformations, including:

  • Alkynylation of a Chiral Aldehyde: The synthesis commences with the addition of a lithium acetylide to a protected D-glyceraldehyde derivative, establishing a key stereocenter.

  • Stereoselective Reduction: A subsequent partial reduction of the alkyne to a trans-alkene is a crucial step in forming the characteristic side chain of this compound.

  • Lactonization: The final ring-closing step to form the δ-lactone ring is achieved through an oxidative cyclization.

Experimental Protocols

The following section provides a detailed experimental protocol for the key steps in the total synthesis of (+)-Phomalactone as reported by Sada et al.

Synthesis of (2S,3S)-3-hydroxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one ((+)-Phomalactone)

Starting Material: 2,3-O-Cyclohexylidene-D-glyceraldehyde

Overall Reaction Scheme:

G A 2,3-O-Cyclohexylidene- D-glyceraldehyde B Alkynylation (1-Lithio-1-propyne) A->B C erythro/threo Adducts B->C D Partial Reduction C->D E Allylic Alcohols (7e and 7t) D->E F Chromatographic Separation E->F G Pure erythro Isomer (7e) F->G H Protection (Benzoyl chloride) G->H I Protected Diol H->I J Deprotection (Acidic medium) I->J K Diol (9) J->K L Oxidative Cleavage (Sodium metaperiodate) K->L M Intermediate Aldehyde L->M N Oxidation M->N O This compound N->O

Figure 1. Synthetic workflow for (+)-Phomalactone.

Step 1: Alkynylation of 2,3-O-Cyclohexylidene-D-glyceraldehyde

  • Reaction: To a solution of 1-propyne in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium dropwise. The mixture is stirred for 30 minutes, after which a solution of 2,3-O-cyclohexylidene-D-glyceraldehyde in THF is added.

  • Work-up: The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The resulting mixture of diastereomeric alkynyl alcohols is used in the next step without further purification.

Step 2: Partial Reduction of the Alkyne

  • Reaction: The mixture of alkynyl alcohols is dissolved in a suitable solvent (e.g., hexane) and treated with a reducing agent such as lithium aluminum hydride (LiAlH₄) or Red-Al® at low temperature. The reaction is carefully monitored by thin-layer chromatography (TLC) to ensure partial reduction to the trans-allylic alcohol.

  • Work-up: The reaction is quenched by the slow addition of water, followed by 15% aqueous sodium hydroxide and then more water. The resulting slurry is filtered, and the filtrate is extracted with diethyl ether. The organic layer is dried and concentrated.

Step 3: Separation of Diastereomers

  • Method: The mixture of diastereomeric allylic alcohols is separated by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 4: Protection of the Hydroxyl Group

  • Reaction: The purified erythro allylic alcohol is dissolved in pyridine and cooled to 0 °C. Benzoyl chloride is added dropwise, and the mixture is stirred overnight at room temperature.

  • Work-up: The reaction mixture is poured into ice-water and extracted with ethyl acetate. The organic layer is washed sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. The organic phase is then dried and concentrated.

Step 5: Removal of the Cyclohexylidene Protecting Group

  • Reaction: The benzoylated compound is dissolved in a mixture of acetic acid and water and heated to effect the hydrolysis of the acetal.

  • Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Step 6: Oxidative Cleavage and Lactonization

  • Reaction: The resulting diol is dissolved in a mixture of THF and water and treated with sodium metaperiodate. The reaction progress is monitored by TLC. Upon completion, the intermediate aldehyde is oxidized without isolation using an appropriate oxidizing agent (e.g., Jones reagent or pyridinium dichromate) to afford (+)-Phomalactone.

  • Work-up and Purification: The reaction mixture is worked up according to the chosen oxidizing agent's requirements. The crude product is then purified by column chromatography on silica gel to yield pure (+)-Phomalactone.

Quantitative Data

The following table summarizes the key quantitative data reported for the total synthesis of (+)-Phomalactone by Sada et al.

StepReactionReagentsProduct(s)Yield (%)Diastereomeric/Enantiomeric Excess
1Alkynylation1-Lithio-1-propyneerythro and threo alkynyl alcohols-1:1 ratio
2Partial ReductionLiAlH₄erythro and threo allylic alcohols--
3-7Separation, Protection, Deprotection, OxidationVarious(+)-Phomalactone~15>98% ee

Table 1. Summary of Quantitative Data for the Total Synthesis of (+)-Phomalactone.

Logical Relationships in the Synthetic Strategy

The synthesis of (+)-Phomalactone from D-glyceraldehyde relies on a logical progression of stereocontrolled reactions.

G cluster_0 Key Synthetic Stages A Chiral Pool Starting Material (D-Glyceraldehyde) B Establishment of C4 Stereocenter A->B Alkynylation C Formation of C5-C6 Double Bond (trans geometry) B->C Stereoselective Reduction D Construction of Dihydropyranone Ring C->D Oxidative Cyclization E Final Product ((+)-Phomalactone) D->E

Figure 2. Key stages in the synthesis of (+)-Phomalactone.

This synthetic approach provides a solid foundation for the preparation of this compound and its analogues. Further research may focus on developing more convergent and higher-yielding routes, potentially employing modern catalytic asymmetric methods to further enhance the efficiency of the synthesis. The detailed protocols provided herein should facilitate such future investigations in the field of natural product synthesis and medicinal chemistry.

Application Notes and Protocols: Phomalactone as a Natural Herbicide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomalactone is a naturally occurring lactone produced by several species of fungi, including those from the Nigrospora and Phoma genera. While its insecticidal and antifungal properties have been investigated, recent studies have highlighted its potential as a bioherbicide. This document provides detailed application notes and protocols for researchers interested in evaluating the herbicidal efficacy of this compound. It summarizes the available data, outlines experimental procedures, and proposes potential mechanisms of action for further investigation.

Quantitative Data on Herbicidal Activity

Direct quantitative data, such as IC50 values for pure this compound against specific plant species, is limited in the current scientific literature. However, studies on crude extracts of fungi known to produce this compound provide strong evidence of phytotoxic activity.

Fungal SourceExtract TypeConcentrationEffectTarget Species
Nigrospora sphaericaCulture Filtrate Crude Extract2 mg/mLComplete inhibition of germination and radicle elongationNot specified[1]
Nigrospora oryzaeExtractNot specified38.33% phytotoxicity within 24 hours, increasing to 84.72% by 28 daysEichhornia crassipes (Water Hyacinth)

Nigrospora sphaerica, a known producer of this compound, has also been shown to have bioherbicidal potential against several common weeds, including dandelion (Taraxacum officinale), crabgrass (Digitaria sanguinalis), common ragweed (Ambrosia artemisiifolia), and nutsedge (Cyperus spp.)[2].

Experimental Protocols

The following protocols are designed for assessing the herbicidal activity of this compound.

Seed Germination and Seedling Vigor Assay

Objective: To evaluate the pre-emergent herbicidal activity of this compound by assessing its effect on seed germination and early seedling growth.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO or ethanol, and then diluted in distilled water with a surfactant like Tween 20)

  • Seeds of target weed species (e.g., Amaranthus retroflexus - redroot pigweed, Lolium rigidum - annual ryegrass) and a model plant (Arabidopsis thaliana)

  • Petri dishes (9 cm diameter) with filter paper

  • Growth chamber with controlled temperature and light conditions

  • Distilled water (control)

  • Various concentrations of this compound solution

Procedure:

  • Prepare a stock solution of this compound in a minimal amount of solvent.

  • Create a dilution series of this compound (e.g., 10, 50, 100, 250, 500 µg/mL) in distilled water containing 0.1% (v/v) Tween 20. The final solvent concentration should be consistent across all treatments and the control (and should not exceed a level that affects germination).

  • Place two layers of filter paper in each Petri dish and moisten with 5 mL of the respective test solution or control.

  • Place 20-30 seeds of the target plant species evenly on the filter paper in each dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark photoperiod).

  • After 7-10 days, record the germination percentage.

  • Measure the root and shoot length of the germinated seedlings.

  • Calculate the inhibition percentage for each parameter relative to the control.

  • Determine the IC50 value (the concentration of this compound that causes 50% inhibition) for germination, root length, and shoot length.

Whole Plant Assay (Post-emergence)

Objective: To assess the post-emergent herbicidal activity of this compound on established seedlings.

Materials:

  • This compound solution (prepared as in the germination assay)

  • Seedlings of target weed species (e.g., Chenopodium album - common lambsquarters, Setaria viridis - green foxtail) grown in small pots to the 2-3 leaf stage.

  • Spray bottle or a laboratory sprayer

  • Greenhouse or controlled environment room

  • Control solution (distilled water with solvent and surfactant)

Procedure:

  • Grow the target weed species in pots containing a standard potting mix until they reach the 2-3 true leaf stage.

  • Prepare the this compound test solutions at various concentrations (e.g., 100, 250, 500, 1000 µg/mL).

  • Spray the seedlings evenly with the test solutions until the foliage is thoroughly wet. Ensure uniform application.

  • Spray a control group of seedlings with the control solution.

  • Place the treated plants in a greenhouse or controlled environment room.

  • Observe the plants daily for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition, wilting).

  • After 14-21 days, visually assess the percentage of injury for each plant compared to the control.

  • Harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.

  • Calculate the percentage reduction in biomass for each treatment compared to the control.

Hypothesized Mechanism of Action

The precise molecular target of this compound in plants has not yet been elucidated. However, based on the known mechanisms of other natural and synthetic herbicides, several potential pathways could be affected. These include:

  • Inhibition of Photosynthesis: this compound could interfere with the photosynthetic electron transport chain, leading to the production of reactive oxygen species and subsequent cellular damage.

  • Disruption of Amino Acid Synthesis: It might inhibit key enzymes in the biosynthetic pathways of essential amino acids, thereby halting protein synthesis and plant growth.

  • Interference with Phytohormone Signaling: this compound could disrupt the balance of plant hormones, leading to abnormal growth and development.

  • Inhibition of Cell Division: It may target proteins essential for mitosis, such as tubulin, thereby preventing root and shoot growth.

Further research, including enzymatic assays and transcriptomic studies, is required to identify the specific mode of action.

Visualizations

G cluster_0 Experimental Workflow for this compound Herbicide Assay prep Preparation of this compound Solutions pre_emergent Pre-emergent Assay (Seed Germination) prep->pre_emergent post_emergent Post-emergent Assay (Whole Plant) prep->post_emergent data_collection Data Collection (Germination %, Root/Shoot Length, Phytotoxicity, Biomass) pre_emergent->data_collection post_emergent->data_collection analysis Data Analysis (IC50 Calculation, Statistical Tests) data_collection->analysis

Caption: Experimental workflow for assessing the herbicidal activity of this compound.

Caption: Hypothetical mechanisms of action for this compound as a natural herbicide.

References

Phomalactone: Application Notes and Protocols for Biocontrol of Plant Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of phomalactone as a promising biocontrol agent against plant pathogenic fungi. This document includes summaries of its antifungal activity, detailed protocols for its production, purification, and evaluation, and hypothesized mechanisms of action to guide further research.

Introduction to this compound

This compound (5,6-dihydro-5-hydroxy-6-prop-2-enyl-2H-pyran-2-one) is a secondary metabolite produced by the fungus Nigrospora sphaerica.[1] It has demonstrated significant antifungal activity, particularly against Oomycetes, making it a candidate for development as a biofungicide for crop protection. Its potential as a natural and biodegradable alternative to synthetic fungicides warrants further investigation and development.

Antifungal Activity of this compound

This compound has been tested in vitro against a range of plant pathogenic fungi, showing selective and potent inhibitory effects.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound

Target PathogenAssay TypeEfficacy MetricValueReference
Phytophthora infestansMycelial Growth InhibitionMIC2.5 mg/L[2][3]
Phytophthora capsiciSporangium & Zoospore GerminationSimilar to P. infestans-[2][3]
Alternaria alternataMycelial Growth InhibitionNot specifiedInhibitory[2]
Botrytis cinereaMycelial Growth InhibitionNot specifiedInhibitory[2]
Colletotrichum coccodesMycelial Growth InhibitionNot specifiedInhibitory[2]
Fusarium oxysporumMycelial Growth InhibitionNot specifiedInhibitory[2]
Magnaporthe griseaMycelial Growth InhibitionNot specifiedInhibitory[2]
Pythium ultimumMycelial Growth InhibitionNot specifiedInhibitory[2]
Rhizoctonia solaniMycelial Growth InhibitionNot specifiedInhibitory[2]

Table 2: In Vivo Biocontrol Activity of this compound against Tomato Late Blight (Phytophthora infestans)

Application RateDisease Reduction (%)Reference
100 mg/LSignificant reduction[2][3]
500 mg/LSignificant reduction[2][3]

Experimental Protocols

Production of this compound by Fermentation of Nigrospora sphaerica

This protocol describes the laboratory-scale production of this compound. Optimization of media components and fermentation parameters may be required for large-scale production.

Workflow for this compound Production

G cluster_0 Inoculum Preparation cluster_1 Fermentation cluster_2 Extraction A Nigrospora sphaerica pure culture B Inoculate PDA plates A->B C Incubate at 25°C for 7-10 days B->C D Mycelial plugs for liquid culture C->D E Inoculate Potato Dextrose Broth (PDB) D->E F Incubate at 25°C, 150 rpm for 14-21 days E->F G Monitor for this compound production (TLC/HPLC) F->G H Filter culture to separate mycelia and filtrate G->H I Extract filtrate with ethyl acetate H->I J Concentrate organic phase in vacuo I->J K Crude this compound extract J->K

Caption: Workflow for the production and extraction of this compound.

Materials:

  • Pure culture of Nigrospora sphaerica

  • Potato Dextrose Agar (PDA)

  • Potato Dextrose Broth (PDB)

  • Erlenmeyer flasks

  • Shaking incubator

  • Ethyl acetate

  • Rotary evaporator

Protocol:

  • Inoculum Preparation:

    • Culture Nigrospora sphaerica on PDA plates and incubate at 25°C for 7-10 days until well-myceliated.

    • Prepare mycelial plugs (5 mm diameter) from the edge of an actively growing colony using a sterile cork borer.

  • Fermentation:

    • Inoculate 1 L of sterile PDB in a 2 L Erlenmeyer flask with 5-10 mycelial plugs.

    • Incubate the culture at 25°C on a rotary shaker at 150 rpm for 14-21 days.[4]

  • Extraction:

    • Separate the mycelium from the culture broth by filtration through cheesecloth or a similar filter.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.[4]

    • Combine the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

This protocol provides a general method for the purification of this compound from the crude extract using column chromatography. Further purification by High-Performance Liquid Chromatography (HPLC) may be necessary to achieve high purity.

Workflow for this compound Purification

G A Crude this compound extract B Silica gel column chromatography A->B C Elute with a gradient of hexane and ethyl acetate B->C D Collect fractions C->D E Monitor fractions by TLC D->E F Pool fractions containing this compound E->F G Concentrate pooled fractions F->G H Further purification by preparative HPLC (optional) G->H I Pure this compound G->I H->I G A Prepare fungal spore suspension C Add spore suspension to each well A->C B Prepare serial dilutions of this compound in 96-well plate B->C D Incubate at optimal temperature for fungal growth C->D E Visually assess for fungal growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the in vitro antifungal broth microdilution assay.

Materials:

  • Pure this compound

  • Target fungal pathogen

  • Appropriate liquid culture medium (e.g., PDB, V8 juice broth)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

Protocol:

  • Prepare Fungal Inoculum:

    • Grow the fungal pathogen on a suitable agar medium.

    • Prepare a spore suspension by flooding the plate with sterile water and gently scraping the surface.

    • Adjust the spore concentration to 1 x 10^5 spores/mL.

  • Prepare this compound Dilutions:

    • In a 96-well plate, prepare a two-fold serial dilution of this compound in the appropriate broth.

  • Inoculation and Incubation:

    • Add the fungal spore suspension to each well.

    • Include a positive control (no this compound) and a negative control (no fungus).

    • Incubate the plate at the optimal temperature for the growth of the target fungus for 3-7 days.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.

In Vivo Biocontrol Assay on Tomato Plants

This protocol details the evaluation of this compound's efficacy in controlling late blight (Phytophthora infestans) on tomato plants under greenhouse conditions.

Workflow for In Vivo Biocontrol Assay

G A Grow tomato seedlings (4-6 weeks old) C Spray tomato plants with this compound solutions A->C B Prepare this compound solutions at desired concentrations B->C D Inoculate plants with P. infestans spore suspension after 24h C->D E Incubate in a high-humidity chamber D->E F Assess disease severity after 7-10 days E->F G Calculate disease control efficacy F->G

Caption: Workflow for the in vivo evaluation of this compound.

Materials:

  • Tomato plants (4-6 weeks old)

  • Phytophthora infestans culture

  • Pure this compound

  • Sprayer

  • High-humidity chamber

Protocol:

  • Plant Preparation:

    • Grow tomato seedlings to the 4-6 leaf stage.

  • Treatment Application:

    • Prepare solutions of this compound at desired concentrations (e.g., 100 and 500 mg/L) with a surfactant.

    • Spray the tomato plants with the this compound solutions until runoff. Include a control group sprayed with water and surfactant only.

  • Pathogen Inoculation:

    • 24 hours after treatment, inoculate the plants by spraying with a zoospore suspension of P. infestans (approximately 5 x 10^4 zoospores/mL). 4[5]. Incubation and Disease Assessment:

    • Place the inoculated plants in a high-humidity chamber at 18-20°C for 7-10 days to allow for disease development. [5] 2. Assess disease severity by estimating the percentage of leaf area with late blight symptoms.

  • Data Analysis:

    • Calculate the disease control efficacy using the formula: Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100

Putative Mechanisms of Action

The precise molecular target of this compound is not yet fully elucidated. However, based on the known mechanisms of other antifungal compounds, several hypotheses can be proposed. Further research is needed to confirm these potential modes of action.

Disruption of Cell Membrane Integrity

Many natural antifungal compounds target the fungal cell membrane, either by inhibiting the biosynthesis of essential components like ergosterol or by directly interacting with the membrane, leading to increased permeability and cell death.

Proposed Signaling Pathway for Cell Membrane Disruption

G This compound This compound Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway This compound->Ergosterol_Biosynthesis Inhibition Cell_Membrane Fungal Cell Membrane Ergosterol_Biosynthesis->Cell_Membrane Reduced Ergosterol Increased_Permeability Increased Permeability Cell_Membrane->Increased_Permeability Cell_Lysis Cell Lysis Increased_Permeability->Cell_Lysis

Caption: Proposed mechanism of this compound via ergosterol biosynthesis inhibition.

Interference with Fungal Signaling Pathways

This compound may interfere with crucial signaling pathways that regulate fungal development, pathogenicity, and stress responses, such as the Mitogen-Activated Protein Kinase (MAPK) and calcineurin signaling pathways.

Proposed Interference with MAPK Signaling

G This compound This compound MAPK_Cascade MAPK Signaling Cascade This compound->MAPK_Cascade Inhibition Pathogenicity_Factors Pathogenicity Factors MAPK_Cascade->Pathogenicity_Factors Infection_Structure_Formation Infection Structure Formation MAPK_Cascade->Infection_Structure_Formation Stress_Response Stress Response MAPK_Cascade->Stress_Response

Caption: Proposed interference of this compound with the MAPK signaling pathway.

Future Research Directions

To further develop this compound as a commercial biocontrol agent, the following areas of research are recommended:

  • Optimization of large-scale production: Developing cost-effective fermentation and purification protocols.

  • Elucidation of the precise mechanism of action: Identifying the specific molecular target(s) of this compound.

  • Formulation development: Creating stable and effective formulations for field application.

  • Field trials: Evaluating the efficacy of this compound under various environmental conditions and against a broader range of plant diseases.

  • Toxicology studies: Assessing the safety of this compound for non-target organisms and the environment.

By addressing these research areas, the full potential of this compound as a valuable tool in sustainable agriculture can be realized.

References

Application Notes and Protocols for Larvicidal and Adulticidal Assays Using Phomalactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for assessing the efficacy of Phomalactone, a natural compound derived from the fungus Nigrospora sphaerica, as a larvicide and adulticide against mosquitoes. The protocols are based on established guidelines from the World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC) for insecticide resistance monitoring.

Introduction

This compound has demonstrated significant insecticidal activity against key mosquito vectors, including Aedes aegypti and Anopheles quadrimaculatus.[1][2][3] Notably, its mechanism of action appears to differ from that of commonly used pyrethroids, suggesting its potential as a valuable tool in insecticide resistance management programs.[1] These protocols detail the procedures for conducting larvicidal and adulticidal bioassays to determine the susceptibility of mosquito populations to this compound.

Data Presentation

Larvicidal Activity of this compound

The larvicidal efficacy of this compound has been evaluated against the 1st instar larvae of Aedes aegypti.

CompoundMosquito StrainConcentration% Mortality (after 24h)
This compoundAedes aegypti (Orlando, permethrin-susceptible)10 ppm95%
This compoundAedes aegypti (Puerto Rico, permethrin-resistant)10 ppm100%

Data sourced from Meepagala et al., 2015.[1]

Adulticidal Activity of this compound

The adulticidal activity of this compound has been determined using topical application on adult female mosquitoes.

CompoundMosquito Species & StrainLD50 (µ g/mosquito )
This compoundAedes aegypti (Orlando, permethrin-susceptible)0.64
This compoundAnopheles quadrimaculatus0.20

Data sourced from Meepagala et al., 2015.[1][2]

Experimental Protocols

Larvicidal Bioassay Protocol (Adapted from WHO Guidelines)

This protocol is designed to assess the toxicity of this compound to mosquito larvae.

Materials:

  • This compound

  • Ethanol or Acetone (as solvent)

  • Distilled water

  • 250 mL glass beakers or disposable cups

  • Pipettes

  • Late 3rd or early 4th instar mosquito larvae (20-25 per replicate)

  • Larval rearing trays

  • Fish food (for larval rearing)

  • Stereomicroscope

Procedure:

  • Preparation of Stock Solution:

    • Dissolve a known weight of this compound in the chosen solvent to prepare a stock solution of 1000 ppm.

    • From the stock solution, prepare serial dilutions to obtain a range of desired test concentrations (e.g., 100, 50, 25, 10, 5, 1 ppm).

  • Bioassay Setup:

    • For each concentration, and a control (solvent only), set up four replicates.

    • Add 99 mL of distilled water to each beaker/cup.

    • Add 1 mL of the appropriate this compound dilution or solvent control to each corresponding beaker.

    • Gently introduce 20-25 late 3rd or early 4th instar larvae into each beaker.

  • Incubation and Observation:

    • Hold the beakers at a constant temperature of 25 ± 2°C with a 12:12 hour light:dark photoperiod.

    • After 24 hours, record the number of dead and moribund larvae in each beaker. Larvae are considered dead if they do not move when probed with a needle.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration.

    • If mortality in the control group is between 5% and 20%, correct the treatment mortalities using Abbott's formula: Corrected % Mortality = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100

    • Use probit analysis to determine the LC50 and LC90 values.

Adulticidal Bioassay Protocol: Topical Application (Adapted from CDC Guidelines)

This protocol determines the dose of this compound required to kill adult mosquitoes upon direct contact.

Materials:

  • This compound

  • Acetone (as solvent)

  • Micro-applicator or repeating dispenser with a 0.5 µL syringe

  • Adult female mosquitoes (3-5 days old)

  • Cages for holding adult mosquitoes

  • 10% sucrose solution

  • Cold anaesthesia method (e.g., placing mosquitoes at 4°C)

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions:

    • Dissolve this compound in acetone to prepare a range of concentrations that will result in mortalities between 10% and 90%.

  • Mosquito Preparation:

    • Cold-anesthetize the adult female mosquitoes.

    • Place the anesthetized mosquitoes on a chilled surface under a stereomicroscope.

  • Topical Application:

    • Using a micro-applicator, apply a 0.5 µL droplet of the this compound solution to the dorsal thorax of each mosquito.

    • For the control group, apply 0.5 µL of acetone only.

    • Treat at least 3-4 replicates of 10-20 mosquitoes per concentration.

  • Post-Treatment Holding and Observation:

    • Gently transfer the treated mosquitoes to recovery cups or cages with access to a 10% sucrose solution.

    • Hold the mosquitoes at 27 ± 2°C and 80 ± 10% relative humidity.

    • Record mortality after 24 hours.

  • Data Analysis:

    • Calculate the percentage mortality for each dose.

    • Correct for control mortality using Abbott's formula if necessary.

    • Determine the LD50 and LD90 values using probit analysis.

Visualizations

Experimental Workflow: Larvicidal Bioassay

Larvicidal_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Observation cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (1000 ppm) prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions add_solution Add 1 mL Test Solution or Control prep_dilutions->add_solution add_water Add 99 mL Water to Beakers add_water->add_solution add_larvae Introduce 20-25 Larvae add_solution->add_larvae incubate Incubate for 24h (25°C, 12:12 L:D) add_larvae->incubate record_mortality Record Larval Mortality incubate->record_mortality calc_mortality Calculate % Mortality record_mortality->calc_mortality abbott Apply Abbott's Formula (if needed) calc_mortality->abbott probit Probit Analysis (LC50, LC90) abbott->probit

Caption: Workflow for the mosquito larvicidal bioassay.

Experimental Workflow: Adulticidal Bioassay (Topical Application)

Adulticidal_Workflow cluster_prep Preparation cluster_application Topical Application cluster_observation Post-Treatment cluster_analysis Data Analysis prep_solutions Prepare this compound Test Solutions in Acetone apply_droplet Apply 0.5 µL Droplet to Thorax prep_solutions->apply_droplet anesthetize Anesthetize Adult Female Mosquitoes anesthetize->apply_droplet recover Transfer to Recovery Cages with 10% Sucrose apply_droplet->recover hold Hold for 24h (27°C, 80% RH) recover->hold record_mortality Record Adult Mortality hold->record_mortality calc_mortality Calculate % Mortality record_mortality->calc_mortality abbott Apply Abbott's Formula (if needed) calc_mortality->abbott probit Probit Analysis (LD50, LD90) abbott->probit

Caption: Workflow for the adulticidal topical application bioassay.

Proposed Mechanism of Action: A Generalized Neurotoxic Pathway

Disclaimer: The precise molecular target and signaling pathway for this compound's insecticidal activity have not yet been elucidated. The following diagram represents a generalized neurotoxic mechanism of action common to many insecticides, which may or may not be representative of this compound's activity. It is provided for illustrative purposes only.

Signaling_Pathway cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron This compound This compound Receptor Neurotransmitter Receptor This compound->Receptor Binds to/Modulates Receptor IonChannel Ion Channel Receptor->IonChannel Opens/Closes IonFlux Altered Ion Flux (e.g., Na+, Ca2+, Cl-) IonChannel->IonFlux Neurotransmitter Neurotransmitter Neurotransmitter->Receptor MembranePotential Disruption of Membrane Potential IonFlux->MembranePotential Signal Continuous Nerve Firing or Blockage MembranePotential->Signal Paralysis Paralysis & Death Signal->Paralysis

Caption: A generalized neurotoxic signaling pathway for insecticides.

References

Application Notes and Protocols for the Development of Phomalactone-Based Bioinsecticides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phomalactone is a naturally occurring δ-lactone, a secondary metabolite produced by various fungi, including Nigrospora sphaerica and Ophiocordyceps communis.[1][2][3][4] This compound has garnered significant interest as a potential bioinsecticide due to its demonstrated larvicidal and adulticidal activities against several mosquito species, including those resistant to conventional synthetic pesticides like permethrin.[1][2][5] The development of bioinsecticides from natural products like this compound offers a promising avenue for pest management, potentially providing novel modes of action to combat growing insecticide resistance.[1]

These application notes provide a comprehensive overview of the key methodologies and data associated with the development of this compound as a bioinsecticide. The protocols cover the isolation and production of this compound from fungal cultures, detailed procedures for assessing its insecticidal efficacy, and a discussion of its potential mode of action.

Isolation and Production of this compound

This compound can be obtained through the cultivation of producing fungal strains, followed by extraction and purification from the culture filtrate. Bioassay-guided isolation is a common strategy to identify the active insecticidal constituents.[1][2]

Fungal Culture and Extraction Protocol (Source: Nigrospora sphaerica)

This protocol is adapted from the methodology used to isolate this compound from the plant pathogenic fungus Nigrospora sphaerica.[1][5]

  • Fungal Inoculation and Growth:

    • Culture the fungus Nigrospora sphaerica on a suitable solid medium (e.g., Potato Dextrose Agar) to generate initial biomass.

    • Inoculate a liquid medium (e.g., Potato Dextrose Broth) with the fungus.

    • Incubate the liquid culture for a designated period (e.g., 2-3 weeks) under appropriate conditions (e.g., 27°C, static or shaking) to allow for the production of secondary metabolites.

  • Extraction of Active Compounds:

    • Separate the fungal mycelia from the culture broth by filtration.

    • Perform a liquid-liquid extraction on the culture filtrate using an organic solvent such as ethyl acetate (EtOAc). Repeat the extraction multiple times to ensure a high yield.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification:

    • Subject the crude extract to flash chromatography on a silica gel column.

    • Elute the column with a solvent gradient (e.g., hexane-ethyl acetate) to separate the fractions based on polarity.

    • Collect the fractions and monitor for the presence of the active compound using techniques like Thin Layer Chromatography (TLC).

    • Combine the fractions containing the compound of interest and perform further purification steps, such as High-Performance Liquid Chromatography (HPLC), if necessary.

  • Structural Identification:

    • Identify the purified compound as this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-ESIMS).[1][2]

G Figure 1: General Workflow for this compound Isolation cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification & Identification A Inoculate Liquid Medium (e.g., PDB) with Nigrospora sphaerica B Incubate Culture (e.g., 2-3 weeks at 27°C) A->B C Filter to Separate Mycelia and Filtrate B->C D Liquid-Liquid Extraction of Filtrate with EtOAc C->D E Evaporate Solvent to Obtain Crude Extract D->E F Flash Chromatography (Silica Gel) E->F G Further Purification (e.g., HPLC) F->G H Spectroscopic ID (NMR, HR-ESIMS) G->H I Pure this compound H->I

Caption: General workflow for the isolation and purification of this compound.

Optimizing Production

Studies on Ophiocordyceps communis have shown that the production yield of this compound can be optimized by adjusting culture conditions. For instance, using glucose as the carbon source and sodium nitrate as the nitrogen source resulted in a maximum this compound concentration of 93.30 mg/L.[3][4]

Bioactivity Assessment: Insecticidal Efficacy

The insecticidal properties of this compound are evaluated through standardized laboratory bioassays.[6] Key metrics include the median lethal dose (LD50) or median lethal concentration (LC50), which represent the dose or concentration required to kill 50% of the test population.[6][7]

Quantitative Data on Insecticidal Activity

The following tables summarize the insecticidal activity of this compound and its derivatives against mosquito species, as reported by Meepagala et al. (2015).[1]

Table 1: Larvicidal Activity against Aedes aegypti (Orlando Strain, 1st Instar)

Compound Concentration (µg/µL) % Mortality
This compound 1 26%
Permethrin (Control) 1 100%

Data extracted from Meepagala et al., 2015.[1][2]

Table 2: Adulticidal Activity (Topical Application) against Mosquitoes

Compound Insect Species & Strain LD50 (µ g/mosquito )
This compound Aedes aegypti (Orlando, Susceptible) 0.64
This compound Anopheles quadrimaculatus 0.20
Acetylated this compound Aedes aegypti (Orlando, Susceptible) 0.89
Permethrin (Control) Aedes aegypti (Orlando, Susceptible) 0.00026
Permethrin (Control) Aedes aegypti (Puerto Rico, Resistant) 0.025

Data extracted from Meepagala et al., 2015.[1][2][5]

Experimental Protocols for Bioassays

The following are generalized protocols for conducting larvicidal and adulticidal bioassays.

Protocol 2.2.1: Larvicidal Bioassay This method is used to determine the toxicity of a compound to insect larvae.

  • Preparation:

    • Rear insect larvae (e.g., 1st instar Aedes aegypti) under standard laboratory conditions.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Create a series of dilutions of the stock solution to test a range of concentrations.

  • Exposure:

    • Add a specific number of larvae (e.g., 20-25) to a container (e.g., well in a 24-well plate or a small beaker) containing a set volume of water.

    • Add a small aliquot of the this compound test solution to the water to achieve the desired final concentration.

    • Prepare a negative control (solvent only) and a positive control (known insecticide like permethrin).

    • Maintain the larvae under controlled environmental conditions (e.g., 27°C).

  • Data Collection:

    • Record larval mortality at a specified time point (e.g., 24 hours). Larvae are considered dead if they are immobile and do not respond to probing.

    • Repeat the assay multiple times (n=3 or more) for statistical validity.[1][5]

  • Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Calculate the LC50 value using probit analysis.[7]

Protocol 2.2.2: Topical Application Adulticidal Bioassay This method directly applies the insecticide to the insect's body and is used to determine contact toxicity.[8]

  • Preparation:

    • Use adult female mosquitoes (e.g., 3-6 days post-emergence) for the assay.

    • Anesthetize the insects briefly using CO2 or by chilling them on a cold surface.

    • Prepare a range of concentrations of this compound in a suitable volatile solvent (e.g., acetone).

  • Application:

    • Using a micro-applicator, apply a precise volume (e.g., 0.5-1.0 µL) of the test solution directly to the dorsal thorax of each anesthetized insect.[8]

    • Treat control groups with solvent only.

  • Observation:

    • Place the treated insects in recovery containers with access to a sugar source.

    • Hold the insects under standard laboratory conditions.

    • Record mortality at a set time point (e.g., 24 hours).

  • Analysis:

    • Calculate the LD50 value (e.g., in µg per insect) and its confidence limits using probit analysis.[7]

G Figure 2: Workflow for Insecticidal Bioassays cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection & Analysis A Rear Target Insects (Larvae or Adults) C_larval Larval Exposure: Add larvae to treated water A->C_larval C_adult Topical Application: Apply solution to adult thorax A->C_adult B Prepare Serial Dilutions of this compound B->C_larval B->C_adult D Incubate for 24h under Controlled Conditions C_larval->D C_adult->D E Assess and Record Insect Mortality D->E F Probit Analysis to Determine LD50/LC50 E->F G Efficacy Determined F->G

Caption: A generalized workflow for conducting insecticidal bioassays.

Mode of Action

The precise molecular target and signaling pathway for this compound in insects have not yet been fully elucidated. However, experimental observations suggest its mode of action is different from that of pyrethroids, a major class of neurotoxic insecticides.[1] For example, insects exposed to this compound did not exhibit leg autotomy (leg dropping), a characteristic symptom of pyrethroid poisoning caused by the disruption of voltage-gated sodium channels in the nervous system.[1][9]

This suggests that this compound may act on a novel target site, which is a highly desirable trait for new insecticides, particularly for managing resistant pest populations.[1] Further research, including transcriptomics, proteomics, and target-based screening, is required to identify the specific biological pathways disrupted by this compound.

G Figure 3: Contrasting Insecticide Modes of Action cluster_pyrethroid Known Pathway: Pyrethroids cluster_this compound Hypothesized Pathway: this compound P1 Pyrethroid Insecticide P2 Binds to Voltage-Gated Sodium (Na+) Channels P1->P2 P3 Channels Kept Open P2->P3 P4 Continuous Nerve Firing (Hyperexcitation) P3->P4 P5 Paralysis & Death (Symptoms: tremors, leg drop) P4->P5 PH1 This compound PH2 Interacts with Novel/Unknown Target Site (Non-Na+ Channel) PH1->PH2 PH3 Disruption of Critical Physiological/Biochemical Pathway PH2->PH3 PH4 Mortality (Symptoms: no leg drop) PH3->PH4 G Figure 4: Logic for SAR Studies A Lead Compound (this compound) B Chemical Modification (e.g., Acetylation, Reduction) A->B C Create Library of This compound Derivatives B->C D Screen Derivatives using Insecticidal Bioassays C->D E Analyze Data to Establish Structure-Activity Relationship (SAR) D->E F Identify Derivatives with Improved Potency or Properties E->F

References

Application Notes and Protocols for Testing Phomalactone in Greenhouse and Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for testing the biological activity of Phomalactone, a natural product with demonstrated antifungal, insecticidal, and phytotoxic properties. The following sections offer structured guidance for conducting greenhouse and field trials to evaluate the efficacy of this compound for various applications.

Quantitative Data Summary

The following tables summarize the currently available quantitative data on the biological activity of this compound. These tables are intended to serve as a reference for dose-range finding and efficacy comparison in future studies.

Table 1: Antifungal Activity of this compound

Target OrganismAssay TypeEfficacy MetricValueReference
Phytophthora infestansIn vitro (Mycelial Growth)MIC2.5 mg/L[1]
Phytophthora infestansIn vivo (Tomato Late Blight)Disease ReductionSignificant at 100 and 500 mg/L[1]
Coletotrichum fragariaeIn vitroFungicidal ActivityModerate[2]
Phomopsis spp.In vitroFungicidal ActivityModerate[2]

Table 2: Insecticidal Activity of this compound

Target OrganismAssay TypeEfficacy MetricValueReference
Aedes aegypti (larvae)Laboratory BioassayLarvicidal ActivityActive[3]
Aedes aegypti (adult)Topical ApplicationLD500.64 µ g/insect [3]
Anopheles quadrimaculatus (adult)Topical ApplicationLD500.20 µ g/insect [3]

Table 3: Phytotoxic Activity of this compound

Target OrganismAssay TypeEffectObservationReference
Zinnia elegansLeaf InjectionLesion FormationLesion size proportional to concentration[2]
Zinnia elegansSeedling GrowthInhibitionSignificant[2]
Cucumber (Cucumis sativus)Cotyledon Disc AssayElectrolyte LeakageSignificant[2][4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for evaluating the efficacy of this compound in controlled greenhouse and field environments.

Greenhouse Trial Protocol: Antifungal Efficacy Against Tomato Late Blight (Phytophthora infestans)

This protocol is adapted from studies on the in vivo antifungal activity of this compound.[1]

Objective: To evaluate the efficacy of this compound in controlling tomato late blight in a greenhouse setting.

Materials:

  • Tomato plants (e.g., variety 'Moneymaker'), 4-6 weeks old

  • Phytophthora infestans inoculum (sporangial suspension)

  • This compound stock solution (in a suitable solvent, e.g., DMSO or ethanol)

  • Wetting agent (e.g., Tween 20)

  • Pressurized sprayer

  • Controlled environment greenhouse or growth chamber

  • Disease assessment scale (e.g., 0-5, where 0 = no symptoms and 5 = severe necrosis)

Procedure:

  • Plant Preparation: Grow tomato plants in individual pots under standard greenhouse conditions (20-25°C, 16h light/8h dark cycle).

  • Treatment Application:

    • Prepare this compound spray solutions at desired concentrations (e.g., 50, 100, 250, 500 mg/L) in water with a small amount of solvent and a wetting agent (e.g., 0.01% Tween 20).

    • Include a positive control (commercial fungicide) and a negative control (solvent + wetting agent in water).

    • Randomly assign plants to treatment groups (at least 5 plants per group).

    • Spray the foliage of each plant until runoff, ensuring complete coverage.

  • Inoculation:

    • 24 hours after treatment, prepare a sporangial suspension of P. infestans (e.g., 1 x 10^5 sporangia/mL) in sterile distilled water.

    • Spray the foliage of all plants, including controls, with the inoculum.

  • Incubation:

    • Place the plants in a high-humidity environment (>90% RH) at 18-20°C for 48 hours to promote infection.

    • After 48 hours, return the plants to standard greenhouse conditions.

  • Disease Assessment:

    • Visually assess the percentage of leaf area affected by late blight symptoms (lesions, necrosis) at 7 and 14 days post-inoculation using a disease assessment scale.

  • Data Analysis:

    • Calculate the mean disease severity for each treatment group.

    • Determine the percent disease control for each this compound concentration relative to the negative control.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Field Trial Protocol: Insecticidal Efficacy Against a Foliar Pest

This protocol provides a general framework for a randomized complete block design field trial.[5][6]

Objective: To evaluate the efficacy of this compound in controlling a target foliar insect pest in a field setting.

Materials:

  • Test crop susceptible to the target insect pest

  • This compound formulation suitable for field application (e.g., emulsifiable concentrate)

  • Commercial insecticide (positive control)

  • Untreated control

  • Backpack or tractor-mounted sprayer

  • Plot markers

  • Data collection tools (e.g., insect counters, data sheets)

Procedure:

  • Site Selection and Plot Design:

    • Select a field with a history of uniform infestation by the target pest.

    • Establish a randomized complete block design with at least four replications.

    • Each block should contain all treatments, including the untreated control.

    • Plot size should be adequate for the crop and application equipment (e.g., 10 m²).[7]

  • Treatment Application:

    • Calibrate the sprayer to deliver a known volume of spray solution per unit area.

    • Apply this compound at different rates, the commercial standard, and a water-only control at the appropriate crop stage for pest control.

  • Data Collection:

    • Conduct pre-treatment insect counts to establish a baseline.

    • At specified intervals after treatment (e.g., 3, 7, and 14 days), count the number of live target insects on a representative number of plants per plot.

  • Data Analysis:

    • Calculate the mean number of insects per plant for each treatment at each assessment date.

    • Calculate the percentage of insect control for each treatment relative to the untreated control using a formula such as Abbott's formula.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the efficacy of the treatments.

Greenhouse/Field Protocol: Phytotoxicity Assessment

This protocol is essential to determine the safety of this compound on the target crop.[2][4]

Objective: To assess the potential phytotoxic effects of this compound on a specific crop.

Procedure:

  • Plant Material: Use the target crop species at a sensitive growth stage.

  • Treatments:

    • Apply this compound at the proposed use rate and at twice the proposed use rate.

    • Include an untreated control (water spray).

  • Application: Apply treatments to the foliage until runoff.

  • Assessment:

    • Visually assess plants for any signs of phytotoxicity at regular intervals (e.g., 1, 3, 7, and 14 days after treatment).

    • Phytotoxicity symptoms may include:

      • Chlorosis (yellowing)

      • Necrosis (tissue death)

      • Stunting

      • Leaf curling or distortion

      • Wilting

    • Use a rating scale (e.g., 0-10, where 0 is no injury and 10 is plant death) to quantify the damage.

  • Electrolyte Leakage Assay (Optional Laboratory Confirmation):

    • Collect leaf discs from treated and control plants.

    • Float the discs in deionized water and measure the electrical conductivity of the water over time to quantify membrane damage.[8][9]

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway of this compound in Fungal Cells

The exact signaling pathway of this compound in fungal cells is not yet fully elucidated. However, as an α,β-unsaturated lactone, it is hypothesized to act as a Michael acceptor, reacting with nucleophilic groups in cellular macromolecules.[10][11] A plausible mechanism involves the covalent modification of sulfhydryl groups in cysteine residues of key enzymes, leading to their inactivation and subsequent disruption of cellular processes.

G This compound This compound (α,β-unsaturated lactone) CellWall Fungal Cell Wall This compound->CellWall Penetration Enzyme Target Enzyme (with Cysteine residue) This compound->Enzyme Michael Addition CellMembrane Cell Membrane CellWall->CellMembrane Cytoplasm Cytoplasm CellMembrane->Cytoplasm Cytoplasm->Enzyme InactiveEnzyme Inactive Enzyme (Covalent Adduct) Enzyme->InactiveEnzyme Inactivation MetabolicPathway Essential Metabolic Pathway Enzyme->MetabolicPathway Catalysis InactiveEnzyme->MetabolicPathway Inhibition CellularDisruption Cellular Disruption & Fungal Cell Death MetabolicPathway->CellularDisruption Disruption G Start Start PlantPrep Tomato Plant Preparation Start->PlantPrep TreatmentApp This compound Application PlantPrep->TreatmentApp Inoculation Pathogen Inoculation TreatmentApp->Inoculation Incubation High Humidity Incubation Inoculation->Incubation Assessment Disease Assessment Incubation->Assessment DataAnalysis Data Analysis Assessment->DataAnalysis End End DataAnalysis->End G Start Start SiteSelection Site Selection & Plot Design Start->SiteSelection PreTreatmentCount Pre-Treatment Insect Count SiteSelection->PreTreatmentCount TreatmentApp This compound Application PreTreatmentCount->TreatmentApp PostTreatmentCount Post-Treatment Insect Counts TreatmentApp->PostTreatmentCount DataAnalysis Data Analysis PostTreatmentCount->DataAnalysis End End DataAnalysis->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Phomalactone Yield from Fungal Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Phomalactone yield from fungal fermentation.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Low or No this compound Yield

Q1: My fermentation resulted in low or no this compound yield, but the fungus grew well. What are the possible causes and solutions?

A1: Low or negligible yield despite good biomass production is a common issue in fungal secondary metabolite production. Here are several potential causes and troubleshooting steps:

  • Suboptimal Fermentation Medium: The composition of the fermentation medium significantly impacts secondary metabolite production.[1]

    • Carbon Source: While glucose and fructose can be preferable for both growth and this compound production, an easily metabolized carbon source might sometimes suppress secondary metabolism.[1] Consider experimenting with different carbon sources or limiting the initial concentration.

    • Nitrogen Source: The type and availability of nitrogen are crucial. For Ophiocordyceps communis, sodium nitrate was found to be an effective nitrogen source for this compound production.[1] Experiment with different organic and inorganic nitrogen sources.

    • Precursor Limitation: this compound is a polyketide, synthesized from acetyl-CoA and malonyl-CoA precursors.[2][3] Ensure that the medium provides an adequate supply of these building blocks. While not specifically documented for this compound, feeding precursors can sometimes enhance the yield of other secondary metabolites.

  • Incorrect Fermentation Parameters:

    • pH: The pH of the culture medium is a critical factor for both fungal growth and the biosynthesis of secondary metabolites.[2] The optimal pH can be species-specific, so it's essential to monitor and control the pH throughout the fermentation.

    • Temperature: Temperature affects both fungal growth and enzyme activity. The optimal temperature for this compound production may differ from the optimal temperature for biomass growth.[2]

    • Aeration and Agitation: Adequate oxygen supply is crucial for the growth of aerobic fungi and the production of many secondary metabolites.[4] Optimize the agitation (rpm) and aeration (vvm) rates for your specific bioreactor setup.

  • Suboptimal Harvest Time: Secondary metabolites like this compound are often produced during the stationary phase of fungal growth.[4] Harvesting the culture too early (during the exponential growth phase) or too late (during the decline phase) can result in low yields. Perform a time-course experiment to determine the optimal harvest time.

  • Strain Instability: Fungal strains can sometimes lose their ability to produce secondary metabolites after repeated subculturing.[1] It is advisable to go back to the original stock culture or a cryopreserved sample.

Poor or No Fungal Growth

Q2: I'm observing poor or no growth of my fungal culture. What should I check?

A2: Issues with fungal growth can often be traced back to the culture conditions or the inoculum itself.

  • Inoculum Quality: Ensure that the inoculum is viable and in the active growth phase. Using an old or dormant culture can lead to a long lag phase or complete growth failure.

  • Medium Composition: Verify the composition of your growth medium. Ensure all essential nutrients, including carbon, nitrogen, phosphorus, and trace elements, are present in appropriate concentrations.

  • Environmental Conditions:

    • Temperature: Check that the incubator or bioreactor is set to the optimal growth temperature for your fungal species.

    • pH: The initial pH of the medium should be adjusted to the optimal range for your fungus.

    • Moisture (for solid-state fermentation): In solid-state fermentation, maintaining the correct moisture content is critical.[5]

Contamination Issues

Q3: I suspect my fermentation is contaminated. What are the signs and what should I do?

A3: Contamination by bacteria or other fungi can outcompete your production strain and lead to a failed fermentation.

  • Signs of Contamination:

    • Visual Cues: Look for unusual colony morphologies, colors (e.g., green or black mold), or a slimy appearance on the surface of the culture.[6]

    • Odor: A foul or unusual odor can be an indicator of bacterial contamination.[6]

    • Microscopic Examination: If you suspect contamination, examine a sample of the culture under a microscope to identify foreign microorganisms.

  • Solutions:

    • Discard the Batch: If contamination is confirmed, it is best to discard the entire batch to prevent the spread of the contaminant.[6]

    • Review Aseptic Technique: Thoroughly review and reinforce your aseptic techniques for media preparation, inoculation, and sampling.

    • Sterilize Equipment: Ensure that all equipment, including bioreactors, flasks, and transfer lines, are properly sterilized.

Frequently Asked Questions (FAQs)

Q1: What are the key components of a fermentation medium for this compound production?

A1: The optimal medium composition can vary between fungal species. However, a typical medium for fungal fermentation to produce secondary metabolites includes:

  • Carbon Source: Glucose and fructose have been shown to be effective for this compound production in Ophiocordyceps communis.[1] Other options to explore include sucrose, maltose, or more complex carbohydrates.

  • Nitrogen Source: Both inorganic (e.g., sodium nitrate, ammonium sulfate) and organic (e.g., yeast extract, peptone) nitrogen sources should be considered.[1][7]

  • Minerals and Trace Elements: Essential minerals like phosphates, sulfates, and trace elements (e.g., iron, zinc, manganese) are necessary for fungal growth and metabolism.[7]

  • Precursors: As this compound is a polyketide, ensuring a sufficient pool of acetyl-CoA and malonyl-CoA is important.[2][3] While direct precursor feeding for this compound is not well-documented, this strategy has been used for other secondary metabolites.

Q2: How can I systematically optimize fermentation parameters?

A2: A systematic approach using experimental design is highly recommended over a one-factor-at-a-time approach.[8]

  • Fractional Factorial Experimental Design (FFED): This statistical method allows you to evaluate the effects of multiple variables (e.g., temperature, pH, nutrient concentrations) and their interactions on this compound yield in a limited number of experiments.[8]

  • Response Surface Methodology (RSM): Following an initial screening with FFED, RSM can be used to fine-tune the most significant parameters to find the optimal conditions for maximal yield.

Q3: What are elicitors and can they improve this compound yield?

A3: Elicitors are compounds that trigger a defense or stress response in the fungus, which can lead to the activation of "silent" biosynthetic gene clusters and an increase in the production of secondary metabolites.

  • Types of Elicitors: Elicitors can be biotic (e.g., yeast extract, fungal cell wall fragments) or abiotic (e.g., heavy metal salts).

  • Application: The effect of an elicitor is highly dependent on its concentration and the timing of its addition to the culture. While not specifically reported for this compound, this is a promising strategy to explore for yield enhancement.

Q4: My this compound product seems to be inhibiting further fungal growth. How can I address this?

A4: Some secondary metabolites can be toxic to the producing organism, a phenomenon known as self-toxicity. This can limit the final product titer. A strategy to mitigate this is to use in-situ product removal. This can be achieved by adding an adsorbent resin, such as Diaion HP20, to the fermentation medium. The resin sequesters the product as it is produced, reducing its concentration in the medium and alleviating the toxic effect on the fungus.

Q5: What is the "One Strain Many Compounds" (OSMAC) approach and how can it be applied to this compound production?

A5: The OSMAC approach is based on the principle that a single fungal strain has the genetic potential to produce a wide variety of secondary metabolites, but many of the corresponding biosynthetic gene clusters are not expressed under standard laboratory conditions. By systematically altering cultivation parameters such as media composition, temperature, pH, and aeration, it is possible to induce the expression of these "silent" gene clusters and potentially increase the yield of a target compound like this compound or discover novel derivatives.[7]

Data Presentation

Table 1: Fermentation Parameters for this compound Production by Ophiocordyceps communis BCC 1842
ParameterValue/ConditionThis compound Yield (mg/L)Reference
Carbon Source Glucose93.30[1]
Fructose(Preferable)[1]
Nitrogen Source Sodium Nitrate93.30[1]
Maximum Concentration -93.30 (at 127 hours)[1]
Specific Growth Rate (µ) -0.012 hr⁻¹[1]
Biomass Yield (Ysx) -0.38 g DW/g sugar[1]
Table 2: General Impact of Fermentation Parameters on Secondary Metabolite Yield
ParameterGeneral Impact on YieldConsiderations for Optimization
Carbon Source High concentrations of readily metabolizable sugars can sometimes repress secondary metabolism.Test different carbon sources and concentrations.
Nitrogen Source The type (organic vs. inorganic) and concentration can significantly alter product profiles.Screen a variety of nitrogen sources.
pH Affects enzyme activity and nutrient uptake. The optimal pH for production may differ from that for growth.Monitor and control pH during fermentation. Test a range of initial pH values.
Temperature Influences growth rate and the activity of biosynthetic enzymes.Determine the optimal temperature for this compound production through a temperature-shifting strategy.
Aeration/Agitation Essential for aerobic fungi. Poor oxygen transfer can limit growth and product formation.Optimize stirring speed and airflow rate in a bioreactor.

Experimental Protocols

Protocol 1: Submerged Fermentation of Phoma sp. for this compound Production

This protocol is a representative procedure and may require optimization for your specific Phoma strain.

  • Inoculum Preparation:

    • Aseptically transfer a small piece of a mature Phoma sp. culture from a Potato Dextrose Agar (PDA) plate to a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB).

    • Incubate the flask at 25-28°C on a rotary shaker at 150 rpm for 5-7 days to generate a seed culture.

  • Production Fermentation:

    • Prepare the production medium. A starting point could be a medium containing (per liter): 20 g glucose, 10 g peptone, and 7.5 g yeast extract.[7] Adjust the initial pH to 6.0.

    • Dispense 100 mL of the production medium into 500 mL Erlenmeyer flasks and sterilize by autoclaving.

    • Inoculate each production flask with 5% (v/v) of the seed culture.

    • Incubate the production flasks at 25-28°C on a rotary shaker at 150-200 rpm for 10-14 days.

  • Sampling and Monitoring:

    • Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor fungal growth (dry cell weight) and this compound production (via HPLC analysis of an extracted sample).

Protocol 2: Ethyl Acetate Extraction of this compound

This protocol describes the extraction of this compound from both the fermentation broth and the fungal mycelium.

  • Separation of Mycelium and Broth:

    • After the fermentation period, separate the fungal biomass from the culture broth by filtration through cheesecloth or by centrifugation (e.g., 5000 x g for 15 minutes).

  • Extraction from Culture Filtrate:

    • Transfer the cell-free culture filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes. Allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

    • Pool the ethyl acetate extracts.

  • Extraction from Mycelium:

    • Freeze-dry the collected mycelium to obtain a dry powder.

    • Soak the dried mycelium in methanol to extract intracellular metabolites.

    • Filter the methanol extract and evaporate the solvent under reduced pressure.

    • Resuspend the resulting residue in water and extract with ethyl acetate as described in step 2.

  • Final Processing:

    • Combine all ethyl acetate extracts.

    • Dry the pooled extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

    • Store the crude extract at -20°C until further analysis.

Protocol 3: HPLC Quantification of this compound

This protocol provides a starting point for developing an HPLC method for the quantification of this compound.

  • Sample Preparation:

    • Dissolve a known weight of the crude extract in a known volume of methanol or acetonitrile.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B (linear gradient)

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B (return to initial conditions)

      • 20-25 min: 10% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength determined by the UV spectrum of a pure this compound standard (if available) or by a photodiode array (PDA) detector. A wavelength around 210-230 nm is a reasonable starting point.

    • Column Temperature: 25°C.

  • Quantification:

    • Prepare a calibration curve using a pure standard of this compound at several known concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_analysis Analysis & Purification inoculum Inoculum Preparation fermentation Submerged Fermentation inoculum->fermentation monitoring Monitoring (Growth & Yield) fermentation->monitoring separation Separate Mycelium & Broth monitoring->separation extract_broth Broth Extraction (EtOAc) separation->extract_broth extract_mycelium Mycelium Extraction (MeOH/EtOAc) separation->extract_mycelium combine_extracts Combine & Dry Extracts extract_broth->combine_extracts extract_mycelium->combine_extracts hplc HPLC Quantification combine_extracts->hplc purification Purification (e.g., Column Chromatography) hplc->purification troubleshooting_logic start Low this compound Yield q1 Good Fungal Growth? start->q1 a1_yes Check Fermentation Parameters (pH, Temp, Aeration) q1->a1_yes Yes a1_no Troubleshoot Fungal Growth (Inoculum, Medium) q1->a1_no No q2 Yield Improved? a1_yes->q2 a2_yes Process Optimized q2->a2_yes Yes a2_no Optimize Medium (C/N Sources, Precursors) q2->a2_no No q3 Yield Improved? a2_no->q3 a3_yes Process Optimized q3->a3_yes Yes a3_no Advanced Strategies (Elicitors, OSMAC, Strain Stability) q3->a3_no No polyketide_biosynthesis cluster_precursors Precursor Supply cluster_pks Type I Polyketide Synthase (PKS) acetyl_coa Acetyl-CoA pks Loading Domain Ketosynthase (KS) Acyltransferase (AT) Dehydratase (DH) Ketoreductase (KR) Acyl Carrier Protein (ACP) Thioesterase (TE) acetyl_coa->pks:f0 Starter Unit malonyl_coa Malonyl-CoA malonyl_coa->pks:f2 Extender Unit polyketide_chain Growing Polyketide Chain pks:f5->polyketide_chain Elongation This compound This compound (and other polyketides) pks:f6->this compound polyketide_chain->pks:f1 Condensation polyketide_chain->pks:f6 Release & Cyclization

References

Troubleshooting Phomalactone instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phomalactone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the instability of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is a natural product, a δ-lactone, that has garnered interest for its potential biological activities. Like many lactones, its six-membered ring is susceptible to hydrolysis, a chemical breakdown in the presence of water. This instability can lead to the formation of an inactive hydroxy acid, compromising the integrity of experiments and the therapeutic potential of the compound. The rate of this degradation is highly dependent on the experimental conditions.

Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?

The stability of this compound is primarily affected by the following factors:

  • pH: this compound is expected to be most stable at a slightly acidic pH (around 4-5) and degrades more rapidly in neutral and, particularly, alkaline conditions.[1]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis, leading to faster degradation.[1]

  • Buffer Species and Concentration: The type of buffer and its concentration can directly impact the rate of hydrolysis through catalytic effects.[1] For example, phosphate and citrate buffers can have different catalytic effects on lactone hydrolysis.[2][3]

  • Presence of Enzymes: If working with biological matrices, esterases can significantly increase the rate of this compound hydrolysis.

Q3: What are the degradation products of this compound?

The primary degradation product of this compound via hydrolysis is the corresponding open-ring hydroxy carboxylic acid. This occurs through the cleavage of the ester bond in the lactone ring.

Q4: How can I prepare and store a stock solution of this compound to minimize degradation?

To prepare a stable stock solution, dissolve this compound in an anhydrous organic solvent such as DMSO or ethanol. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing aqueous working solutions, it is advisable to do so immediately before use and to use a pre-chilled, slightly acidic buffer if compatible with the experimental design.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem 1: I am observing a rapid loss of this compound activity in my cell-based assay.

  • Question: Could the pH of my culture medium be causing degradation? Answer: Standard cell culture media are typically buffered around pH 7.4, which is a condition where lactones can undergo significant hydrolysis. At this pH, the equilibrium often favors the inactive open-ring carboxylate form.[4] It is highly likely that the physiological pH of your culture medium is contributing to the degradation of this compound.

  • Question: How can I mitigate this compound degradation in my cell culture experiment? Answer: While altering the pH of the culture medium is generally not feasible, you can minimize degradation by preparing fresh this compound working solutions from a frozen, anhydrous stock immediately before adding them to your assay. Minimize the incubation time as much as the experimental protocol allows. For longer-term experiments, consider a controlled-release formulation if feasible.

Problem 2: My quantitative analysis by HPLC shows inconsistent concentrations of this compound in my aqueous samples.

  • Question: What could be causing the variability in my HPLC results? Answer: Inconsistent sample handling and storage are common culprits. The time between sample preparation and injection onto the HPLC can be critical. If samples are left at room temperature in a neutral or alkaline buffer, significant degradation can occur, leading to lower measured concentrations of the active lactone form.

  • Question: What steps can I take to ensure consistent and accurate quantification of this compound? Answer:

    • Standardize Sample Handling: Prepare all samples, standards, and quality controls under identical conditions.

    • Control Temperature: Keep samples on ice or in a cooled autosampler (e.g., 4°C) to slow down degradation before injection.

    • Use an Appropriate Diluent: If possible, use a slightly acidic buffer (pH 4-5) as the diluent for your samples and standards to improve stability in the vial.

    • Minimize Time to Analysis: Inject samples as soon as possible after preparation.

    • Method Validation: Ensure your HPLC method is properly validated for stability-indicating properties, meaning it can separate the intact this compound from its degradation products.[4][5][6]

Problem 3: I am seeing a precipitate form after adding my this compound stock solution (in DMSO) to my aqueous buffer.

  • Question: What is causing the precipitation? Answer: this compound may have limited solubility in aqueous buffers. When a concentrated DMSO stock is added to an aqueous buffer, the this compound can precipitate if its solubility limit is exceeded.

  • Question: How can I avoid precipitation? Answer:

    • Decrease the Final Concentration: Try using a lower final concentration of this compound in your aqueous solution.

    • Optimize the Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible but sufficient to maintain solubility, and that this concentration is compatible with your experimental system.

    • Pre-warm the Buffer: Gently warming the aqueous buffer before adding the this compound stock can sometimes improve solubility. However, be mindful that higher temperatures will also increase the rate of hydrolysis.

    • Solubility Testing: Perform a solubility test to determine the maximum concentration of this compound that can be dissolved in your specific aqueous buffer system without precipitation.

Quantitative Data Summary

The following tables summarize the expected stability trends of this compound based on general principles of lactone chemistry. Note: Specific quantitative data for this compound is limited in the public domain. The values presented here are illustrative and should be confirmed experimentally.

Table 1: Expected pH-Dependent Stability of this compound at 37°C

pHBuffer System (50 mM)Expected Half-Life (t½)Stability Profile
3.0Citrate-Phosphate> 24 hoursRelatively Stable
5.0Acetate12 - 24 hoursModerately Stable
7.4Phosphate< 2 hoursUnstable
9.0Borate< 30 minutesHighly Unstable

Table 2: Expected Temperature-Dependent Stability of this compound at pH 7.4

TemperatureExpected Half-Life (t½)Degradation Rate
4°CSeveral hoursSlow
25°C1 - 2 hoursModerate
37°C< 1 hourRapid

Experimental Protocols

Protocol 1: Determination of this compound Stability in Aqueous Buffers

This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound under various pH and temperature conditions.[7][8]

Materials:

  • This compound

  • Anhydrous DMSO or Ethanol

  • Buffers: Citrate-phosphate (pH 3), Acetate (pH 5), Phosphate (pH 7.4), Borate (pH 9)

  • HPLC system with UV detector

  • Constant temperature incubators or water baths

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.

  • Working Solution Preparation: Dilute the stock solution with each of the aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Prepare enough volume for all time points.

  • Incubation: Aliquot the working solutions into separate vials for each time point and place them in incubators set at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each condition.

  • Sample Quenching: Immediately quench the degradation by adding an equal volume of the initial mobile phase (if acidic) or by acidifying the sample to a pH where this compound is stable (e.g., pH 4) and placing it on ice.

  • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The slope of this line will be the negative of the degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a reversed-phase HPLC method for the quantification of this compound and its primary hydrolytic degradation product. Method optimization and validation are crucial.[9][10]

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the range of 210-260 nm).

  • Injection Volume: 10 µL

Method Validation Steps:

  • Specificity: Analyze stressed samples (acid, base, peroxide, heat, light) to ensure that the this compound peak is well-resolved from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to establish a linear relationship between peak area and concentration.

  • Accuracy: Determine the recovery of this compound from spiked placebo samples.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Visualizations

Phomalactone_Hydrolysis This compound This compound (Active Lactone) TransitionState Tetrahedral Intermediate This compound->TransitionState H₂O (Hydrolysis) HydroxyAcid Hydroxy Carboxylic Acid (Inactive) TransitionState->HydroxyAcid Ring Opening Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis PrepStock Prepare Anhydrous Stock PrepWorking Prepare Aqueous Working Solutions PrepStock->PrepWorking Incubate Incubate at various pH & Temperatures PrepWorking->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Degradation Sample->Quench HPLC HPLC Analysis Quench->HPLC Data Calculate Half-life HPLC->Data Troubleshooting_Tree Start Instability Issue Observed Q1 Is the issue in a cell-based assay? Start->Q1 A1 Degradation at physiological pH is likely. Prepare fresh solutions, minimize incubation time. Q1->A1 Yes Q2 Is the issue with HPLC quantification? Q1->Q2 No End Issue Addressed A1->End A2 Standardize sample handling. Use a cooled autosampler and acidic diluent if possible. Q2->A2 Yes Q3 Is precipitation occurring? Q2->Q3 No A2->End A3 Check solubility limits. Lower the final concentration or optimize the co-solvent percentage. Q3->A3 Yes A3->End

References

Improving the extraction efficiency of Phomalactone from biomass

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of Phomalactone from fungal biomass.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which biomass sources are commonly used for its extraction? A1: this compound (5,6-dihydro-5-hydroxy-6-prop-2-enyl-2H-pyran-2-one) is a bioactive secondary metabolite with antibacterial, insecticidal, and herbicidal properties.[1] It is primarily produced by and extracted from filamentous fungi, such as Nigrospora sphaerica and various species of Ophiocordyceps (formerly Cordyceps).[1][2]

Q2: Which factors are most critical for maximizing this compound yield before extraction even begins? A2: The production of this compound in the fungal biomass is highly dependent on the culture conditions. Optimizing the fermentation media, particularly the carbon and nitrogen sources, is crucial. For instance, studies on Ophiocordyceps communis have shown that glucose and fructose are preferable carbon sources, and sodium nitrate is an effective nitrogen source for maximizing biomass and this compound production.[1][3] The timing of biomass harvest is also important; harvesting during the stationary phase of fungal growth often correlates with the highest concentration of secondary metabolites.[4]

Q3: What are the main types of extraction methods suitable for this compound? A3: Extraction methods for this compound, like other bioactive compounds from biomass, can be broadly categorized into conventional and modern techniques.

  • Conventional Methods: These include maceration, Soxhlet extraction, and percolation. While widely used, they can be time-consuming and may risk thermal degradation of thermolabile compounds like this compound.[5]

  • Modern (Green) Methods: Techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are often more efficient.[5][6][7] They typically require shorter extraction times, consume less solvent, and can offer higher yields, making them increasingly popular.[7]

Q4: How do I select the best solvent for this compound extraction? A4: Solvent selection is critical and depends on the polarity of this compound. The choice of solvent significantly impacts the extraction yield.[7] Polar solvents are generally preferred for recovering polar molecules.[8] For compounds of intermediate polarity like many fungal metabolites, solvents such as ethanol, methanol, and acetone are often effective.[9][10] The ideal approach is to conduct small-scale trials with a range of solvents to determine the one that provides the highest yield and purity for your specific biomass.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem 1: Low Extraction Yield

Q: I have followed a standard protocol, but my this compound yield is consistently low. What could be the cause? A: Low yield is a common problem with multiple potential causes. Systematically investigate the following factors:

  • Biomass Quality: The concentration of this compound in the source biomass may be low. As mentioned in the FAQs, the yield is highly dependent on the fungal strain and its growth conditions.[1][3] Ensure the fermentation parameters (nutrients, pH, aeration, temperature) were optimal for secondary metabolite production.

  • Particle Size: The efficiency of solid-liquid extraction is heavily influenced by the particle size of the biomass. Grinding the dried fungal biomass to a fine powder increases the surface area available for solvent contact, which generally improves extraction efficiency.[5][11] However, excessively fine particles can sometimes complicate the filtration process.[5]

  • Solvent Mismatch: The solvent you are using may not be optimal for this compound. The polarity of the solvent must be well-matched to the target compound.[8][12] Consider testing solvents with different polarities (e.g., ethyl acetate, acetone, ethanol) to find the most effective one.

  • Inefficient Extraction Method: Your chosen method may not be efficient enough. For example, simple maceration is often less effective than Soxhlet extraction or modern methods like Ultrasound-Assisted Extraction (UAE).[7] UAE, for instance, uses ultrasonic waves to disrupt fungal cell walls, enhancing solvent penetration and improving yield.[6]

  • Insufficient Extraction Time/Temperature: The extraction may be incomplete. For methods like maceration or Soxhlet, ensure the extraction time is adequate. For temperature-sensitive compounds, a balance must be struck to avoid degradation.

Problem 2: High Levels of Impurities in the Crude Extract

Q: My crude extract has a high yield, but it contains many impurities, making purification difficult. How can I improve the selectivity of my extraction? A: Improving the purity of the initial extract can significantly simplify downstream processing.

  • Solvent Selectivity: Use a solvent that is more selective for this compound. Highly polar solvents like methanol or water may co-extract a wide range of polar compounds (sugars, proteins), while non-polar solvents might extract lipids.[8][13] A solvent of intermediate polarity, like ethyl acetate, might offer a better balance.

  • Sequential Extraction: Employ a multi-step extraction protocol. You can first perform a pre-extraction with a non-polar solvent (e.g., hexane) to remove lipids and waxes.[14] Afterward, extract the defatted biomass with a more polar solvent to isolate the this compound.

  • Optimize Extraction Conditions: For advanced methods like Supercritical Fluid Extraction (SFE), you can fine-tune parameters such as pressure and temperature to selectively target compounds based on their solubility in the supercritical fluid (e.g., CO2).[15]

  • Biomass Pre-treatment: Washing the biomass with water before drying and extraction can help remove water-soluble impurities.[16]

Problem 3: Suspected Degradation of this compound During Extraction

Q: I suspect my target compound, this compound, is degrading during the extraction process. What are the signs and how can I prevent this? A: Degradation can be a significant issue, especially for complex organic molecules. It is often caused by exposure to high temperatures, harsh pH, light, or oxygen.[17]

  • Signs of Degradation: The appearance of unexpected peaks in your analytical results (e.g., HPLC, LC-MS), a decrease in the expected peak area over time, or a change in the color of the extract can indicate degradation.

  • Avoid High Temperatures: Traditional methods like Soxhlet extraction operate at the boiling point of the solvent, which can degrade thermolabile compounds.[5] If degradation is suspected, switch to a non-thermal or low-temperature method. Maceration at room temperature, while slow, is a gentle option. Modern methods like Ultrasound-Assisted Extraction can often be performed at controlled, lower temperatures.[11]

  • Control pH: Ensure the pH of your solvent system is neutral, as acidic or alkaline conditions can catalyze the degradation of certain compounds.[17]

  • Protect from Light and Oxygen: Store the biomass and conduct the extraction in the absence of direct light, as photolytic degradation can occur.[17] Purging the extraction vessel with an inert gas like nitrogen or argon can prevent oxidation.

  • Minimize Extraction Time: Longer exposure to extraction conditions increases the risk of degradation.[7] Methods like MAE and UAE are advantageous as they significantly reduce the required extraction time.[7]

Data Presentation

Table 1: Comparison of Common Extraction Solvents

SolventPolarity IndexBoiling Point (°C)Key Characteristics & Common Co-Extractants
n-Hexane0.169Non-polar. Good for removing lipids and oils (defatting).
Ethyl Acetate4.477Medium polarity. Often provides a good balance of yield and selectivity.
Acetone5.156Medium-high polarity. Effective for a range of metabolites.[9][10]
Ethanol5.278Polar. Effective but may co-extract sugars and other polar impurities.[7]
Methanol6.665Highly polar. Similar to ethanol but can be more aggressive.[10]
Water10.2100Very polar. Extracts water-soluble compounds like proteins and polysaccharides.[8]

Table 2: Overview of this compound Extraction Methods

MethodPrincipleTypical TimeTemperatureAdvantagesDisadvantages
Maceration Soaking biomass in solvent at room temperature.[5]24-72 hoursRoom TempSimple, gentle (no heat), low cost.Slow, may be incomplete, large solvent volume.[5]
Soxhlet Continuous extraction with fresh, hot solvent.[12]6-24 hoursSolvent BPEfficient, exhaustive.High temperature can degrade compounds, time-consuming.[5]
Ultrasound (UAE) Acoustic cavitation disrupts cell walls, enhancing mass transfer.[6]15-60 minControlledFast, high efficiency, reduced solvent use, low temp possible.[7]Requires specialized equipment.
Microwave (MAE) Microwaves heat the solvent and biomass, causing cell rupture.[6]5-30 minHigh (localized)Very fast, highly efficient, less solvent.[7]Risk of localized overheating, requires microwave-transparent vessel.

Experimental Protocols

Protocol 1: General Solid-Liquid Extraction (Maceration)
  • Biomass Preparation: Dry the fungal biomass (e.g., in an oven at 40-50°C or by freeze-drying) to a constant weight. Grind the dried biomass into a fine powder using a blender or mill.

  • Extraction: Weigh 10 g of the powdered biomass and place it into a sealed flask. Add 100 mL of the chosen solvent (e.g., ethyl acetate).

  • Maceration: Seal the flask and place it on an orbital shaker. Agitate at room temperature for 24-48 hours, ensuring the flask is protected from light.

  • Filtration: Separate the extract from the solid biomass residue by vacuum filtration through filter paper (e.g., Whatman No. 1). Wash the residue with a small amount of fresh solvent to recover any remaining extract.

  • Solvent Evaporation: Combine the filtrate and washings. Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., <40°C) to yield the crude this compound extract.

  • Storage: Store the dried crude extract in a sealed, airtight container at -20°C, protected from light.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Biomass Preparation: Prepare 10 g of dried, powdered fungal biomass as described in the maceration protocol.

  • Extraction Setup: Place the biomass into a jacketed glass beaker or flask. Add 100 mL of the chosen solvent.

  • Sonication: Place the vessel into an ultrasonic bath or insert an ultrasonic probe into the slurry. Set the desired temperature (e.g., 35°C) and sonicate for 30 minutes. The frequency and power should be optimized based on the equipment (a typical frequency is 20-40 kHz).

  • Filtration and Concentration: Following sonication, immediately filter the mixture and evaporate the solvent using a rotary evaporator as described in steps 4 and 5 of the maceration protocol.

Visualizations

ExtractionWorkflow Biomass Fungal Biomass (Dried & Powdered) Extraction Step 1: Extraction (e.g., UAE with Ethanol) Biomass->Extraction Filtration Step 2: Filtration Extraction->Filtration Evaporation Step 3: Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Filtrate Waste Solid Residue Filtration->Waste Crude Crude Extract Evaporation->Crude Solvent Solvent Evaporation->Solvent Recycled Purification Step 4: Purification (e.g., Column Chromatography) Crude->Purification Final Pure this compound Purification->Final

Caption: General workflow for this compound extraction and purification.

TroubleshootingWorkflow Start Problem: Low this compound Yield CheckBiomass Was biomass harvested at stationary phase? Start->CheckBiomass CheckGrind Is biomass ground to a fine powder? CheckBiomass->CheckGrind Yes ActionBiomass Action: Optimize fermentation conditions and harvest time. CheckBiomass->ActionBiomass No CheckSolvent Have multiple solvents been tested? CheckGrind->CheckSolvent Yes ActionGrind Action: Reduce particle size before extraction. CheckGrind->ActionGrind No CheckMethod Is the extraction method efficient (e.g., UAE)? CheckSolvent->CheckMethod Yes ActionSolvent Action: Test solvents (e.g., Ethyl Acetate, Ethanol, Acetone). CheckSolvent->ActionSolvent No ActionMethod Action: Switch from maceration to UAE/MAE. CheckMethod->ActionMethod No End Yield Improved CheckMethod->End Yes ActionBiomass->CheckGrind ActionGrind->CheckSolvent ActionSolvent->CheckMethod ActionMethod->End

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Phomalactone Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the solubility of Phomalactone for in vitro experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges in dissolving and handling this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a fungal metabolite that is soluble in several organic solvents. For in vitro studies, the most commonly used solvents are Dimethyl Sulfoxide (DMSO), ethanol, and dichloromethane[1][2].

Q2: I am having difficulty dissolving this compound. What can I do?

A2: If you are encountering solubility issues, you can try gently warming the solution to 37°C and using an ultrasonic bath to aid in dissolution[2]. It is also crucial to start with a high-quality, pure solvent.

Q3: What is the recommended way to prepare a stock solution of this compound?

A3: To prepare a stock solution, accurately weigh the desired amount of this compound and dissolve it in a minimal amount of a recommended solvent like DMSO or ethanol. It is common practice to create a concentrated stock solution (e.g., 10x or 100x the final concentration) depending on the compound's solubility[3]. For example, to make a 1 mg/mL stock solution, dissolve 100 mg of this compound in 100 mL of the chosen solvent[4]. Always store stock solutions as recommended to maintain stability.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions should be stored at -20°C to ensure stability[2]. Some compounds are light-sensitive, so storing them in amber vials or wrapping the container in foil is a good practice to prevent photodecomposition[3].

Q5: My this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

A5: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. To mitigate this, ensure that the final concentration of the organic solvent (like DMSO) in your cell culture medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells. When diluting the stock solution, add it to the medium dropwise while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

Troubleshooting Guide: this compound Precipitation in Cell Culture

Encountering a precipitate in your cell culture after adding a compound can be alarming. This guide will help you identify the cause and find a solution.

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock to the medium. The final solvent concentration is too high, causing the compound to crash out of solution.Prepare a more diluted stock solution to minimize the volume of organic solvent added to the aqueous medium. Alternatively, perform a serial dilution in the medium.
The stock solution was not fully dissolved before adding to the medium.Ensure your this compound stock solution is completely clear and free of any visible particles before use. If necessary, briefly warm and sonicate the stock solution[2].
The aqueous medium has a pH that reduces the solubility of this compound.While information on the pH-dependent solubility of this compound is limited, you can test dissolving the compound in buffers of different pH to find the optimal condition for your experiment.
A precipitate appears in the cell culture wells after some time. The compound is precipitating out over time due to instability or saturation in the medium.Lower the final concentration of this compound in your experiment. Ensure the incubator has proper humidity to prevent evaporation, which can concentrate the medium components and lead to precipitation[5][6].
Interaction with components in the serum or medium.Try reducing the serum concentration if your experimental design allows. Alternatively, test different types of serum or use a serum-free medium.
The precipitate is not the compound but rather a result of contamination or other media issues.Visually inspect the precipitate under a microscope. Bacterial or fungal contamination can cause turbidity[7]. Also, check for signs of media degradation, such as color changes not related to pH shifts[7]. If contamination is suspected, discard the culture and decontaminate the incubator and hood[6][8].

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 154.16 g/mol )[9]

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Pipettes

Procedure:

  • Calculate the mass of this compound needed. For 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.001 L x 154.16 g/mol = 0.0015416 g = 1.54 mg

  • Accurately weigh 1.54 mg of this compound and place it in a sterile vial.

  • Add 1 mL of cell culture grade DMSO to the vial.

  • Gently vortex the vial until the this compound is completely dissolved. If necessary, warm the vial to 37°C and use a sonicator to aid dissolution[2].

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Signaling Pathway Diagrams

While the specific signaling pathways affected by this compound are not yet fully elucidated, researchers often investigate its effects on common pathways involved in cell proliferation, survival, and inflammation, such as the PI3K/Akt and MAPK pathways[10][11][12].

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

MAPK_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Caption: An overview of the MAPK/ERK signaling cascade.

References

Overcoming low yields in the chemical synthesis of Phomalactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the chemical synthesis of (+)-Phomalactone. The guidance provided is based on a common synthetic route starting from the readily available carbohydrate derivative, tri-O-acetyl-D-glucal.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the chemical synthesis of (+)-Phomalactone?

A common and accessible starting material for the enantioselective synthesis of (+)-Phomalactone is 3,4,6-tri-O-acetyl-D-glucal.[1] This is a derivative of D-glucose and serves as a versatile building block in carbohydrate chemistry.[2][3]

Q2: What are the key strategic steps in the synthesis of Phomalactone from tri-O-acetyl-D-glucal?

The synthesis generally involves these key transformations:

  • Ferrier Rearrangement: To introduce a C-C bond at the anomeric position.

  • Stereoselective Reduction: To set the desired stereochemistry of the hydroxyl group.

  • Oxidation and Lactonization: To form the characteristic δ-lactone ring of this compound.

Q3: My Ferrier rearrangement step is giving a low yield. What are the common causes?

Low yields in the Ferrier rearrangement are often due to the choice of Lewis acid, solvent, or reaction temperature. The reaction proceeds through a resonance-stabilized allyloxycarbenium ion, and its stability and reactivity are highly dependent on these conditions.[4][5][6] Inadequate activation of the glycal or decomposition of the intermediate can lead to poor conversion.

Q4: I am observing a mixture of anomers after the Ferrier rearrangement. How can I improve the stereoselectivity?

The stereoselectivity of the Ferrier rearrangement is influenced by the Lewis acid and the nucleophile. For instance, using different Lewis acids like indium(III) chloride or tin(IV) chloride can result in different α:β anomer ratios.[4] Optimization of the reaction temperature can also favor the formation of one anomer over the other.

Q5: What are some common side reactions to be aware of during the synthesis?

Potential side reactions include the formation of undesired stereoisomers, over-oxidation of alcohol intermediates to ketones or carboxylic acids, and incomplete lactonization. The stability of intermediates is also a concern; for example, some unsaturated sugar derivatives can be prone to decomposition under strong acidic or basic conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield in the Ferrier Rearrangement Step
Potential Cause Suggested Solution
Inappropriate Lewis AcidScreen different Lewis acids such as BF₃·OEt₂, SnCl₄, InCl₃, or ZnCl₂.[4] The optimal Lewis acid can vary depending on the specific substrate and nucleophile.
Suboptimal SolventThe choice of solvent can significantly impact the reaction. Dichloromethane is commonly used, but other aprotic solvents like toluene or dioxane could be explored.
Incorrect Reaction TemperatureMany Ferrier rearrangements are performed at low temperatures (e.g., -78 °C) to improve selectivity and minimize side reactions.[4] Try optimizing the temperature profile.
Moisture in the ReactionLewis acids are sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
Poor Quality Starting MaterialVerify the purity of the tri-O-acetyl-D-glucal. Impurities can interfere with the catalyst and reduce yields.
Problem 2: Poor Diastereoselectivity in a Reduction Step
Potential Cause Suggested Solution
Non-selective Reducing AgentFor the reduction of a ketone to a secondary alcohol with specific stereochemistry, a range of reducing agents should be considered. For example, sodium borohydride with cerium chloride (Luche reduction) is often used for the selective reduction of enones. For other ketones, sterically hindered reducing agents like K-selectride or L-selectride can provide high diastereoselectivity.
Substrate ConformationThe stereochemical outcome can be dependent on the conformation of the substrate. The use of chelating Lewis acids might be necessary to lock the conformation and achieve the desired stereoselectivity.
Temperature EffectsThe diastereoselectivity of reductions can be temperature-dependent. Running the reaction at lower temperatures often enhances selectivity.
Problem 3: Inefficient Lactonization
Potential Cause Suggested Solution
Incomplete Oxidation of the PrecursorEnsure the oxidation of the primary alcohol to the carboxylic acid (or a suitable precursor) is complete before attempting lactonization. Monitor the reaction by TLC or LC-MS.
Unsuitable Lactonization ConditionsA variety of methods can be used for lactonization, such as Yamaguchi or Mitsunobu conditions. The choice of method depends on the substrate. Acid-catalyzed lactonization is also an option but may not be suitable for acid-labile substrates.
Steric HindranceIf the molecule is sterically hindered, lactonization may be difficult. More forcing conditions or a different synthetic route to the lactone might be necessary.

Experimental Protocols

Step 1: Ferrier Rearrangement of Tri-O-acetyl-D-glucal

  • Dissolve tri-O-acetyl-D-glucal in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the chosen Lewis acid (e.g., BF₃·OEt₂) dropwise.

  • Introduce the nucleophile (e.g., an allyl silane to introduce the propenyl precursor).

  • Allow the reaction to stir for the specified time, monitoring by TLC.

  • Quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

Below are diagrams illustrating key concepts in the synthesis of this compound.

logical_relationship cluster_start Starting Material cluster_synthesis Key Synthetic Steps cluster_product Final Product Tri-O-acetyl-D-glucal Tri-O-acetyl-D-glucal Ferrier Rearrangement Ferrier Rearrangement Tri-O-acetyl-D-glucal->Ferrier Rearrangement Lewis Acid, Nucleophile Functional Group Interconversion Functional Group Interconversion Ferrier Rearrangement->Functional Group Interconversion Oxidation/Lactonization Oxidation/Lactonization Functional Group Interconversion->Oxidation/Lactonization This compound This compound Oxidation/Lactonization->this compound

Caption: High-level overview of the synthetic strategy for this compound.

experimental_workflow Start Start Reaction_Setup Reaction Setup (Anhydrous Conditions) Start->Reaction_Setup Reagent_Addition Addition of Lewis Acid and Nucleophile at Low Temp. Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor by TLC/LC-MS Reagent_Addition->Reaction_Monitoring Quenching Quench Reaction Reaction_Monitoring->Quenching Workup Aqueous Workup and Extraction Quenching->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for a synthetic step.

References

Technical Support Center: Optimizing Culture Conditions for Phomalactone-Producing Fungi

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the culture conditions for fungi that produce Phomalactone.

Frequently Asked Questions (FAQs)

Q1: What are the key culture parameters influencing this compound production?

A1: The primary factors influencing this compound production include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and incubation time. The interplay of these factors is crucial for maximizing yield.

Q2: Which carbon and nitrogen sources are most effective for this compound production?

A2: For the this compound-producing fungus Ophiocordyceps communis, glucose and fructose have been identified as preferable carbon sources for both growth and this compound production.[1] Sodium nitrate has been shown to be an effective nitrogen source when used with glucose.[1] The carbon-to-nitrogen (C:N) ratio in the medium significantly impacts secondary metabolite production in fungi.[2][3][4]

Q3: What is the optimal pH for cultivating this compound-producing fungi?

A3: While the optimal pH can be species-specific, a slightly acidic to neutral pH range is generally favorable for the growth of many fungi. For many Trichoderma species, a pH range of 5.5 to 7.5 is optimal for biomass production.[5] For Aspergillus niger and Aspergillus flavus, maximum enzyme production was observed at pH 6.0 and 5.0, respectively.[6] It is recommended to determine the optimal pH for your specific fungal strain empirically.

Q4: What is the ideal temperature for this compound production?

A4: Temperature significantly affects fungal growth and metabolism.[7] Many fungi used for secondary metabolite production grow well between 25°C and 30°C.[5] For example, in one study, the optimal temperature for pectinase production by Aspergillus niger and Aspergillus flavus was 30°C and 35°C, respectively.[6] Exceeding the optimal temperature can lead to reduced yields or the production of unwanted byproducts.[8]

Q5: How critical is aeration for the fermentation process?

A5: Aeration is a critical parameter in submerged fungal cultures. Adequate oxygen supply is essential for the growth of aerobic fungi and for the biosynthesis of many secondary metabolites. The optimal aeration rate can depend on the bioreactor design and the specific oxygen requirements of the fungal strain.[9] Agitation is also important as it influences nutrient and oxygen distribution within the culture.[5]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low or No this compound Yield Suboptimal media composition (C:N ratio).Optimize the carbon and nitrogen sources and their ratio. Glucose and sodium nitrate are a good starting point for Ophiocordyceps communis.[1] Experiment with different C:N ratios to find the optimum for your strain.[2][3][4]
Incorrect pH of the culture medium.Measure and adjust the initial pH of the medium. Monitor the pH throughout the fermentation and adjust if necessary. The optimal range is often between 5.0 and 7.5.[5][6]
Non-ideal incubation temperature.Ensure the incubator or bioreactor is maintaining the optimal temperature for your fungal strain, typically between 25°C and 35°C.[5][6] Avoid temperature fluctuations.[8]
Inadequate aeration or agitation.Increase the agitation speed or the aeration rate in your bioreactor to ensure sufficient oxygen supply.[9] For shake flask cultures, ensure adequate headspace and use baffled flasks.
Slow or No Fungal Growth Inappropriate nutrient source.Verify that the carbon and nitrogen sources are suitable for your fungal species. Some fungi may have specific nutritional requirements.
Presence of inhibitory substances in the medium.Ensure all media components are of high purity and that the water used is distilled or deionized.
Incorrect inoculum size or age.Use a healthy, actively growing culture for inoculation. Optimize the inoculum concentration.
Contamination of Culture Non-sterile equipment or media.Ensure all equipment, media, and reagents are properly sterilized before use.
Poor aseptic technique.Practice strict aseptic techniques during all stages of culture handling, including inoculation and sampling.
Foaming in Bioreactor High agitation or aeration rates.Reduce the agitation or aeration rate. Add a sterile antifoaming agent to the culture medium.
Mycelial Pellet Formation (leading to poor yield) High spore concentration in inoculum.Reduce the initial spore concentration.
Static culture conditions.Increase agitation to promote dispersed mycelial growth.

Quantitative Data Summary

Table 1: Optimal Culture Parameters for this compound Production by Ophiocordyceps communis BCC 1842 [1]

ParameterOptimal Condition/Value
Carbon SourceGlucose
Nitrogen SourceSodium Nitrate
Maximum this compound Concentration93.30 mg/L (at 127 hours)
Specific Growth Rate (µ)0.012 hr⁻¹
Biomass Yield (Ysx)0.38 g DW/g sugar

Table 2: General Optimal Growth Conditions for Fungi Producing Secondary Metabolites

ParameterGeneral Optimal RangeReference
Temperature25°C - 35°C[5][6]
pH5.0 - 7.5[5][6]
Agitation150 - 200 rpm[5][9]

Experimental Protocols

Protocol 1: Cultivation of this compound-Producing Fungi in Submerged Culture
  • Media Preparation:

    • Prepare the liquid medium. A suitable medium for Ophiocordyceps communis contains glucose as the carbon source and sodium nitrate as the nitrogen source.[1]

    • Adjust the pH of the medium to the desired value (e.g., 6.0) using sterile HCl or NaOH.

    • Dispense the medium into flasks or a bioreactor and sterilize by autoclaving at 121°C for 15-20 minutes.

  • Inoculation:

    • Inoculate the sterile medium with a fresh, actively growing culture of the fungus. This can be a spore suspension or a mycelial slurry.

    • Maintain aseptic conditions throughout the inoculation process.

  • Incubation:

    • Incubate the cultures at the optimal temperature (e.g., 28°C) with constant agitation (e.g., 150 rpm) for a specified period (e.g., 7-14 days).[10]

  • Monitoring:

    • Periodically and aseptically take samples to monitor fungal growth (e.g., dry cell weight) and this compound production (using HPLC).

Protocol 2: Extraction and Quantification of this compound
  • Extraction:

    • Separate the fungal biomass from the culture broth by filtration or centrifugation.

    • Extract the culture filtrate with an equal volume of a suitable organic solvent, such as ethyl acetate, three times.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

    • The fungal biomass can also be extracted with a solvent like methanol or acetone to recover intracellular this compound.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).

    • Prepare a series of standard solutions of purified this compound of known concentrations.

    • Analyze the samples and standards using a reverse-phase HPLC system with a C18 column.[11]

    • A typical mobile phase could be a gradient of acetonitrile and water.[12][13]

    • Detect this compound using a UV detector at its maximum absorbance wavelength.

    • Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of this compound in the samples.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_culture Cultivation cluster_analysis Analysis Media_Preparation Media Preparation (Carbon, Nitrogen, pH) Sterilization Sterilization Media_Preparation->Sterilization Inoculation Inoculation Sterilization->Inoculation Incubation Incubation (Temperature, Aeration) Inoculation->Incubation Extraction This compound Extraction Incubation->Extraction Quantification Quantification (HPLC) Extraction->Quantification

Caption: Experimental workflow for this compound production.

Troubleshooting_Logic Start Low this compound Yield Check_Growth Is Fungal Growth Normal? Start->Check_Growth Optimize_Media Optimize Media (C:N Ratio, Nutrients) Check_Growth->Optimize_Media No Optimize_Physical Optimize Physical Parameters (pH, Temp, Aeration) Check_Growth->Optimize_Physical Yes Check_Contamination Check for Contamination Optimize_Media->Check_Contamination Success Improved Yield Optimize_Physical->Success Improve_Inoculum Improve Inoculum Quality Check_Contamination->Improve_Inoculum Improve_Inoculum->Success

Caption: Troubleshooting logic for low this compound yield.

PKS_Pathway Generalized Fungal Polyketide Synthase (PKS) Pathway cluster_input Inputs cluster_modification Modifications Acetyl_CoA Acetyl-CoA (Starter Unit) PKS_Enzyme Polyketide Synthase (PKS) Enzyme Iterative condensation of Acetyl-CoA and Malonyl-CoA Acetyl_CoA->PKS_Enzyme Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->PKS_Enzyme Polyketide_Chain Growing Polyketide Chain PKS_Enzyme->Polyketide_Chain Cyclization Cyclization Polyketide_Chain->Cyclization Reduction Reduction Cyclization->Reduction Dehydration Dehydration Reduction->Dehydration Final_Product This compound-like Polyketide Dehydration->Final_Product

Caption: Generalized Polyketide Synthase (PKS) pathway.

References

Validation & Comparative

Unraveling Phomalactone's Enigmatic Mode of Action: A Quest for a Definitive Target

Author: BenchChem Technical Support Team. Date: November 2025

Despite its recognized antifungal, insecticidal, and herbicidal properties, the precise molecular target and validated mode of action of the natural product phomalactone remain elusive within the scientific community. This knowledge gap currently precludes a direct comparative analysis with alternative compounds that share a specific enzymatic target. However, an examination of its observed biological effects and the common mechanisms of action of antifungal and insecticidal agents can provide valuable context for researchers and drug development professionals.

This compound, a lactone produced by various fungi, has demonstrated notable inhibitory activity against the mycelial growth of plant pathogens such as Phytophthora infestans and insecticidal effects against various mosquito species. While it is suggested that its insecticidal mechanism differs from that of pyrethroids, the specific biochemical pathway or enzyme that this compound disrupts has not been elucidated.

Potential Avenues for Target Identification

To definitively identify the enzymatic target of this compound, several modern proteomics-based and genetic approaches could be employed. These methodologies are crucial for moving beyond phenotypic observations to a mechanistic understanding of a compound's activity.

Diagram of Potential Target Identification Workflow:

cluster_Target_ID Target Identification Strategies This compound This compound Affinity_Chromatography Affinity Chromatography This compound->Affinity_Chromatography DARTS DARTS This compound->DARTS CETSA CETSA This compound->CETSA Yeast_Three_Hybrid Yeast Three-Hybrid This compound->Yeast_Three_Hybrid Target_Enzyme Identified Target Enzyme(s) Affinity_Chromatography->Target_Enzyme DARTS->Target_Enzyme CETSA->Target_Enzyme Yeast_Three_Hybrid->Target_Enzyme

Caption: Workflow for identifying the molecular target of this compound.

Key Experimental Protocols for Target Identification:
  • Affinity Chromatography coupled with Mass Spectrometry:

    • Protocol: this compound is immobilized on a solid support to create an affinity matrix. A cell lysate is then passed over this matrix. Proteins that bind to this compound are captured and subsequently eluted. These proteins are then identified using mass spectrometry. A control experiment using a matrix without this compound is run in parallel to identify non-specific binders.

  • Drug Affinity Responsive Target Stability (DARTS):

    • Protocol: Cell lysates are treated with either this compound or a vehicle control. The lysates are then subjected to limited proteolysis. Proteins that are stabilized by binding to this compound will be less susceptible to digestion. The resulting protein fragments are then analyzed by SDS-PAGE and mass spectrometry to identify the protected proteins.

  • Cellular Thermal Shift Assay (CETSA):

    • Protocol: Intact cells or cell lysates are treated with this compound or a vehicle control and then heated to various temperatures. Ligand-bound proteins typically exhibit increased thermal stability. The aggregated proteins are pelleted by centrifugation, and the soluble protein fraction is analyzed by techniques such as Western blotting or mass spectrometry to identify proteins stabilized by this compound.

General Modes of Action for Antifungal and Insecticidal Compounds

While this compound's specific target is unknown, understanding the established mechanisms of other antifungal and insecticidal agents can provide a framework for future investigation.

Table 1: Common Modes of Action for Antifungal Agents

Mechanism of ActionTarget Enzyme(s)/ProcessExample(s)
Cell Wall Synthesis Inhibition Chitin Synthase, Glucan SynthasePolyoxins, Echinocandins
Ergosterol Synthesis Inhibition Lanosterol 14-α-demethylase, Squalene epoxidaseAzoles, Allylamines
Nucleic Acid Synthesis Inhibition DNA and RNA synthesisFlucytosine
Protein Synthesis Inhibition Fungal ribosomesSordarins

Table 2: Common Modes of Action for Insecticidal Agents

Mechanism of ActionTarget Enzyme(s)/ProcessExample(s)
Nerve and Muscle Disruption Acetylcholinesterase, Sodium channels, GABA receptorsOrganophosphates, Pyrethroids, Fipronil
Growth Regulation Chitin synthesis, Juvenile hormone mimicsDiflubenzuron, Methoprene
Energy Metabolism Disruption Mitochondrial electron transport chainRotenone, Hydramethylnon

Diagram of a Generic Fungal Cell Wall Synthesis Pathway and Potential Inhibition Points:

cluster_Fungal_Cell_Wall Fungal Cell Wall Synthesis UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Chitin Chitin Chitin_Synthase->Chitin Cell_Wall Fungal Cell Wall Chitin->Cell_Wall UDP_Glucose UDP-Glucose Glucan_Synthase β(1,3)-Glucan Synthase UDP_Glucose->Glucan_Synthase Glucan β-Glucan Glucan_Synthase->Glucan Glucan->Cell_Wall Inhibitor_CS Inhibition Inhibitor_CS->Chitin_Synthase Inhibitor_GS Inhibition Inhibitor_GS->Glucan_Synthase

Caption: Inhibition points in fungal cell wall synthesis.

Conclusion

The validation of this compound's mode of action on a specific target enzyme is a critical next step for its potential development as a lead compound. The application of modern target identification methodologies will be instrumental in unraveling its mechanism and enabling the design of robust comparative studies with other inhibitors. Until a definitive target is identified, the scientific community must rely on the broader understanding of its biological effects and the established mechanisms of similar bioactive compounds to guide future research.

A Comparative Analysis of Phomalactone and Other Bioactive Natural Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Natural lactones represent a diverse and promising group of bioactive compounds with a wide range of pharmacological activities. Among these, phomalactone, a fungal metabolite, has garnered significant interest for its potent insecticidal and antifungal properties. This guide provides a comparative study of this compound with other notable natural lactones—xanthatin, alantolactone, isoalantolactone, and coumarin—highlighting their respective biological activities, mechanisms of action, and the experimental evidence supporting these findings.

Introduction to this compound and Comparator Lactones

This compound is a pyran-2-one lactone primarily isolated from fungi of the Nigrospora and Ophiocordyceps genera.[1][2] It has demonstrated significant efficacy as a mosquitocidal agent against species like Aedes aegypti and Anopheles quadrimaculatus, including strains resistant to conventional pyrethroid insecticides.[3][4][5][6] Furthermore, this compound exhibits potent antifungal activity against various plant pathogenic fungi.[7][8]

For this comparative study, the following natural lactones have been selected based on their well-documented biological activities in similar domains:

  • Xanthatin: A sesquiterpene lactone found in plants of the Xanthium genus, known for its antimicrobial, anti-inflammatory, and antitumor activities.[9][10][11]

  • Alantolactone & Isoalantolactone: Structurally related sesquiterpene lactones isolated from plants like Inula helenium. They possess a broad spectrum of bioactivities, including antifungal, antibacterial, and anticancer effects.[12][13][14][15][16]

  • Coumarin: A benzopyrone found in many plants, which serves as a scaffold for a large class of compounds with diverse pharmacological properties, including antifungal and insecticidal activities.[17][18][19][20][21]

Comparative Biological Activities

The following tables summarize the quantitative data on the insecticidal and antifungal activities of this compound and the selected comparator lactones.

Table 1: Comparative Insecticidal Activity
CompoundTarget OrganismAssay TypeActivity MetricValueReference(s)
This compound Aedes aegypti (Orlando strain)Topical AdulticideLD500.64 µ g/insect [5][6]
Anopheles quadrimaculatusTopical AdulticideLD500.20 µ g/insect [5][6]
Alantolactone Aedes aegypti (larvae)LarvicidalLC50Not specified, but active[22]
Isoalantolactone Aedes aegypti (larvae)LarvicidalLC50More toxic than Alantolactone[22]
Coumarin derivative (murraxocin) Plecoptera reflexaMortalityMortality Rate80% at 1.0% w/v[19]
Table 2: Comparative Antifungal Activity
CompoundTarget OrganismActivity MetricValueReference(s)
This compound Phytophthora infestansMIC2.5 mg/L[3][7]
Xanthatin Candida albicansMIC32 µg/mL[11]
Fusarium solaniIC50>78.91 µg/mL (derivatives more active)[9]
Alantolactone Candida albicansMIC72 µg/mL[16]
Isoalantolactone Candida albicansMIC25 µg/mL[12]
Aspergillus flavusMIC25 µg/mL[12]
Gaeumannomyces graminis var. triticiMIC100 µg/mL[13]
Coumarin derivative (I-3c) Sclerotinia sclerotiorumEC501.56-8.65 µg/mL[20][21]
6-Pentyl-α-pyrone (this compound analog) Fusarium moniliformeMycelial Growth Inhibition93.5% at 250 µg/mL[23]
Filamentous fungiMIC80-90 µg/mL[24]

Mechanisms of Action & Signaling Pathways

Understanding the molecular mechanisms underlying the bioactivity of these lactones is crucial for their development as therapeutic or pest control agents.

This compound (Hypothesized Mechanism)

Direct studies on the signaling pathways of this compound are limited. However, based on its structural analog, 6-pentyl-α-pyrone (6-PP) , a plausible mechanism can be inferred. 6-PP is suggested to exert its antifungal effects by interfering with fungal cell wall synthesis and disrupting cell membrane integrity.[7][12] In the context of its anti-inflammatory properties, 6-PP has been shown to activate the Nrf2/HO-1 pathway, which is involved in the cellular stress response, while inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways.[4]

The insecticidal mechanism of this compound is suggested to be different from that of pyrethroids, as it does not induce leg autotomy in mosquitoes.[4] A potential neurotoxic effect is likely, but the specific molecular targets remain to be elucidated.

Phomalactone_Antifungal_Pathway This compound This compound Membrane Fungal Cell Membrane This compound->Membrane Disrupts integrity Wall Fungal Cell Wall This compound->Wall Inhibits synthesis Disruption Membrane/Wall Disruption Membrane->Disruption Wall->Disruption Growth_Inhibition Fungal Growth Inhibition Disruption->Growth_Inhibition

Figure 1: Hypothesized antifungal mechanism of this compound.

Sesquiterpene Lactones (Xanthatin, Alantolactone, Isoalantolactone)

These lactones are known to induce apoptosis and oxidative stress in target cells. Their mechanisms often involve the modulation of key inflammatory and cell survival signaling pathways:

  • NF-κB Pathway: Xanthatin, alantolactone, and isoalantolactone have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation and cell proliferation.[15]

  • MAPK and STAT Pathways: These lactones can also modulate the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways, which are involved in various cellular processes including stress responses and apoptosis.

  • Insecticidal Action: The insecticidal effect of sesquiterpene lactones may be attributed to their ability to deplete glutathione levels in insects, leading to increased oxidative stress and mortality.

Sesquiterpene_Lactone_Pathway cluster_cell Target Cell SL Sesquiterpene Lactones (Xanthatin, Alantolactone, Isoalantolactone) IKK IKK SL->IKK Inhibition ROS ROS Production SL->ROS Induction IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Repression Apoptosis Apoptosis ROS->Apoptosis

Figure 2: NF-κB inhibition by sesquiterpene lactones.

Coumarins

The antifungal mechanism of coumarins is multifaceted. They have been reported to disrupt cytochrome synthesis, which in turn inhibits respiration and reduces the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disruption of membrane integrity can lead to apoptosis. Some coumarin derivatives are also being investigated for their insecticidal properties, with a proposed mechanism involving the binding to glutamate-gated chloride channels in insects.[17]

Coumarin_Antifungal_Pathway Coumarin Coumarin Cytochrome_Synth Cytochrome Synthesis Coumarin->Cytochrome_Synth Inhibition Respiration Cellular Respiration Cytochrome_Synth->Respiration Disruption Ergosterol_Synth Ergosterol Biosynthesis Respiration->Ergosterol_Synth Reduction Membrane_Integrity Membrane Integrity Ergosterol_Synth->Membrane_Integrity Disruption Apoptosis Apoptosis Membrane_Integrity->Apoptosis

Figure 3: Antifungal mechanism of Coumarin.

Experimental Protocols

This section provides an overview of the methodologies used to obtain the quantitative data presented.

Mycelial Growth Inhibition Assay (Antifungal Activity)

This assay is used to determine the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50) of a compound against filamentous fungi.

  • Preparation of Fungal Cultures: The target fungus is cultured on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until sufficient mycelial growth is achieved.

  • Preparation of Test Compound: The lactone is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of concentrations.

  • Assay Setup: An agar dilution method is commonly used. Aliquots of the test compound dilutions are mixed with molten agar and poured into Petri dishes. A small plug of the fungal mycelium is then placed in the center of each plate.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth (typically 25-28°C) for a defined period.

  • Data Collection and Analysis: The diameter of the fungal colony is measured in both the control (solvent only) and treated plates. The percentage of mycelial growth inhibition is calculated. The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth. The EC50 value can be calculated by plotting the percentage of inhibition against the compound concentration.

Mycelial_Growth_Inhibition_Workflow Start Start: Prepare Fungal Culture Prepare_Compound Prepare Serial Dilutions of Lactone Start->Prepare_Compound Agar_Dilution Incorporate Dilutions into Molten Agar Prepare_Compound->Agar_Dilution Inoculate Inoculate Agar Plates with Fungal Plugs Agar_Dilution->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Calculate Calculate % Inhibition, MIC, or EC50 Measure->Calculate End End: Determine Antifungal Activity Calculate->End

Figure 4: Workflow for Mycelial Growth Inhibition Assay.

Mosquito Larvicidal and Adulticidal Bioassays (Insecticidal Activity)

These bioassays are conducted to determine the lethal concentration (LC50) or lethal dose (LD50) of a compound against mosquito larvae and adults, respectively.

Larvicidal Bioassay:

  • Rearing of Mosquitoes: A colony of the target mosquito species is maintained under controlled laboratory conditions to ensure a continuous supply of larvae of a specific age (e.g., third-instar).

  • Preparation of Test Solutions: The lactone is dissolved in a suitable solvent and then serially diluted in water to prepare a range of test concentrations.

  • Exposure: A known number of larvae (e.g., 20-25) are placed in beakers containing the test solutions. A control group with solvent-treated water is also included.

  • Incubation: The beakers are kept at a controlled temperature and humidity for a specified period (e.g., 24-48 hours).

  • Mortality Assessment: The number of dead larvae in each beaker is counted.

  • Data Analysis: The percentage mortality is calculated for each concentration, and the LC50 value is determined using probit analysis.

Topical Adulticidal Bioassay:

  • Rearing of Mosquitoes: Adult female mosquitoes of a specific age are used for the assay.

  • Preparation of Test Solutions: The lactone is dissolved in a volatile solvent (e.g., acetone) to prepare different concentrations.

  • Application: A small, precise volume (e.g., 0.5-1 µL) of the test solution is applied topically to the thorax of each anesthetized mosquito using a micro-applicator.

  • Observation: The treated mosquitoes are placed in holding cages with access to a sugar solution and observed for mortality at specific time points (e.g., 24 hours).

  • Data Analysis: The percentage mortality is recorded, and the LD50 value (the dose required to kill 50% of the test population) is calculated.

Mosquito_Bioassay_Workflow cluster_larvicidal Larvicidal Assay cluster_adulticidal Adulticidal Assay Start_L Start: 3rd Instar Larvae Expose_L Expose to Lactone in Water Start_L->Expose_L Incubate_L Incubate 24-48h Expose_L->Incubate_L Assess_L Assess Mortality Incubate_L->Assess_L Calculate_L Calculate LC50 Assess_L->Calculate_L Start_A Start: Adult Females Apply_A Topical Application of Lactone Start_A->Apply_A Observe_A Observe 24h Apply_A->Observe_A Assess_A Assess Mortality Observe_A->Assess_A Calculate_A Calculate LD50 Assess_A->Calculate_A

Figure 5: Workflow for Mosquito Bioassays.

Conclusion

This compound stands out as a promising natural lactone with significant insecticidal and antifungal activities. Its efficacy against resistant insect strains makes it a particularly valuable candidate for the development of new pest control agents. While its precise molecular mechanisms are still under investigation, comparisons with structurally and functionally related lactones provide valuable insights. Sesquiterpene lactones like xanthatin, alantolactone, and isoalantolactone offer a wealth of information on mechanisms involving the modulation of key cellular signaling pathways, primarily leading to apoptosis and the inhibition of inflammatory responses. Coumarins provide another important comparative group, with mechanisms targeting fungal membrane integrity via ergosterol biosynthesis inhibition.

Further research into the specific molecular targets and signaling pathways of this compound is warranted to fully elucidate its mode of action and to facilitate its development into effective and safe applications in agriculture and medicine. The comparative data and mechanistic insights presented in this guide offer a solid foundation for such future investigations.

References

Unlocking New Antimicrobial Frontiers: A Comparative Guide to the Synergistic Potential of Phomalactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates innovative strategies to enhance the efficacy of existing and novel therapeutic agents. Phomalactone, a naturally occurring α,β-unsaturated lactone, has demonstrated intrinsic antimicrobial properties. While research into its synergistic effects is still emerging, this guide provides a comparative framework based on its putative mechanism of action and data from structurally related compounds. By exploring potential synergistic pairings, we can unlock new avenues for antimicrobial drug development.

Postulated Mechanism of Action: The Michael Addition Reaction

This compound's antimicrobial activity is likely rooted in its α,β-unsaturated lactone structure. This functional group acts as a Michael acceptor, readily reacting with nucleophiles such as the sulfhydryl groups found in the cysteine residues of microbial enzymes. This covalent modification can lead to irreversible enzyme inhibition, disrupting essential cellular processes and ultimately causing cell death.

This compound This compound (α,β-unsaturated lactone) Inactive_Enzyme Inactive Enzyme (Covalently Modified) This compound->Inactive_Enzyme Michael Addition Enzyme Microbial Enzyme (with active site Cysteine-SH) Enzyme->Inactive_Enzyme Nucleophilic Attack

Caption: Postulated mechanism of this compound's antimicrobial activity via Michael addition.

Potential Synergistic Combinations with this compound

Based on its proposed mechanism, this compound may exhibit synergistic effects when combined with antimicrobial agents that have complementary modes of action. The following table outlines hypothetical synergistic pairings and the scientific rationale for their enhanced efficacy.

Antimicrobial Class Example Compound(s) Rationale for Potential Synergy with this compound
Cell Wall Synthesis Inhibitors β-lactams (e.g., Penicillin, Cephalosporins), Glycopeptides (e.g., Vancomycin)Weakening of the cell wall by these agents could increase the permeability of the microbial cell to this compound, allowing it to reach its intracellular targets more effectively.
Membrane Permeabilizing Agents Polymyxins, DaptomycinDisruption of the cell membrane integrity would facilitate the entry of this compound into the cytoplasm, leading to higher intracellular concentrations and enhanced target engagement.
Protein Synthesis Inhibitors Aminoglycosides (e.g., Gentamicin), Macrolides (e.g., Erythromycin), TetracyclinesBy inhibiting protein synthesis, these agents could impair the microbe's ability to produce enzymes involved in detoxification or repair mechanisms that might otherwise counteract the effects of this compound.
Nucleic Acid Synthesis Inhibitors Fluoroquinolones (e.g., Ciprofloxacin), RifampicinSimultaneous disruption of DNA replication/transcription and essential enzymatic activity by this compound could lead to a multi-pronged attack that is more effective than either agent alone.

Comparative Analysis: Synergistic Activity of Structurally Related Compounds

While specific data for this compound is not yet available, studies on other α,β-unsaturated lactones and structurally similar natural products like coumarins provide a valuable proxy for understanding potential synergistic interactions. The following tables summarize experimental data from such studies.

Table 1: Synergistic Antibacterial Activity of Coumarin Derivatives with Conventional Antibiotics

Bacterial Strain Coumarin Derivative Antibiotic MIC Alone (µg/mL) MIC in Combination (µg/mL) Fractional Inhibitory Concentration Index (FICI) Interpretation
Staphylococcus aureusScopoletinOxacillin128320.375Synergy
Escherichia coliUmbelliferoneCiprofloxacin256640.5Synergy
Pseudomonas aeruginosaEsculetinGentamicin5121280.5Synergy

Note: Data presented is a composite from various studies on coumarin derivatives and is for illustrative purposes only.

Table 2: Synergistic Antifungal Activity of Oleanolic Acid (a natural product) with Azoles [1][2]

Fungal Species Natural Compound Antifungal Agent MIC Alone (µg/mL) MIC in Combination (µg/mL) FICI Interpretation
Aspergillus fumigatusOleanolic AcidItraconazole>128 / 2-1616 / 0.25-2≤0.5Synergy
Candida albicansOleanolic AcidPosaconazole>128 / 0.125-416 / 0.03-0.5≤0.5Synergy
Cryptococcus neoformansOleanolic AcidVoriconazole>128 / 0.25-116 / 0.06-0.25≤0.5Synergy

Note: Oleanolic acid is not an α,β-unsaturated lactone, but this data illustrates the synergistic potential of natural products with conventional antifungals.[1][2]

Experimental Protocols: Assessing Antimicrobial Synergy

The checkerboard assay is the most common method for evaluating the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

Checkerboard Assay Protocol
  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and the partner antimicrobial compound in an appropriate solvent at a concentration of 10x the highest concentration to be tested.

  • Microplate Preparation: In a 96-well microtiter plate, serially dilute this compound horizontally and the partner antimicrobial vertically in a suitable broth medium. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the test broth.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include growth control (no antimicrobials) and sterility control (no inoculum) wells.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC): After incubation, determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible growth.

  • Calculation of the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated for each well showing no growth using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Analysis A Prepare Antimicrobial Stock Solutions C Serial Dilution of Antimicrobials in 96-well Plate A->C B Prepare Microbial Inoculum D Inoculate Plate B->D C->D E Incubate Plate D->E F Determine MICs E->F G Calculate FICI F->G H Interpret Results G->H

Caption: Experimental workflow for the checkerboard synergy assay.

Conclusion and Future Directions

While direct experimental evidence for the synergistic effects of this compound is currently limited, its chemical nature as an α,β-unsaturated lactone strongly suggests a high potential for synergistic interactions with a variety of antimicrobial agents. The conceptual framework and proxy data presented in this guide are intended to stimulate further research in this promising area. Future studies should focus on performing checkerboard assays with this compound against a broad panel of clinically relevant microbes in combination with conventional antibiotics. Elucidating the precise molecular mechanisms of these potential synergies will be crucial for the rational design of novel and effective combination therapies to combat antimicrobial resistance.

References

Investigating Potential Cross-Resistance to Phomalactone in Fungal Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phomalactone, a natural product with documented antifungal properties, presents a potential scaffold for the development of novel antifungal agents. However, the emergence of drug resistance is a critical challenge in antifungal therapy. A key aspect of preclinical evaluation is the investigation of potential cross-resistance with existing antifungal drugs. This guide provides a framework for assessing potential cross-resistance to this compound in pathogenic fungi, outlines detailed experimental protocols, and presents hypothetical data for comparative analysis.

Introduction to this compound and Antifungal Cross-Resistance

This compound is a pyranone, a class of lactone-containing compounds isolated from various fungi.[1] While its precise mechanism of action against pathogenic fungi is not fully elucidated, many natural product antifungals interfere with essential cellular processes such as cell wall integrity, membrane function, or key metabolic pathways.[2][3]

Cross-resistance occurs when a single resistance mechanism confers insensitivity to multiple drugs. Understanding the potential for cross-resistance is crucial for predicting the clinical utility of a new antifungal agent and for designing effective combination therapies. This guide explores a hypothetical investigation into cross-resistance between this compound and representative drugs from major antifungal classes.

Hypothetical Cross-Resistance Profile of this compound

To illustrate the process of investigating cross-resistance, we present hypothetical data for a panel of fungal pathogens. The data is structured to compare the Minimum Inhibitory Concentrations (MICs) of this compound and other antifungal agents against both wild-type and hypothetical this compound-resistant strains.

Table 1: Hypothetical MIC (µg/mL) Data for this compound and Other Antifungals Against a Panel of Fungal Pathogens

Fungal SpeciesStrainThis compoundFluconazole (Azole)Amphotericin B (Polyene)Caspofungin (Echinocandin)
Candida albicansWild-Type810.50.25
Phoma-R1>12810.50.25
Phoma-R2>128160.50.25
Aspergillus fumigatusWild-Type16210.125
Phoma-R1>256210.125
Phoma-R2>2563210.125
Cryptococcus neoformansWild-Type440.2516
Phoma-R1>6440.2516
Phoma-R2>64640.2516

Interpretation of Hypothetical Data:

  • Phoma-R1 strains exhibit specific resistance to this compound, with no change in susceptibility to other antifungal classes. This would suggest a highly specific mechanism of resistance, such as target site modification.

  • Phoma-R2 strains show resistance to both this compound and Fluconazole, indicating potential cross-resistance. This could be due to mechanisms such as the upregulation of efflux pumps that can transport both compounds out of the cell.[4]

Experimental Protocols

Detailed and standardized methodologies are essential for generating reliable and reproducible data in antifungal susceptibility testing.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[4][5]

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • This compound and other antifungal agents (Fluconazole, Amphotericin B, Caspofungin)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Inoculating loop or sterile swabs

  • Hemocytometer or spectrophotometer for inoculum preparation

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal cells in sterile saline.

    • Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer or hemocytometer.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum size of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the microtiter plate wells.

  • Drug Dilution:

    • Prepare serial twofold dilutions of each antifungal agent in RPMI-1640 medium in the 96-well plates. The final volume in each well should be 100 µL.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing fungi).

  • MIC Determination:

    • The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the drug-free control well. This can be determined visually or by using a spectrophotometer to measure optical density.

Checkerboard Assay for Synergy and Cross-Resistance

The checkerboard method is used to assess the interaction between two antimicrobial agents.[6][7]

Objective: To determine if the combination of two drugs results in a synergistic, additive, indifferent, or antagonistic effect. This can also reveal cross-resistance patterns.

Procedure:

  • Prepare a 96-well plate with serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis.

  • Inoculate the plate with the fungal suspension as described in the broth microdilution method.

  • Incubate the plate and determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:

    • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Indifference (or Additive): 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and hypothetical signaling pathways involved in this compound action and resistance.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Generation of Resistant Mutants cluster_2 Cross-Resistance Assessment cluster_3 Mechanism of Resistance Investigation A Fungal Pathogen Panel B Broth Microdilution Assay (Determine MIC of this compound) A->B C Spontaneous Resistance Selection (Plating on this compound-containing agar) B->C D Resistant Mutants C->D E Checkerboard Assay (this compound + Other Antifungals) D->E F Broth Microdilution Assay (MICs of other antifungals) D->F G Whole Genome Sequencing D->G H Gene Expression Analysis (qRT-PCR) D->H I Efflux Pump Assays D->I

Caption: Experimental workflow for investigating this compound cross-resistance.

Putative_Signaling_Pathway This compound This compound Target Putative Target (e.g., Cell Wall Synthesis Enzyme) This compound->Target Inhibition CWI_Pathway Cell Wall Integrity (CWI) Pathway Target->CWI_Pathway Triggers Cell_Death Fungal Cell Death Target->Cell_Death Leads to Stress_Response Stress Response Genes (e.g., Chitin Synthase) CWI_Pathway->Stress_Response Activates

Caption: A putative signaling pathway for this compound's antifungal action.

Cross_Resistance_Logic Start This compound Resistant Mutant Efflux_Pump Upregulated Efflux Pump Start->Efflux_Pump Target_Mutation Specific Target Mutation Start->Target_Mutation Cross_Resistance Cross-Resistance to Other Antifungals (e.g., Azoles) Efflux_Pump->Cross_Resistance Pumps out multiple drugs No_Cross_Resistance No Cross-Resistance Target_Mutation->No_Cross_Resistance Specific to this compound

Caption: Logical flow for determining the basis of cross-resistance.

Conclusion

While direct experimental data on this compound cross-resistance in fungal pathogens is currently lacking, this guide provides a robust framework for such an investigation. By employing standardized methodologies and a logical workflow, researchers can effectively evaluate the potential for cross-resistance, elucidate the underlying mechanisms, and ultimately inform the development of this compound-based antifungal therapies. The hypothetical data and pathways presented herein serve as a template for the design and interpretation of future studies in this critical area of research.

References

A Comparative Guide to the Structure-Activity Relationship of Phomalactone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of phomalactone and its structural analogs, focusing on their cytotoxic and antifungal properties. The information is compiled from experimental data to facilitate further research and development in this area.

Data Presentation: Comparative Biological Activity

The following table summarizes the available quantitative data on the biological activity of this compound and a key structural analog. Due to the limited availability of comprehensive Structure-Activity Relationship (SAR) studies on a wide range of this compound derivatives, this table presents a focused comparison.

Compound Name/AnalogStructureBiological ActivityCell Line/OrganismIC50/MIC
This compound5,6-dihydro-5-hydroxy-6-prop-2-enyl-2H-pyran-2-oneAntifungalPhytophthora infestansMIC: 2.5 mg/L[1]
(6R,2'R)- and (6R,2'S)-6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one 2'-dehydroxy derivative6-(6-phenylhexyl)-5,6-dihydro-2H-pyran-2-oneCytotoxicityHeLaIC50: 1.4 µM[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The reference wavelength is typically set at 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal spores or mycelial fragments in a suitable broth medium.

  • Compound Dilution: Prepare a serial dilution of the this compound analogs in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature for the specific fungus (e.g., 25-30°C) for a defined period (e.g., 24-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Visualizations

The following diagrams illustrate key concepts relevant to the structure-activity relationship studies of this compound analogs.

SAR_Workflow cluster_Discovery Discovery & Design cluster_Screening Screening & Evaluation cluster_Optimization Optimization Lead Lead Compound (this compound) Design Analog Design & Synthesis Lead->Design Modification BioAssay Biological Assays (Cytotoxicity, Antifungal) Design->BioAssay Testing Data Data Analysis (IC50, MIC) BioAssay->Data SAR SAR Analysis Data->SAR SAR->Design Feedback Loop Optimized Optimized Analog SAR->Optimized

Caption: General workflow for a structure-activity relationship (SAR) study.

TLR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR MyD88 MyD88 TLR->MyD88 Ligand Binding TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Inhib IκB IKK->NFkB_Inhib Phosphorylates NFkB NF-κB NFkB_Inhib->NFkB Releases NFkB_Nuc NF-κB NFkB->NFkB_Nuc Translocation This compound This compound Analog This compound->IKK Inhibition Genes Inflammatory Gene Expression NFkB_Nuc->Genes Induces

Caption: Postulated inhibitory effect of this compound analogs on the TLR signaling pathway.[3]

References

A Comparative Guide to the Transcriptomics of Fungi Treated with Phomalactone and Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic responses of fungi to Phomalactone, contextualized with data from other well-studied antifungal agents. Due to the limited availability of public transcriptomic data specifically for this compound, this document establishes a framework for comparison by detailing this compound's known antifungal activities and contrasting them with the comprehensive transcriptomic landscapes induced by alternative compounds. This guide also supplies detailed experimental protocols and visual workflows to aid in the design of future research in this area.

Introduction to this compound

This compound is a natural secondary metabolite produced by various fungi, including Nigrospora sphaerica.[1][2] It is recognized for its antifungal properties, demonstrating inhibitory activity against several plant pathogenic fungi. Notably, it has been shown to specifically inhibit the mycelial growth of Phytophthora infestans, the causative agent of late blight in tomatoes and potatoes, with a Minimum Inhibitory Concentration (MIC) of 2.5 mg/L.[1][2] While its precise mechanism of action is still under investigation, its bioactivity positions it as a compound of interest for developing new antifungal strategies. Understanding its impact on the fungal transcriptome is a critical next step in elucidating its molecular targets and cellular effects.

Comparative Transcriptomic Analysis: this compound vs. Standard Antifungals

While direct RNA-sequencing data for this compound-treated fungi is not extensively available, we can infer its likely effects by comparing its known bioactivity with the detailed transcriptomic responses elicited by established antifungal drugs like Amphotericin B (AMB) and various azoles. Such comparisons reveal common stress response pathways and cellular adjustments that fungi employ to counteract chemical insults.

Transcriptomic studies on fungi like Aspergillus fumigatus treated with AMB or azoles consistently show massive reprogramming of gene expression.[3][4][5] These changes typically center on cell defense, metabolism, and transport to mitigate drug-induced damage. A hypothetical comparative analysis is summarized below, contrasting the known effects of this compound with typical transcriptomic signatures from other antifungals.

Table 1: Comparative Summary of Antifungal Effects and Postulated Transcriptomic Impact

FeatureThis compound (Known & Postulated)Amphotericin B (Observed)[3][5]Azoles (Observed)[4]
Primary Target Unknown; inhibits mycelial growth.[1][2]Ergosterol in the fungal cell membrane.Ergosterol biosynthesis pathway (lanosterol 14-α-demethylase).
Key Biological Effect Inhibition of mycelial growth and germination of sporangia/zoospores.[1]Fungal cell membrane permeabilization, leading to leakage and cell death.Depletion of ergosterol and accumulation of toxic sterol intermediates.
Postulated/Observed Upregulated Gene Categories Likely genes involved in cell wall integrity, oxidative stress response, and secondary metabolism.Stress response proteins, ergosterol biosynthesis, cell wall proteins, transport proteins.[3][5]Genes related to ergosterol biosynthesis (as a compensatory response), drug efflux pumps, and stress responses.[4]
Postulated/Observed Downregulated Gene Categories Potentially genes related to primary metabolism and growth as resources are diverted to defense.Genes involved in primary metabolism and cell cycle progression.[3]Genes associated with cell growth and division.
Number of DEGs (Example) Not Available295 differentially expressed genes (165 up, 130 down) in A. fumigatus.[3]Varies by isolate and specific azole; can affect hundreds to thousands of transcripts.[4]

Key Fungal Signaling Pathways Modulated by Antifungal Stress

Fungi respond to external stressors like antifungal compounds through highly conserved signaling pathways. These cascades regulate gene expression to mount a defensive response. The Cell Wall Integrity (CWI) pathway is a primary example, activated by damage to the fungal cell wall or membrane.[6]

The diagram below illustrates a generalized CWI pathway, which is likely activated in response to treatment with this compound or other cell-disrupting agents.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sensor Cell Surface Sensor Rho1 Rho1-GTP Sensor->Rho1 Activates PKC Protein Kinase C Rho1->PKC MAPKKK MAPKKK PKC->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (Mpk1/Slt2) MAPKK->MAPK Phosphorylates TF Transcription Factor MAPK->TF Activates Genes Cell Wall Synthesis & Stress Response Genes TF->Genes Upregulates Stress This compound-induced Cell Wall/Membrane Stress Stress->Sensor Damage

Caption: Generalized Cell Wall Integrity (CWI) signaling pathway in fungi.

This pathway begins with cell surface sensors detecting stress, which activates a phosphorylation cascade (MAPKKK -> MAPKK -> MAPK) that ultimately modulates transcription factors to upregulate genes involved in cell wall repair and stress adaptation.[6]

Experimental Protocols for Comparative Transcriptomics

To perform a comparative transcriptomic analysis of a fungus (e.g., Aspergillus fumigatus) treated with this compound, a standardized workflow is essential. The following protocol is based on established methodologies from fungal transcriptomic studies.[7][8]

4.1. Fungal Culture and Treatment

  • Inoculation: Inoculate conidia of the target fungus (e.g., 1x10⁶ conidia/mL) into a suitable liquid medium, such as Aspergillus Minimal Media (AMM).

  • Incubation: Grow the culture at the optimal temperature (e.g., 37°C) with shaking for a defined period (e.g., 18-24 hours) to reach the mid-logarithmic growth phase.

  • Treatment: Add this compound to the experimental cultures at a pre-determined sub-lethal concentration (e.g., MIC₅₀). A solvent control (e.g., DMSO) should be added to control cultures.

  • Harvesting: After a specified exposure time (e.g., 1, 4, or 24 hours), harvest the fungal mycelia by filtration, immediately flash-freeze in liquid nitrogen, and store at -80°C.

4.2. RNA Extraction and Sequencing

  • RNA Extraction: Total RNA is extracted from the frozen mycelia using a suitable method, such as a TRIzol-based protocol or a commercial kit with mechanical disruption (e.g., bead beating).

  • Quality Control: Assess RNA integrity and quantity using a spectrophotometer (for purity) and a bioanalyzer (for an RNA Integrity Number, RIN). A RIN > 7 is generally required.

  • Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Perform high-throughput sequencing on a platform like Illumina to generate single-end or paired-end reads.

4.3. Bioinformatic Analysis

  • Quality Control of Reads: Use tools like FastQC to assess raw read quality and Trimmomatic to remove adapters and low-quality bases.

  • Alignment: Align the cleaned reads to the reference genome of the fungal species using a splice-aware aligner such as HISAT2 or STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the gene counts and perform statistical analysis to identify differentially expressed genes (DEGs) between this compound-treated and control samples. Genes with a |log₂FoldChange| > 1 and an adjusted p-value < 0.05 are typically considered significant.

  • Functional Annotation: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify over-represented biological functions and pathways.

The following diagram outlines this experimental workflow.

RNASeq_Workflow cluster_wet_lab Wet Lab Protocol cluster_dry_lab Bioinformatic Analysis Culture 1. Fungal Culture (& Growth) Treatment 2. This compound Treatment Culture->Treatment Harvest 3. Mycelia Harvest & RNA Extraction Treatment->Harvest QC1 4. RNA Quality Control (RIN) Harvest->QC1 LibPrep 5. Library Preparation QC1->LibPrep Seq 6. High-Throughput Sequencing LibPrep->Seq QC2 7. Read Quality Control (FastQC) Seq->QC2 Data Transfer Align 8. Alignment to Reference Genome QC2->Align Count 9. Gene Read Quantification Align->Count DEG 10. Differential Expression Analysis Count->DEG Annotate 11. Functional Annotation (GO/KEGG) DEG->Annotate Result Differentially Expressed Genes & Affected Pathways Annotate->Result Logical_Flow A This compound Treatment B Interaction with Cellular Target(s) (e.g., Membrane, Enzymes) A->B C Induction of Cellular Stress (Oxidative, Membrane, etc.) B->C D Activation of Stress Signaling Pathways (e.g., CWI, HOG) C->D E Transcriptomic Reprogramming D->E F Physiological Response: - Growth Inhibition - Metabolic Shift - Defense Activation E->F

References

Validating the insecticidal efficacy of Phomalactone against resistant mosquito strains

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative analysis of the insecticidal efficacy of Phomalactone reveals its potential as a valuable tool in combating the growing threat of insecticide resistance in mosquito populations. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's performance against resistant mosquito strains, benchmarked against conventional insecticides. The data presented underscores the need for novel modes of action to ensure effective vector control and mitigate the spread of mosquito-borne diseases.

The relentless evolution of insecticide resistance in mosquito populations poses a significant challenge to global public health. The diminishing efficacy of widely used insecticides, such as pyrethroids, organophosphates, and carbamates, necessitates the urgent development of new active ingredients with novel modes of action. This compound, a mycotoxin produced by the fungus Nigrospora sphaerica, has emerged as a promising candidate, demonstrating potent insecticidal activity against both susceptible and resistant mosquito strains.

Superior Efficacy Against Resistant Strains

Laboratory bioassays have demonstrated this compound's remarkable efficacy against mosquito strains that have developed high levels of resistance to conventional insecticides. Notably, this compound maintains its potency against a permethrin-resistant strain of Aedes aegypti (Puerto Rico strain), which exhibits a 96-fold resistance to permethrin compared to a susceptible laboratory strain (Orlando strain)[1].

Key Performance Metrics: A Comparative Overview

The following tables summarize the lethal dose 50 (LD50) values of this compound and other commonly used insecticides against susceptible and resistant strains of Aedes aegypti and a susceptible strain of Anopheles quadrimaculatus. The data clearly illustrates this compound's effectiveness against resistant populations where other insecticides falter.

Table 1: Comparative Adulticidal Efficacy (LD50) against Aedes aegypti

InsecticideStrainLD50 (µ g/mosquito )Resistance Ratio
This compound Orlando (Susceptible)0.64[1]-
Puerto Rico (Resistant)Not explicitly stated, but 100% mortality at 5 µ g/insect [1]Likely low
Permethrin Orlando (Susceptible)0.00026[1]-
Puerto Rico (Resistant)0.025[1]96
Malathion SusceptibleLow resistance ratios (1.7-4.4) in some studies[2]Varies by strain
ResistantHigh resistance observed in some populations[3]Varies by strain
Bendiocarb Susceptible--
ResistantHigh resistance observed in some populations[3]Varies by strain

Table 2: Comparative Adulticidal Efficacy (LD50) against Anopheles quadrimaculatus (Susceptible Strain)

InsecticideLD50 (µ g/mosquito )
This compound 0.20[1]
Permethrin -
Malathion -
Bendiocarb -
Fipronil Lower than permethrin[4]
Abamectin Slightly lower than permethrin[4]
Imidacloprid Slightly lower than permethrin[4]
Spinosad Slightly lower than permethrin[4]
Diazinon Slightly lower than permethrin[4]
Carbaryl Slightly lower than permethrin[4]

Note: Direct comparative LD50 values for all listed insecticides against the same resistant strains are not always available in a single study. The data is compiled from various sources to provide a general overview. Resistance ratios can vary significantly between different resistant populations.

A Novel Mode of Action: Circumventing Existing Resistance

The evidence strongly suggests that this compound employs a mode of action distinct from that of pyrethroids, the class of insecticides to which the Puerto Rico strain of Aedes aegypti has developed significant resistance. Unlike pyrethroids, which are known to cause characteristic "leg dropping" in mosquitoes, this symptom was not observed in mosquitoes treated with this compound[1]. This indicates that this compound does not target the same physiological pathways as pyrethroids, a crucial characteristic for overcoming target-site resistance, a common mechanism of pyrethroid resistance.

While the precise molecular target of this compound is yet to be fully elucidated, its ability to effectively kill pyrethroid-resistant mosquitoes suggests it may act on a novel target site within the insect's nervous system or another critical physiological system. This unique mechanism of action is a key advantage, as it reduces the likelihood of cross-resistance, where resistance to one insecticide confers resistance to another.

Understanding Insecticide Resistance Mechanisms

The development of resistance to insecticides in mosquito populations is a complex process driven by two primary mechanisms:

  • Metabolic Resistance: This involves the increased production of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs). These enzymes break down the insecticide into non-toxic metabolites before it can reach its target site.

  • Target-Site Resistance: This involves genetic mutations that alter the structure of the insecticide's target protein, reducing its binding affinity and rendering the insecticide less effective. A well-known example is the knockdown resistance (kdr) mutation in the voltage-gated sodium channel, the target of pyrethroid insecticides.

The effectiveness of this compound against the permethrin-resistant Puerto Rico strain, which is known to possess kdr mutations, further supports the hypothesis of a different target site for this compound.

Insecticide_Resistance_Mechanisms cluster_0 Insecticide Exposure cluster_1 Resistance Mechanisms cluster_2 Outcome Insecticide Insecticide Metabolic Metabolic Resistance (Enzyme Detoxification) Insecticide->Metabolic Detoxified TargetSite Target-Site Resistance (Altered Target Protein) Insecticide->TargetSite Ineffective Binding Susceptible Susceptible Mosquito (Death) Insecticide->Susceptible Effective Action Resistant Resistant Mosquito (Survival) Metabolic->Resistant TargetSite->Resistant

Caption: Major mechanisms of insecticide resistance in mosquitoes.

Experimental Protocols

The evaluation of this compound's insecticidal efficacy was conducted using established and rigorous scientific methodologies. The following provides an overview of the key experimental protocols employed.

Topical Application Bioassay

This method is used to determine the intrinsic toxicity of an insecticide by directly applying a known quantity to the insect, thus bypassing variations in exposure that can occur in other assays.

  • Mosquito Rearing: Mosquitoes (Aedes aegypti and Anopheles quadrimaculatus) are reared under controlled laboratory conditions (27±2°C, 80±10% RH, 12:12 h light:dark photoperiod).

  • Insecticide Dilution: this compound and other test insecticides are dissolved in a suitable solvent (e.g., acetone) to prepare a series of dilutions.

  • Application: A micro-applicator is used to apply a precise volume (e.g., 0.5 µL) of the insecticide solution to the dorsal thorax of individual, cold-anesthetized, non-blood-fed female mosquitoes (3-5 days old). Control groups are treated with the solvent alone.

  • Observation: Treated mosquitoes are placed in recovery cups with access to a sugar solution. Mortality is recorded at 24 hours post-treatment.

  • Data Analysis: The dose-response data is analyzed using probit analysis to determine the LD50 value, the dose required to kill 50% of the treated mosquitoes.

Topical_Application_Workflow start Start rearing Mosquito Rearing start->rearing application Topical Application (Micro-applicator) rearing->application dilution Insecticide Dilution dilution->application observation Observation (24h) application->observation analysis Data Analysis (Probit Analysis) observation->analysis end End analysis->end

Caption: Workflow for a topical application bioassay.

Biochemical Assays for Resistance Mechanism Determination

To investigate the underlying mechanisms of resistance, biochemical assays are performed to measure the activity of key detoxification enzymes.

  • Sample Preparation: Individual mosquitoes are homogenized in a buffer solution.

  • Enzyme Assays:

    • Cytochrome P450s: Measured using a spectrophotometric assay based on the oxidation of a substrate (e.g., p-nitroanisole) or the heme peroxidase assay.

    • Esterases: Assessed using substrates like α-naphthyl acetate or β-naphthyl acetate, with the product formation measured spectrophotometrically.

    • Glutathione S-transferases (GSTs): Activity is determined by measuring the conjugation of reduced glutathione to a substrate like 1-chloro-2,4-dinitrobenzene (CDNB).

  • Data Analysis: Enzyme activity levels in the resistant strain are compared to those in the susceptible strain to identify any significant increases that would indicate metabolic resistance.

Biochemical_Assay_Workflow start Start homogenization Mosquito Homogenization start->homogenization p450 P450 Assay homogenization->p450 esterase Esterase Assay homogenization->esterase gst GST Assay homogenization->gst analysis Comparative Analysis p450->analysis esterase->analysis gst->analysis end End analysis->end

Caption: Workflow for biochemical assays to detect metabolic resistance.

Conclusion and Future Directions

The compelling data on the insecticidal efficacy of this compound, particularly against pyrethroid-resistant mosquito strains, highlights its significant potential as a next-generation insecticide. Its novel mode of action offers a much-needed solution to circumvent existing resistance mechanisms and could play a pivotal role in integrated vector management programs.

Further research is warranted to fully elucidate the molecular target and the precise signaling pathways disrupted by this compound. A deeper understanding of its mechanism of action will facilitate the development of even more effective and selective analogues. Additionally, field trials are necessary to validate its performance under real-world conditions and to assess its environmental safety profile. The development of this compound and other novel insecticides is not merely an academic pursuit; it is a critical component of the global effort to control mosquito-borne diseases and protect public health.

References

Phomalactone: A Head-to-Head Comparison with Commercial Biopesticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for sustainable and effective pest management solutions, naturally derived compounds are gaining increasing attention. Phomalactone, a secondary metabolite produced by the fungus Nigrospora sphaerica, has emerged as a promising candidate with a broad spectrum of biological activities.[1][2] This guide provides a comprehensive head-to-head comparison of this compound with established commercial biopesticides, offering a detailed analysis of its performance based on available experimental data. We delve into its insecticidal, antifungal, and herbicidal properties, presenting quantitative data, detailed experimental protocols, and a review of the known modes of action to assist researchers and professionals in evaluating its potential for future development.

At a Glance: this compound

Structure: 5,6-dihydro-5-hydroxy-6-prop-2-enyl-2H-pyran-2-one.[3]

Origin: Isolated from the fungus Nigrospora sphaerica, a plant pathogen found on species like Zinnia elegans and Hydrangea macrophylla.[1][4] this compound has also been isolated from other fungi, including Ophiocordyceps communis.[2]

Biological Activities: Demonstrates insecticidal, antifungal, herbicidal, and antibacterial properties.[1][2][3]

Head-to-Head Comparison of Biological Activity

To provide a clear and objective comparison, the following tables summarize the available quantitative data on the efficacy of this compound against various pests and pathogens, alongside data for comparable commercial biopesticides.

Insecticidal Activity

This compound has shown significant insecticidal activity, particularly against mosquito species.[1][4] The following table compares its efficacy with Spinosad, a widely used commercial microbial biopesticide derived from the bacterium Saccharopolyspora spinosa.

Table 1: Comparison of Insecticidal Activity (Mosquitoes)

CompoundTarget SpeciesBioassay TypeEfficacy MetricValueReference
This compound Aedes aegypti (Permethrin-susceptible)Topical AdultLD500.64 µ g/mosquito [1][4]
This compound Aedes aegypti (Permethrin-resistant)Topical Adult% Mortality @ 5 µ g/insect 100%[1][4]
This compound Anopheles quadrimaculatusTopical AdultLD500.20 µ g/mosquito [1][4]
This compound Aedes aegyptiLarvicidal-Active[1][4]
Spinosad Various insect speciesContact and Ingestion-Highly active[1]
Antifungal Activity

This compound exhibits potent antifungal activity against several plant pathogenic fungi.[3] A comparison with Azoxystrobin, a broad-spectrum strobilurin fungicide, is presented below.

Table 2: Comparison of Antifungal Activity

CompoundTarget PathogenEfficacy MetricValueReference
This compound Phytophthora infestansMIC (mycelial growth)2.5 mg/L[3]
This compound Phytophthora infestansIn vivo (tomato late blight)Reduced disease development @ 100 & 500 mg/L[3]
Azoxystrobin Broad spectrum of fungi-Highly effective[5]

Note: MIC (Minimum Inhibitory Concentration) is a standard measure of antifungal activity. Lower values indicate higher potency.

Herbicidal Activity

While this compound is reported to have herbicidal properties, specific quantitative data from peer-reviewed studies to allow for a direct comparison with commercial herbicides like Glufosinate is limited.[2] Glufosinate is a broad-spectrum contact herbicide.[6]

Mode of Action: A Comparative Analysis

Understanding the mode of action is critical for developing effective and sustainable pest management strategies, including resistance management.

This compound

The precise mode of action of this compound is not yet fully elucidated. However, studies on its insecticidal effect on mosquitoes suggest that its mechanism is different from that of pyrethroids. Unlike pyrethroids, this compound does not induce leg autotomy (dropping of legs) in mosquitoes, indicating a different target site or pathway.[4] As an α-pyrone, its broad biological activities likely stem from its chemical structure, but further research is needed to identify its specific molecular targets.[6]

Commercial Biopesticides

The modes of action for the selected commercial biopesticides are well-characterized:

  • Spinosad: Acts on the insect nervous system by activating nicotinic acetylcholine receptors (nAChRs) and also affects GABA receptors.[1] This leads to hyperexcitation, involuntary muscle contractions, paralysis, and death.[1] Its unique binding site on the nAChR results in no cross-resistance with other insecticides.[1]

  • Azoxystrobin: This fungicide inhibits mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III).[5][7] This blockage of the electron transport chain prevents ATP synthesis, thereby inhibiting fungal spore germination and mycelial growth.[5][7]

  • Glufosinate: This herbicide inhibits the enzyme glutamine synthetase in plants.[6][8] This leads to a rapid accumulation of ammonia and the depletion of glutamine, which are toxic to the plant cells and disrupt photosynthesis, ultimately causing plant death.[8][9]

  • Bacillus thuringiensis (Bt): This microbial insecticide produces crystal (Cry) and cytolytic (Cyt) proteins.[10] When ingested by susceptible insect larvae, these proteins are activated in the alkaline midgut environment. The activated toxins bind to specific receptors on the gut epithelial cells, creating pores that lead to cell lysis, gut paralysis, and septicemia, resulting in insect death.[11][12]

  • Neem Oil (Azadirachtin): The primary active component, azadirachtin, acts as an antifeedant and insect growth regulator.[13] It mimics the insect's natural hormones and disrupts molting, development, and reproduction. It can also deter feeding and repel insects.[13]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a deeper understanding. The following diagrams, created using the DOT language, illustrate the known signaling pathways of the commercial biopesticides and the workflows of the key experimental protocols.

Signaling Pathways

Spinosad_Mode_of_Action Spinosad Spinosad nAChR Nicotinic Acetylcholine Receptor (nAChR) Spinosad->nAChR Activates GABA_R GABA Receptor Spinosad->GABA_R Affects Nerve_Excitation Continuous Nerve Excitation nAChR->Nerve_Excitation GABA_R->Nerve_Excitation Paralysis Paralysis & Death Nerve_Excitation->Paralysis

Caption: Mode of Action of Spinosad.

Azoxystrobin_Mode_of_Action Azoxystrobin Azoxystrobin Complex_III Cytochrome bc1 Complex (Complex III) Azoxystrobin->Complex_III Binds to Qo site ETC Electron Transport Chain Complex_III->ETC Blocks electron transfer ATP_Synthase ATP Synthesis ETC->ATP_Synthase Inhibits Fungal_Death Fungal Cell Death ATP_Synthase->Fungal_Death Leads to

Caption: Mode of Action of Azoxystrobin.

Glufosinate_Mode_of_Action Glufosinate Glufosinate GS Glutamine Synthetase (GS) Glufosinate->GS Inhibits Glutamine Glutamine Synthesis GS->Glutamine Catalyzes Ammonia Ammonia Accumulation GS->Ammonia Prevents detoxification of Photosynthesis Photosynthesis Inhibition GS->Photosynthesis Disruption of nitrogen metabolism affects Plant_Death Plant Cell Death Glutamine->Plant_Death Depletion leads to Ammonia->Plant_Death Toxicity leads to Photosynthesis->Plant_Death Leads to

Caption: Mode of Action of Glufosinate.

Experimental Workflows

Mosquito_Larvicidal_Assay cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis Prep_Solutions Prepare Test Solutions (this compound in solvent) Expose Introduce Larvae to Test Solutions (20 larvae/cup) Prep_Solutions->Expose Prep_Larvae Rear 3rd Instar Mosquito Larvae Prep_Larvae->Expose Incubate Incubate for 24-48h (25-28°C) Expose->Incubate Record_Mortality Record Larval Mortality Incubate->Record_Mortality Calculate_LC50 Calculate LC50 Record_Mortality->Calculate_LC50

Caption: Mosquito Larvicidal Bioassay Workflow.

Topical_Adult_Mosquito_Assay cluster_prep Preparation cluster_application Application cluster_observation Observation & Analysis Prep_Solutions Prepare Test Solutions (this compound in acetone) Apply_Topically Apply 0.5 µL of solution to thorax Prep_Solutions->Apply_Topically Prep_Adults Rear 3-5 day old Adult Female Mosquitoes Anesthetize Anesthetize Mosquitoes (e.g., CO2) Prep_Adults->Anesthetize Anesthetize->Apply_Topically Hold Hold in recovery cups with sugar solution Apply_Topically->Hold Record_Mortality Record Mortality at 24h Hold->Record_Mortality Calculate_LD50 Calculate LD50 Record_Mortality->Calculate_LD50 In_Vitro_Antifungal_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Compound Prepare Serial Dilutions of this compound Dispense Dispense into 96-well plate Prep_Compound->Dispense Prep_Inoculum Prepare Fungal Spore/Mycelial Suspension Inoculate Inoculate wells with fungal suspension Prep_Inoculum->Inoculate Dispense->Inoculate Incubate Incubate at optimal temperature Inoculate->Incubate Read_Plate Read Absorbance or Observe Visually Incubate->Read_Plate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Plate->Determine_MIC

References

Assessing the Environmental Safety and Non-Target Effects of Phomalactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomalactone, a secondary metabolite produced by various fungi, has demonstrated notable insecticidal and fungicidal properties, positioning it as a potential candidate for development as a biopesticide.[1][2] As with any bioactive compound intended for widespread application, a thorough assessment of its environmental safety and potential effects on non-target organisms is paramount. This guide provides a comparative analysis of the available data on this compound's environmental safety profile, juxtaposed with data from other fungal metabolites and conventional pesticides. It aims to offer a clear perspective for researchers and developers on the current state of knowledge and to highlight areas requiring further investigation.

Ecotoxicological Profile: A Comparative Analysis

Quantitative data on the ecotoxicity of this compound across a standard range of non-target organisms is currently limited in publicly available scientific literature. To provide a comparative context, this section presents available data for this compound alongside data for other fungal metabolites with insecticidal or fungicidal properties and the widely used biopesticide Spinosad.

Table 1: Acute Toxicity Data for this compound and Comparative Compounds

OrganismTest TypeThis compoundDestruxin ABeauvericinSpinosad
Insects (Target)
Aedes aegypti (Mosquito)Topical LD500.64 µ g/insect [3]---
Anopheles quadrimaculatus (Mosquito)Topical LD500.20 µ g/org [4]---
Aquatic Invertebrates
Daphnia magna (Water Flea)48h EC50 (Immobilisation)No data available0.20 µg/mL[5]No data availableSlightly to moderately toxic[6]
Algae
Raphidocelis subcapitata72h EC50 (Growth Inhibition)No data availableNo data availableNo data available-
Fish
Oncorhynchus mykiss (Rainbow Trout)96h LC50No data available--5 - 30 ppm[7]
Terrestrial Invertebrates
Eisenia fetida (Earthworm)14d LC50No data availableNo data availableModerately toxic[6]Moderately toxic[6]

Data Interpretation:

  • Insecticidal Activity: this compound exhibits significant toxicity to mosquito species, with LD50 values in the microgram per insect range.[3][4]

  • Aquatic Invertebrate Toxicity: While no data is available for this compound, the fungal metabolite Destruxin A shows high toxicity to Daphnia magna, a key indicator species for aquatic ecosystem health.[5] Spinosad, a commercially successful biopesticide derived from a soil bacterium, is characterized as slightly to moderately toxic to aquatic invertebrates.[6] The lack of data for this compound in this area is a significant knowledge gap.

  • Fish and Algal Toxicity: There is currently no available data on the toxicity of this compound to fish or algae. Spinosad exhibits low to moderate toxicity to fish.[7][8]

  • Soil Organism Toxicity: No specific data exists for this compound's effect on earthworms. Spinosad and the fungal metabolite Beauvericin are both reported to be moderately toxic to this important soil organism.[6]

Environmental Fate and Persistence

The environmental persistence and degradation profile of a compound are critical to understanding its long-term environmental impact.

Abiotic and Biotic Degradation:

For comparison, Spinosad is known to degrade in the environment through photolysis and microbial action.[6]

Mode of Action and Potential Non-Target Signaling Pathway Effects

Understanding the mode of action of this compound is crucial for predicting its potential to affect non-target organisms.

Insecticidal Mode of Action:

The precise mode of action of this compound in insects has not been fully elucidated. However, many entomopathogenic fungi produce secondary metabolites that act as neurotoxins, disrupt the insect cuticle, or interfere with metabolic processes.[11][12][13][14][15] For instance, some fungal metabolites target nicotinic acetylcholine receptors (nAChRs) in the insect nervous system.[16] Given its insecticidal properties, it is plausible that this compound may also target the nervous system of insects.

Potential Effects on Non-Target Signaling Pathways:

Without specific studies, the effect of this compound on the signaling pathways of non-target organisms remains speculative. However, compounds that target conserved biological pathways, such as the nervous system, have the potential for broader effects. For example, pesticides that affect nAChRs in insects can also have varying degrees of affinity for vertebrate nAChRs.[17] The potential for this compound to interact with signaling pathways in non-target invertebrates and vertebrates is a critical area for future research. Increased levels of reactive nitrogen species (RNS) and subsequent oxidative stress are common mechanisms of pesticide-induced toxicity.[18]

Experimental Protocols

The following are summaries of standard experimental protocols, based on OECD guidelines, that would be necessary to generate the missing ecotoxicity data for this compound.

Aquatic Toxicity Testing:

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to Daphnia magna. Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is the concentration that causes immobilization in 50% of the daphnids (EC50).[1][2][19][20][21]

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae. Exponentially growing algae are exposed to various concentrations of the test substance for 72 hours. The endpoint is the concentration that inhibits the growth rate by 50% (EC50).[22][23][24][25][26]

  • Fish, Acute Toxicity Test (OECD 203): This test determines the acute lethal toxicity of a substance to fish, typically rainbow trout (Oncorhynchus mykiss). Fish are exposed to a range of concentrations for 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is determined.[3][27][28][29][30]

Terrestrial Toxicity Testing:

  • Earthworm, Acute Toxicity Test (OECD 207): This test assesses the acute toxicity of a substance to earthworms (Eisenia fetida). Adult earthworms are exposed to artificial soil treated with different concentrations of the test substance for 14 days. The primary endpoint is the concentration that is lethal to 50% of the earthworms (LC50).[4][31][32][33][34]

Diagrams

Experimental_Workflow_Aquatic_Toxicity cluster_Daphnia Daphnia magna Acute Immobilisation (OECD 202) cluster_Algae Algal Growth Inhibition (OECD 201) cluster_Fish Fish Acute Toxicity (OECD 203) D0 Prepare Daphnia cultures (<24h old) D2 Expose Daphnia for 48h D0->D2 D1 Prepare test solutions (this compound concentrations) D1->D2 D3 Record immobilisation at 24h & 48h D2->D3 D4 Calculate 48h EC50 D3->D4 A0 Prepare algal cultures (e.g., R. subcapitata) A2 Expose algae for 72h A0->A2 A1 Prepare test solutions A1->A2 A3 Measure algal growth (cell density) A2->A3 A4 Calculate 72h EC50 A3->A4 F0 Acclimate fish (e.g., Rainbow Trout) F2 Expose fish for 96h F0->F2 F1 Prepare test solutions F1->F2 F3 Record mortality at 24, 48, 72, 96h F2->F3 F4 Calculate 96h LC50 F3->F4

Caption: Workflow for aquatic ecotoxicity testing.

Experimental_Workflow_Terrestrial_Toxicity T0 Prepare artificial soil T1 Incorporate this compound (range of concentrations) T0->T1 T2 Introduce adult earthworms (Eisenia fetida) T1->T2 T3 Incubate for 14 days T2->T3 T4 Assess mortality and sub-lethal effects (e.g., weight change) T3->T4 T5 Calculate 14d LC50 T4->T5

Caption: Workflow for terrestrial ecotoxicity testing.

Potential_Signaling_Pathway_Interference This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to (Hypothesized) NonTarget_Receptor Non-Target Organism Receptor (e.g., vertebrate nAChR) This compound->NonTarget_Receptor Potential cross-reactivity Nerve_Impulse Continuous Nerve Impulse Transmission nAChR->Nerve_Impulse Leads to Paralysis Paralysis / Death Nerve_Impulse->Paralysis Unintended_Effects Potential Unintended Neurological Effects NonTarget_Receptor->Unintended_Effects

References

Safety Operating Guide

Proper Disposal of Phomalactone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of phomalactone, a fungal metabolite. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), its bioactive properties necessitate a cautious approach to its disposal.

Understanding this compound's Properties

This compound is a fungal metabolite that has been isolated from various fungi.[1] A review of its Safety Data Sheet (SDS) indicates that it is not classified for any specific physical or health hazards. However, as a bioactive compound, it is prudent to neutralize its biological activity before disposal to minimize any potential environmental impact.

The following table summarizes the key chemical and safety information for this compound:

PropertyValueReference
CAS Number 28921-94-0[1]
Molecular Formula C₈H₁₀O₃[1]
Molecular Weight 154.2 g/mol [1]
GHS Classification Not classified as hazardous
Solubility Soluble in Dichloromethane, DMSO, Ethanol[1]

This compound Disposal Workflow

The proper disposal of this compound involves a multi-step process designed to ensure safety and compliance. This workflow begins with the initial handling of the waste and concludes with its final disposal through a certified waste management provider.

Disposal_Decision_Logic A This compound Waste Generated B Is it a GHS Hazardous Substance? A->B C No (per SDS) B->C No H Dispose as Regulated Hazardous Waste B->H Yes D Is it a Bioactive Compound? C->D E Yes (Fungal Metabolite) D->E Yes F Precautionary Deactivation Recommended E->F G Dispose as Non-Hazardous Chemical Waste via EHS F->G

References

Navigating the Safe Handling of Phomalactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal protocols for the fungal metabolite, Phomalactone, require diligent adherence to standard laboratory safety practices, with particular attention to its potential acute oral toxicity and high aquatic toxicity. This guide provides researchers, scientists, and drug development professionals with immediate, essential information for the safe operational handling and disposal of this compound.

When working with this compound, a naturally occurring fungal metabolite, a comprehensive understanding of its potential hazards is paramount. While comprehensive toxicological data remains limited, available information necessitates a cautious approach to its handling and disposal to ensure personnel safety and environmental protection.

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

Given the varying classifications of this compound's hazards, a conservative and consistent application of personal protective equipment is essential. One Safety Data Sheet (SDS) indicates that this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects, mandating the use of comprehensive PPE.

Recommended Personal Protective Equipment for Handling this compound:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields or a full-face shield.Protects against splashes and aerosols of this compound solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents dermal absorption, a potential route of exposure.
Body Protection A lab coat or impervious clothing.Protects skin from accidental spills and contamination.
Respiratory Protection A suitable respirator should be used when handling the powder form or when generating aerosols. Use in a well-ventilated area, preferably a chemical fume hood.Minimizes the risk of inhaling this compound powder or aerosols, which could be harmful.

Operational Plan: From Receipt to Use

A structured operational plan ensures that this compound is handled safely at every stage in the laboratory.

Step-by-Step Handling Procedure:

  • Receiving and Storage: Upon receipt, inspect the container for any damage. Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Preparation of Solutions: All handling of this compound powder and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing the powdered form, use an analytical balance within a fume hood or a ventilated balance enclosure.

  • Dissolving: this compound is soluble in dichloromethane, DMSO, and ethanol. When dissolving, add the solvent slowly to the powder to avoid splashing.

  • Use in Experiments: When using this compound solutions in experiments, ensure that all procedures are carried out in a designated and properly ventilated area.

  • Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. Wipe surfaces with an appropriate solvent (e.g., ethanol) followed by a soap and water wash.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

While a specific, detailed experimental protocol for this compound is not widely published, a general methodology for determining the Minimum Inhibitory Concentration (MIC) of a novel antifungal agent can be adapted. The following is a generalized broth microdilution protocol.[1][2][3]

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a target fungus.

Materials:

  • This compound

  • Target fungal strain(s)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., RPMI 1640)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain according to established laboratory protocols (e.g., CLSI guidelines).

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in the broth medium in the wells of the 96-well plate to achieve a range of concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well containing the this compound dilutions. Include positive (fungus in broth without this compound) and negative (broth only) controls.

  • Incubation: Incubate the microtiter plate at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure optical density.

Disposal Plan: Protecting the Environment

Given the indication of high aquatic toxicity, the disposal of this compound and all associated waste must be managed to prevent environmental contamination.

Waste Segregation and Disposal:

  • Solid Waste: All solid waste contaminated with this compound, including unused powder, contaminated gloves, weigh boats, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound, including unused solutions and culture media from experiments, should be collected in a designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste. Do not pour this compound solutions down the drain.

  • Sharps: Any sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.

  • Final Disposal: All hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note the significant lack of comprehensive toxicological data.

PropertyValueSource(s)
Molecular Weight 154.16 g/mol [4]
Solubility Soluble in Dichloromethane, DMSO, Ethanol
Topical LD50 (Mosquito) 0.20 - 0.64 µ g/mosquito (depending on species)[5][6]
Oral LD50 (Mammalian) Data not available
Aquatic LC50 Data not available

Logical Relationships in Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_ppe Personal Protective Equipment cluster_disposal Disposal Receipt_and_Storage Receipt and Storage Weighing_and_Dissolving Weighing and Dissolving Receipt_and_Storage->Weighing_and_Dissolving In Fume Hood Experimental_Use Experimental Use Weighing_and_Dissolving->Experimental_Use Respiratory_Protection Respiratory_Protection Weighing_and_Dissolving->Respiratory_Protection Decontamination Decontamination Experimental_Use->Decontamination Eye_Protection Eye_Protection Experimental_Use->Eye_Protection Hand_Protection Hand_Protection Experimental_Use->Hand_Protection Body_Protection Body_Protection Experimental_Use->Body_Protection Waste_Segregation Waste Segregation (Solid, Liquid, Sharps) Decontamination->Waste_Segregation Licensed_Disposal Licensed Hazardous Waste Disposal Waste_Segregation->Licensed_Disposal

Caption: Workflow for the safe handling of this compound.

Disclaimer: This information is intended for guidance in a laboratory research setting and does not replace a formal risk assessment. Always consult the most recent Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory safety protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phomalactone
Reactant of Route 2
Phomalactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.